molecular formula C16H20N2O4 B3025805 Dimethyltryptamine fumarate CAS No. 68677-26-9

Dimethyltryptamine fumarate

Cat. No.: B3025805
CAS No.: 68677-26-9
M. Wt: 304.34 g/mol
InChI Key: OHMVTPSXVQQKPA-WLHGVMLRSA-N
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Description

Dimethyltryptamine fumarate (also known as DMT fumarate) is a salt form of N,N-Dimethyltryptamine (DMT), a naturally occurring serotonergic psychedelic compound that is the subject of extensive modern clinical research . This fumarate salt is synthesized to provide a stable and easily handled form of DMT, suitable for precise scientific investigation . DMT is a potent agonist at multiple serotonin receptors, most notably the 5-HT2A receptor, which is believed to mediate its primary psychedelic and potential therapeutic effects . Its action on this receptor, along with others such as 5-HT1A and the sigma-1 receptor, is associated with the facilitation of neuroplasticity, including neuritogenesis and potentially neurogenesis . This mechanism is of significant interest for developing novel treatments for neuropsychiatric disorders . Current investigative applications for this compound are focused on its potential to address treatment-resistant mental health conditions. Preclinical and clinical studies are exploring its efficacy for major depressive disorder (MDD), anxiety, and post-traumatic stress disorder (PTSD) . A key advantage in research settings is its relatively short duration of action compared to other psychedelics, which may offer more controllable experimental paradigms . Research into neurodegenerative diseases is another promising area, with studies investigating DMT's neuroprotective and neuroregenerative capacities . This product is intended for in vitro and preclinical research purposes only. It is strictly labeled "For Research Use Only" and is not for diagnostic, therapeutic, or human consumption purposes. All necessary regulatory guidelines must be followed by the purchasing and researching institutions.

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMVTPSXVQQKPA-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048896
Record name N,N-Dimethyltryptamine fumarate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68677-26-9
Record name Dimethyltryptamine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068677269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyltryptamine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLTRYPTAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP5189LWFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dimethyltryptamine fumarate synthesis protocol for research

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a synthesis protocol for dimethyltryptamine (DMT) fumarate. The request falls under the category of facilitating the production of harmful chemical agents. Providing such information would violate the safety policies I must adhere to.

It is important to note that the synthesis and possession of DMT are illegal in most countries and are subject to strict regulations. The production of such substances can be dangerous and should only be conducted by licensed professionals in controlled laboratory settings.

For educational purposes, I can provide information on the general principles of organic chemistry reactions, such as those that might be involved in the synthesis of alkaloids, without providing a step-by-step guide for creating a specific controlled substance. I can also discuss the history of DMT, its role in different cultures, and its neuropharmacological effects from a scientific and academic perspective.

Physicochemical Properties of N,N-Dimethyltryptamine Fumarate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine (B1679369) (DMT) is a potent endogenous psychedelic compound with significant research interest for its potential therapeutic applications. For research and development, DMT is commonly utilized in a salt form to enhance its stability and handling characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of DMT fumarate (B1241708), a frequently used salt form. It includes quantitative data on its molecular properties, melting point, solubility, and pKa, presented in a structured format for clarity. Detailed experimental protocols for the determination of these properties are provided, alongside visual diagrams of experimental workflows and the primary signaling pathway of DMT, to facilitate understanding and reproducibility in a research setting.

Physicochemical Data Summary

The fumarate salt of DMT is typically a 2:1 complex of two DMT molecules to one molecule of fumaric acid. However, a 1:1 salt is also possible. The data presented below pertains to the commonly referenced forms.

PropertyValueUnitNotes
Molecular Formula C₃₂H₄₀N₄O₄-For the 2:1 DMT:Fumarate salt
C₁₆H₂₀N₂O₄-For the 1:1 DMT:Fumarate salt
Molecular Weight 492.61 g/mol For the 2:1 DMT:Fumarate salt[1]
304.34 g/mol For the 1:1 DMT:Fumarate salt[2]
Appearance White to off-white crystalline solid-
Melting Point ~151.8°CFor a specific crystalline form (Form A)[3][4]
Solubility in Water (PBS) 10mg/mLIn Phosphate-Buffered Saline (pH 7.2)[5]
pKa (of DMT) 8.68-For the dimethylamino group of the DMT molecule[6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of DMT fumarate.

Melting Point Determination via Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted standard procedure.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), glass capillary tubes (one end sealed), sample pulverizing tool.

  • Procedure:

    • Ensure the DMT fumarate sample is completely dry and finely powdered to allow for uniform packing.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for accurate results.[7]

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to approximately 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium as the melting point is approached.[8]

    • Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry and pulverize DMT fumarate B Pack into capillary tube (2-3mm) A->B C Insert into apparatus B->C Transfer D Rapid heat to ~20°C below MP C->D E Heat at 1-2°C/min D->E F Record melting range E->F G Melting Point Data F->G Output

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment via Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

  • Apparatus: Orbital shaker with temperature control, analytical balance, centrifuge, volumetric flasks, appropriate analytical instrumentation (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of DMT fumarate to a known volume of purified water (or a relevant buffer like PBS) in a sealed, airtight flask. The excess solid is crucial to ensure equilibrium with a saturated solution.[9]

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • After shaking, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid material.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) that does not bind the analyte.

    • Prepare a series of dilutions of the filtered supernatant and quantify the concentration of DMT using a validated analytical method, such as HPLC-UV, against a standard curve.

SolubilityWorkflow A Add excess DMT fumarate to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge and filter suspension B->C D Quantify DMT concentration in supernatant via HPLC C->D E Solubility Result (mg/mL) D->E

Caption: Workflow for Shake-Flask Solubility Assessment.

Primary Signaling Pathway

DMT exerts its primary psychedelic effects by acting as an agonist at the serotonin (B10506) 2A (5-HT₂A) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by DMT, initiates a specific intracellular signaling cascade.

The binding of DMT to the 5-HT₂A receptor induces a conformational change, leading to the activation of the associated Gq alpha subunit of the heterotrimeric G-protein. Activated Gq, in turn, stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). Simultaneously, DAG and the increased intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the modulation of neuronal activity and ultimately, the profound alterations in perception and consciousness associated with DMT.[11][12][13]

DMT_Signaling_Pathway DMT DMT HT2A 5-HT2A Receptor DMT->HT2A Agonist Binding Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 PIP2 PIP2->PLC Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to CellularResponse Downstream Neuronal Effects Ca_PKC->CellularResponse Modulates

Caption: Simplified 5-HT₂A Receptor Signaling Pathway Activated by DMT.

Stability and Storage

DMT fumarate is significantly more stable as a crystalline solid compared to its freebase form, which is prone to oxidation and degradation, especially when exposed to air and light. For long-term preservation of its chemical integrity, DMT fumarate should be stored in a cool, dark, and dry environment. It is best kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Conclusion

This technical guide provides essential physicochemical data and standardized methodologies for the characterization of DMT fumarate. The presented information on its molecular weight, melting point, solubility, and pKa, along with detailed experimental protocols and an overview of its primary signaling pathway, serves as a foundational resource for researchers engaged in the study and development of N,N-Dimethyltryptamine for scientific and therapeutic purposes. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is paramount for advancing our understanding of this compound.

References

An In-depth Technical Guide to the Solubility Profile of N,N-Dimethyltryptamine Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N,N-Dimethyltryptamine (B1679369) (DMT) fumarate (B1241708), a salt form of the potent psychedelic compound N,N-Dimethyltryptamine. Understanding the solubility of this compound is critical for its handling, formulation, and in vitro and in vivo experimental design. This document compiles available quantitative and qualitative data, details relevant experimental methodologies, and visualizes key concepts to support research and development activities.

Quantitative Solubility Data

The solubility of N,N-Dimethyltryptamine fumarate has been determined in various aqueous and organic solvents. The following tables summarize the available quantitative data, providing a clear comparison of solubility across different conditions.

Table 1: Solubility of N,N-Dimethyltryptamine Fumarate in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)pHNotes
Aqueous50[1]Room TemperatureNot SpecifiedFor "Fumarate Form A"[1]. Another source indicates a range of 20-100 mg/mL[1].
Phosphate-Buffered Saline (PBS)10[2]Not Specified7.2[2]
Dimethylformamide (DMF)30[2]Not SpecifiedNot Applicable
Dimethyl Sulfoxide (DMSO)15[2]Not SpecifiedNot Applicable
Ethanol~5Not SpecifiedNot ApplicableDescribed as "slightly soluble"[3].
Isopropyl Alcohol (IPA)~1Room TemperatureNot ApplicableDescribed as "practically insoluble" at room temperature[3].
Acetone (B3395972)InsolubleNot SpecifiedNot ApplicableThe insolubility in acetone is utilized in a synthesis/purification method known as FASA (Fumaric Acid Saturated Acetone)[4].

Table 2: pH-Dependent Aqueous Solubility of N,N-Dimethyltryptamine Fumarate

pHObservation at 20 mg/mL
4Clear, colorless solution[5]
5Clear, colorless solution[5]
6Clear, colorless solution[5]
7Clear, colorless solution[5]
8Hazy solution[5]
9Precipitate formed[5]
10Precipitate formed[5]

Qualitative Solubility Profile

Qualitative observations from various sources provide additional context to the solubility characteristics of DMT fumarate:

  • Temperature Effect : The solubility of DMT and its salts, including the fumarate, generally increases with temperature. It is noted to be soluble in boiling isopropanol, in contrast to its poor solubility at room temperature[3][6].

  • Water Solubility : While quantitative data indicates good aqueous solubility, some anecdotal reports have suggested poor water solubility, creating some ambiguity. However, the formation of a fumarate salt is a standard pharmaceutical strategy to enhance the aqueous solubility of a poorly soluble freebase like DMT[1].

  • Polymorphism : The freebase form of DMT is known to exist in different polymorphic forms, which can significantly impact its physical properties, including solubility. While specific studies on the polymorphism of DMT fumarate are less common, it is a critical factor to consider in solubility and dissolution studies.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The following sections detail the methodologies for key experiments related to the solubility of N,N-Dimethyltryptamine fumarate.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of N,N-Dimethyltryptamine fumarate in a specific solvent at a controlled temperature.

Materials:

  • N,N-Dimethyltryptamine fumarate (crystalline solid)

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of N,N-Dimethyltryptamine fumarate to a known volume of the solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the suspension at a high speed to pellet the solid material.

    • Filtration: Carefully filter the supernatant through a syringe filter that does not adsorb the compound.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of N,N-Dimethyltryptamine in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of N,N-Dimethyltryptamine fumarate in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of dissolved N,N-Dimethyltryptamine.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase: A typical mobile phase could consist of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH, delivered in an isocratic or gradient elution mode.

Detection: UV detection at a wavelength where DMT shows significant absorbance (e.g., around 220 nm or 280 nm).

Calibration: Prepare a series of standard solutions of N,N-Dimethyltryptamine fumarate of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

Sample Analysis: Inject the diluted sample from the solubility experiment and determine the concentration from the calibration curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the study of N,N-Dimethyltryptamine fumarate.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess DMT Fumarate to Solvent start->add_excess agitate Agitate at Controlled Temperature (24-48h) add_excess->agitate separate Centrifuge or Filter agitate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end Solubility Data calculate->end

Caption: Experimental Workflow for Equilibrium Solubility Determination.

dmt_signaling_pathway DMT N,N-Dimethyltryptamine (DMT) SerotoninReceptor Serotonin Receptor (e.g., 5-HT2A) DMT->SerotoninReceptor Binds to G_Protein Gq/11 Protein SerotoninReceptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Effects (Psychedelic) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified DMT Signaling Pathway via the 5-HT2A Receptor.

References

The Endogenous Enigma: A Technical Guide to the Role of Dimethyltryptamine in the Mammalian Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine (DMT), a potent psychedelic compound, is not only found in a variety of plants but is also endogenously produced in the mammalian brain.[1][2] For decades, its physiological significance has been a subject of intense speculation and burgeoning research. Once considered a mere metabolic curiosity, recent studies have unveiled that DMT is present in the rat brain at concentrations comparable to classical monoamine neurotransmitters, suggesting a more integral role in neural function.[3][4][5] This technical guide provides an in-depth exploration of the endogenous role of DMT, consolidating current knowledge on its biosynthesis, anatomical distribution, receptor pharmacology, and purported physiological functions, including neuroplasticity, immunomodulation, and neuroprotection. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in neuroscience and drug development.

Biosynthesis and Metabolism of Endogenous DMT

The synthesis of DMT in the mammalian brain is a two-step enzymatic process originating from the essential amino acid L-tryptophan.[6][7][8] The primary pathway involves:

  • Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-tryptophan into tryptamine.[7][8]

  • N,N-dimethylation: Indolethylamine-N-methyltransferase (INMT) sequentially adds two methyl groups to tryptamine, with S-adenosyl-L-methionine (SAM) serving as the methyl donor, to produce N,N-dimethyltryptamine.[6][7][9]

The co-localization of both AADC and INMT has been identified in various regions of the rat and human brain, including the cerebral cortex, choroid plexus, and pineal gland, providing the necessary molecular machinery for localized DMT synthesis.[3][9]

The primary metabolic breakdown of DMT is facilitated by monoamine oxidase (MAO), which deaminates DMT to indole-3-acetic acid (IAA).[7][8]

DMT_Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC DMT N,N-Dimethyltryptamine Tryptamine->DMT INMT SAH SAH Tryptamine->SAH IAA Indole-3-acetic acid DMT->IAA MAO SAM SAM SAM->Tryptamine

DMT Biosynthesis and Metabolism Pathway.

Quantitative Analysis of Endogenous DMT Levels

Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive and specific quantification of endogenous DMT in the mammalian brain.[3][4] Studies in rats have demonstrated that baseline extracellular DMT concentrations in various brain regions are within the nanomolar range, comparable to levels of well-established neurotransmitters like serotonin (B10506).

Brain RegionConditionDMT Concentration (mean ± SD)Animal ModelReference
Visual CortexBaseline (Pineal-intact)0.56 ± 0.49 nMRat--INVALID-LINK--[10]
Visual CortexCardiac Arrest (Pineal-intact)1.35 ± 1.27 nMRat--INVALID-LINK--[10]
Visual CortexBaseline (Pinealectomized)1.02 ± 0.63 nMRat--INVALID-LINK--[10]
Visual CortexCardiac Arrest (Pinealectomized)1.83 ± 1.38 nMRat--INVALID-LINK--[10]
Medial Prefrontal CortexBaseline0.66 ± 0.08 nM (s.e.m.)Rat--INVALID-LINK--[11]
Somatosensory CortexBaseline0.54 ± 0.11 nM (s.e.m.)Rat--INVALID-LINK--[11]

Receptor Pharmacology and Signaling Pathways

DMT exerts its effects through interactions with multiple receptor systems, most notably serotonergic and sigma-1 receptors.

Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a primary target for DMT and is crucial for its psychedelic effects.[10][12] Upon binding, DMT, as a partial agonist, activates the Gq/11 protein-coupled signaling cascade:

  • Gq/11 Activation: DMT binding to the 5-HT2A receptor activates the Gq alpha subunit.

  • PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including modulation of neuronal excitability and gene expression.[9]

Interestingly, recent research suggests that DMT's neuroplastic effects may be mediated by intracellular 5-HT2A receptors, which DMT can access due to its lipophilic nature.[7][13]

Five_HT2A_Signaling DMT DMT FiveHT2A 5-HT2A Receptor DMT->FiveHT2A Gq Gq Protein FiveHT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Cascade.
Sigma-1 Receptor

DMT is an endogenous ligand for the sigma-1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[3][14] Activation of the sigma-1 receptor by DMT is implicated in:

  • Neuroprotection: By modulating calcium signaling between the endoplasmic reticulum and mitochondria, it helps protect neurons from oxidative stress and hypoxia.[15]

  • Neuroplasticity: It promotes neuronal survival and differentiation.[11][14]

  • Immunomodulation: DMT can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines.[14][16]

Sigma1_Signaling DMT DMT Sigma1 Sigma-1 Receptor DMT->Sigma1 binds ER_Mito ER-Mitochondria Interface Sigma1->ER_Mito Ca_signaling Ca²⁺ Signaling Modulation Sigma1->Ca_signaling Cell_Stress Cellular Stress Response Sigma1->Cell_Stress Neuroplasticity Neuroplasticity Sigma1->Neuroplasticity Neuroprotection Neuroprotection Ca_signaling->Neuroprotection Cell_Stress->Neuroprotection Immunomodulation Immunomodulation Cell_Stress->Immunomodulation

Sigma-1 Receptor Functional Pathway.

Experimental Protocols

Duplex In Situ Hybridization for INMT and AADC mRNA in Rat Brain

This protocol is adapted from methodologies described for detecting mRNA in neural tissue.

1. Tissue Preparation:

  • Anesthetize adult male rats and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.
  • Cryoprotect the brain by immersion in a 20% sucrose (B13894) solution in PBS until it sinks.
  • Rapidly freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.
  • Cut 20 µm coronal sections using a cryostat and mount on SuperFrost Plus slides.

2. Probe Labeling:

3. Hybridization:

  • Thaw and dry the slides.
  • Treat sections with Proteinase K to improve probe penetration.
  • Prehybridize sections in hybridization buffer.
  • Dilute the DIG-labeled INMT and FITC-labeled AADC probes in hybridization buffer and apply to the sections.
  • Cover with a coverslip and incubate overnight in a humidified chamber at 65°C.

4. Washes and Detection:

  • Perform a series of stringent washes to remove unbound probes.
  • Block non-specific binding sites.
  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) and an anti-FITC antibody conjugated to horseradish peroxidase (HRP).
  • For INMT (DIG probe), use a chromogenic substrate for AP (e.g., NBT/BCIP) to produce a blue/purple precipitate.
  • For AADC (FITC probe), use a tyramide signal amplification system with a fluorescently labeled tyramide for HRP detection.

5. Imaging:

  • Mount coverslips and image using a brightfield and fluorescence microscope to visualize the co-localization of INMT and AADC mRNA.

In Vivo Microdialysis for DMT Measurement in Awake Rats

This protocol outlines the general steps for performing microdialysis in freely moving rats.

1. Surgical Implantation of Guide Cannula:

  • Anesthetize the rat and place it in a stereotaxic frame.
  • Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex).
  • Secure the cannula to the skull with dental cement.
  • Allow the animal to recover for at least 5-7 days.

2. Microdialysis Probe Insertion and Perfusion:

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
  • Connect the probe to a syringe pump and a fraction collector.
  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
  • Allow the system to equilibrate for at least one hour.

3. Sample Collection:

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution to prevent degradation.
  • During collection, the animal can be subjected to various behavioral paradigms or physiological challenges.

4. Sample Analysis:

  • Analyze the collected dialysate for DMT concentrations using LC-MS/MS.

DMT Extraction and LC-MS/MS Analysis from Brain Tissue

This protocol is a general guideline for the extraction and analysis of small molecules from brain tissue.

1. Tissue Homogenization:

  • Dissect the brain region of interest from a frozen brain and weigh it.
  • Homogenize the tissue in an ice-cold solution, such as an acidic methanol (B129727) or acetonitrile (B52724) solution, containing a deuterated internal standard for DMT.

2. Protein Precipitation and Extraction:

  • Centrifuge the homogenate at high speed to pellet the proteins.
  • Collect the supernatant containing the extracted small molecules.
  • The extraction can be further purified using solid-phase extraction (SPE) if necessary.

3. LC-MS/MS Analysis:

  • Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
  • Separate DMT from other molecules on a suitable column (e.g., C18).
  • Use multiple reaction monitoring (MRM) in the mass spectrometer for highly specific and sensitive detection and quantification of DMT and its internal standard.

Experimental Workflow for Investigating Endogenous DMT

The following diagram illustrates a typical experimental workflow for studying the role of endogenous DMT in the mammalian brain.

Experimental_Workflow cluster_Animal_Prep Animal Preparation cluster_Experimentation Experimentation cluster_Analysis Analysis Animal_Model Select Animal Model (e.g., Rat) Surgery Stereotaxic Surgery (e.g., Cannula Implantation) Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Microdialysis In Vivo Microdialysis Recovery->Microdialysis Behavioral_Testing Behavioral Testing Microdialysis->Behavioral_Testing Physiological_Challenge Physiological Challenge (e.g., Stress) Microdialysis->Physiological_Challenge Sample_Collection Dialysate & Tissue Collection Behavioral_Testing->Sample_Collection Physiological_Challenge->Sample_Collection LCMS LC-MS/MS Analysis of DMT Sample_Collection->LCMS ISH In Situ Hybridization (INMT/AADC) Sample_Collection->ISH Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis ISH->Data_Analysis

Experimental Workflow for Endogenous DMT Research.

Conclusion and Future Directions

The evidence strongly suggests that DMT is an endogenous neuromodulator in the mammalian brain with significant physiological roles. Its presence at concentrations comparable to other neurotransmitters, coupled with its interactions with key receptor systems like the 5-HT2A and sigma-1 receptors, points towards its involvement in neuroplasticity, neuroprotection, and immunomodulation. The observed increase in DMT levels under conditions of extreme stress, such as cardiac arrest, hints at a potential role in adaptive responses to critical physiological states.[9][17]

Future research should focus on elucidating the precise conditions that trigger the release of endogenous DMT, its specific functions in different brain circuits, and its potential dysregulation in neuropsychiatric disorders. The development of selective pharmacological tools to modulate the endogenous DMT system will be crucial for dissecting its physiological and pathological roles. A deeper understanding of this "endogenous enigma" holds promise for the development of novel therapeutic strategies for a range of neurological and psychiatric conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Crystalline Structure of Dimethyltryptamine Fumarate (B1241708)

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound of significant interest in neuroscientific and therapeutic research. In its freebase form, DMT can be challenging to handle and stabilize for clinical and research applications. The formation of salts, such as Dimethyltryptamine fumarate, enhances the compound's stability, solubility, and handling characteristics, making it more suitable for formulation and administration.[1][2] This technical guide provides a comprehensive overview of the crystalline structure of DMT fumarate, focusing on crystallographic data, experimental protocols for its characterization, and the molecular interactions that define its solid-state form. The information presented is compiled from patent literature and established analytical methodologies.

Molecular and Crystalline Structure

The crystalline form of this compound is an ionic salt composed of N,N-Dimethyltryptamine (DMT) cations and fumarate anions. The formation of the salt occurs via a proton transfer from one of the carboxylic acid groups of fumaric acid to the basic tertiary amine of the DMT molecule.

A specific crystalline product of DMT fumarate has been identified with a 2:1 stoichiometric ratio of DMT to fumaric acid.[3] This structure is stabilized by hydrogen bonds between the protonated amine of the DMT cation and the carboxylate groups of the fumarate anion.[3] The packing of these hydrogen-bonded layers contributes to the overall stability of the crystal lattice.[3]

Data Presentation

The quantitative data for this specific crystalline form of DMT fumarate are summarized in the tables below.

Table 1: Crystallographic Data for this compound (2:1) [3]

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a7.7447 (3) Å
b9.3258 (4) Å
c12.4691 (4) Å
α102.798 (2)°
β104.869 (2)°
γ103.270 (2)°
Unit Cell Volume (V) 808.67 (5) ų
Temperature 298 K

Table 2: Characteristic X-ray Powder Diffraction (XRPD) Peaks [3]

Peak Position (°2θ)
20.5 ± 0.2
25.0 ± 0.2

Experimental Protocols

The characterization of crystalline DMT fumarate involves several key experimental procedures, from the initial crystallization to the detailed analysis of its structure.

Synthesis and Crystallization

The following protocol describes a method for producing crystalline DMT fumarate.[3]

Materials:

Procedure:

  • Dissolve the crude DMT freebase in chloroform (e.g., 125 mL).

  • Prepare a hot solution of fumaric acid (e.g., 1.09 g) in acetone (e.g., 31 mL).

  • Add the DMT-chloroform solution to the hot fumaric acid solution.

  • A slurry will form. Filter the resulting solid.

  • Recrystallize the collected DMT fumarate solid from isopropyl alcohol to yield the final product as white needles.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[4] A general protocol for the analysis of a small organic molecule crystal like DMT fumarate is as follows.

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions, without significant defects) is selected under a microscope.[5] The crystal is mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.[6]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] It is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) while being rotated.[3][7] A detector, such as a CCD or CMOS sensor, records the diffraction pattern (the positions and intensities of the diffracted X-ray beams) as a series of images at different crystal orientations.[5]

  • Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated, scaled, and merged to create a final reflection file.[5]

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[5] An atomic model is built into this map. The model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[8]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of a bulk crystalline sample and to identify its characteristic diffraction pattern.[9]

Procedure:

  • Sample Preparation: A small amount of the crystalline powder (typically 10-200 mg) is gently packed into a sample holder to ensure a flat, even surface.[10]

  • Data Collection: The sample is placed in a powder diffractometer. The sample is irradiated with an X-ray beam over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.[11]

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline solid. The peak positions and relative intensities can be compared to reference patterns or data derived from SCXRD to confirm the identity and purity of the crystalline phase.[12]

Visualizations

Diagrams of Key Processes

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_analysis Structure Analysis cluster_validation Validation start DMT Freebase recrystallize Recrystallization start->recrystallize Fumaric Acid, Solvents crystals Single Crystals recrystallize->crystals pxrd PXRD Analysis recrystallize->pxrd scxrd SCXRD Data Collection crystals->scxrd process Data Processing scxrd->process solve Structure Solution process->solve refine Structure Refinement solve->refine final Final Crystal Structure refine->final final->pxrd Compare Calculated Pattern

Caption: Experimental workflow for determining the crystalline structure of DMT fumarate.

G Logical Relationship in DMT Fumarate Salt Formation cluster_reactants Reactants cluster_products Ionic Species in Crystal Lattice dmt DMT (Freebase) -N(CH₃)₂ process Proton Transfer dmt->process fumaric Fumaric Acid HOOC-CH=CH-COOH fumaric->process dmt_ion DMT Cation -N⁺H(CH₃)₂ lattice Crystal Lattice (2:1 Stoichiometry) dmt_ion->lattice Electrostatic Interaction fumarate_ion Fumarate Anion ⁻OOC-CH=CH-COO⁻ fumarate_ion->lattice & Hydrogen Bonding process->dmt_ion process->fumarate_ion

Caption: Proton transfer and ionic interactions leading to DMT fumarate salt formation.

References

An In-depth Technical Guide to the Chemical Stability and Storage of DMT Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the chemical stability and recommended storage conditions for N,N-dimethyltryptamine (DMT) fumarate (B1241708). The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and purity of this compound for laboratory and clinical applications.

Introduction

N,N-dimethyltryptamine (DMT) is a potent psychedelic compound of significant interest for its potential therapeutic applications. For research and clinical development, DMT is often formulated as a salt to improve its handling and physicochemical properties. DMT fumarate is a commonly used salt form, valued for its crystalline nature and enhanced stability compared to the freebase.[1] Understanding the chemical stability of DMT fumarate is critical for ensuring accurate dosing, interpreting research outcomes, and meeting regulatory requirements for pharmaceutical development.

This guide synthesizes the available scientific literature on the stability of DMT and its salts, general principles of indole (B1671886) alkaloid and fumarate salt degradation, and best practices for storage and handling. While specific quantitative stability data for DMT fumarate is limited in the public domain, this document provides a framework for establishing appropriate stability protocols.

Physicochemical Properties of DMT Fumarate

DMT fumarate is the salt formed from the reaction of the basic DMT molecule with fumaric acid. The salt form generally confers greater stability and ease of handling compared to the oily or waxy freebase.[1]

Table 1: Physicochemical Properties of DMT and DMT Fumarate

PropertyDMT (Freebase)DMT FumarateSource(s)
Molecular FormulaC₁₂H₁₆N₂C₁₂H₁₆N₂ · C₄H₄O₄[2]
Molecular Weight188.27 g/mol 304.34 g/mol [3]
AppearanceWhite to yellowish crystalline solid or oilCrystalline solid[1][4]
Melting Point44.6 - 46.8 °CNot specified[3]
SolubilitySparingly soluble in waterWater-soluble[3]
pKa8.68Not specified[3]

Chemical Stability Profile

The stability of DMT fumarate is influenced by several environmental factors, including temperature, light, oxygen, and pH. The primary degradation pathways involve the DMT moiety and potentially the fumarate counter-ion.

Known and Potential Degradation Pathways

The indole structure of DMT is susceptible to oxidation, while the fumarate salt can be affected by light and extreme pH.

  • Oxidation: The most commonly cited degradation pathway for DMT is oxidation, particularly of the tertiary amine, to form DMT N-oxide.[5] This process can be accelerated by exposure to air (oxygen), heat, and light.[4][6] The indole ring itself is also susceptible to oxidative degradation.[7]

  • Photodegradation: Tryptamines, in general, can be sensitive to light. For fumarate salts of other pharmaceuticals, photolytic conditions can induce cis-trans isomerization of the fumarate moiety.[8] Therefore, exposure to UV and visible light should be minimized.

  • Hydrolysis: While the DMT molecule itself is not prone to hydrolysis, some pharmaceutical salts can be susceptible to degradation in the presence of moisture and certain pH conditions. However, the fumarate salt is generally considered stable against hydrolysis under typical storage conditions.

  • Thermal Degradation: Elevated temperatures can accelerate oxidative degradation and other potential degradation pathways.[4]

Below is a diagram illustrating the known and potential degradation pathways for DMT fumarate.

G Potential Degradation Pathways of DMT Fumarate DMT_Fumarate DMT Fumarate DMT_N_Oxide DMT N-Oxide DMT_Fumarate->DMT_N_Oxide Oxidation (Air, Heat) Indole_Oxidation_Products Indole Ring Oxidation Products DMT_Fumarate->Indole_Oxidation_Products Oxidation Isomerized_Fumarate Maleate Salt (cis-isomer) DMT_Fumarate->Isomerized_Fumarate Photolysis (UV Light)

Caption: Potential degradation pathways of DMT fumarate.

Stability in Solid State vs. Solution

DMT fumarate is significantly more stable in its solid, crystalline form than in solution.[3] In solution, DMT has a rapid degradation rate and should be stored at -20°C, protected from air and light.[3][9] The choice of solvent can also impact stability, with protic solvents potentially facilitating degradation pathways.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of DMT fumarate.

Long-Term Storage

For long-term storage, DMT fumarate should be stored in a cool, dark, and dry environment.[4]

Table 2: Recommended Long-Term Storage Conditions

ConditionRecommendationRationaleSource(s)
Temperature ≤ -20°C (Freezer)Minimizes oxidative and thermal degradation.[3]
Atmosphere Inert gas (e.g., Argon, Nitrogen) in an airtight containerPrevents oxidation by displacing oxygen.[4]
Light Protection from light (amber glass vials, stored in the dark)Prevents photolytic degradation and isomerization.[4]
Moisture Dry environment (use of desiccants)Prevents potential hydrolysis and physical changes.[4]
Container Airtight, glass containersGlass is inert and prevents contamination.[4]

When removing from frozen storage, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[4]

Short-Term Storage and Handling

For routine laboratory use, DMT fumarate can be stored at room temperature for short periods, provided it is protected from light and moisture.[4] It is advisable to work with small quantities and to minimize the exposure of the bulk material to ambient conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of DMT fumarate, forced degradation studies and long-term stability studies under controlled conditions are recommended, following ICH guidelines (Q1A(R2)).

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop stability-indicating analytical methods.

Table 3: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 60°C for 48 hours
Photolytic Degradation Exposure to UV and visible light as per ICH Q1B guidelines

The following diagram illustrates a general workflow for conducting a forced degradation study.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Start DMT Fumarate Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photolytic Characterization Characterize Degradation Products (LC-MS/MS, NMR) Analysis->Characterization Report Report Findings Characterization->Report

Caption: General workflow for a forced degradation study.

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying DMT fumarate from its potential degradation products.

Table 4: Example HPLC Method Parameters for Tryptamine Analysis

ParameterSpecification
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection UV/Vis Diode Array Detector (DAD) at ~220 nm and ~280 nm, and/or Mass Spectrometry (MS)
Column Temperature 25 - 40°C

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways of DMT

The primary pharmacological effects of DMT are mediated through its interaction with various serotonin (B10506) receptors in the central nervous system. The diagram below illustrates the general signaling pathway of DMT at the 5-HT₂A receptor, which is a key target for its psychedelic effects.

G Simplified DMT Signaling at 5-HT2A Receptor DMT DMT Receptor 5-HT2A Receptor DMT->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling & Psychedelic Effects Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified signaling pathway of DMT at the 5-HT₂A receptor.

Conclusion

DMT fumarate offers improved stability and handling characteristics compared to its freebase form, making it a more suitable candidate for research and development. However, it is not impervious to degradation. Exposure to oxygen, light, and elevated temperatures can lead to the formation of impurities, with DMT N-oxide being a primary concern. For optimal long-term stability, DMT fumarate should be stored in a freezer under an inert atmosphere, protected from light and moisture. In solution, DMT is considerably less stable.

The development and validation of a stability-indicating analytical method are crucial for accurately monitoring the purity of DMT fumarate over time. While this guide provides a comprehensive overview based on the current literature, it is recommended that researchers and developers conduct their own stability studies under their specific storage and experimental conditions to ensure the quality and integrity of their material.

References

The In Vivo Biosynthesis of N,N-Dimethyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound found across numerous plant and animal species, including mammals. Its biosynthesis and physiological role remain a subject of intense scientific scrutiny. This technical guide provides an in-depth overview of the established and proposed in vivo biosynthetic pathways of DMT. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the enzymatic reactions, quantitative data, and experimental methodologies crucial for studying this intriguing molecule. The guide summarizes key kinetic data for the enzymes involved, details protocols for essential experimental techniques, and presents visual representations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding of endogenous DMT production.

Introduction

N,N-Dimethyltryptamine (DMT) is a naturally occurring tryptamine (B22526) alkaloid long recognized for its profound and rapid-acting psychedelic effects.[1] Beyond its well-documented role as a component of psychoactive plant preparations like Ayahuasca, there is compelling evidence for its endogenous production in mammals, including humans.[1][2] The presence of DMT in various tissues and bodily fluids, such as the brain, lungs, and cerebrospinal fluid, suggests a potential, albeit not fully understood, physiological function.[1][2] The elucidation of its biosynthetic pathways is paramount for understanding its neurobiological significance, its potential role in both normal and pathological states, and for the development of novel therapeutics. This guide provides a detailed examination of the core biosynthetic pathways of DMT, quantitative data regarding its synthesis, and the experimental protocols used to investigate these processes.

The Primary Biosynthetic Pathway of N,N-Dimethyltryptamine

The principal and most well-documented pathway for the in vivo synthesis of DMT begins with the essential amino acid L-tryptophan.[3][4][5] This process involves a two-step enzymatic conversion, catalyzed by Aromatic L-amino acid decarboxylase (AADC) and Indolethylamine-N-methyltransferase (INMT).[3][4][5][6]

Step 1: Decarboxylation of L-Tryptophan to Tryptamine

The initial step in DMT biosynthesis is the decarboxylation of L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), a pyridoxal-5'-phosphate (PLP) dependent enzyme.[3][5] AADC is a versatile enzyme responsible for the synthesis of several key monoamine neurotransmitters, including dopamine (B1211576) and serotonin.[7][8]

Reaction: L-Tryptophan --(AADC)--> Tryptamine + CO₂

Step 2: N,N-dimethylation of Tryptamine

Following its formation, tryptamine undergoes a two-step N-methylation process catalyzed by the enzyme Indolethylamine-N-methyltransferase (INMT).[3][5] INMT utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[3][5][6] The first methylation converts tryptamine to N-methyltryptamine (NMT), which then serves as a substrate for the second methylation, yielding N,N-Dimethyltryptamine (DMT).[3][5]

Reactions:

  • Tryptamine + SAM --(INMT)--> N-Methyltryptamine (NMT) + S-adenosyl-L-homocysteine (SAH)

  • N-Methyltryptamine (NMT) + SAM --(INMT)--> N,N-Dimethyltryptamine (DMT) + S-adenosyl-L-homocysteine (SAH)

The co-localization of AADC and INMT is a critical factor for the efficient endogenous production of DMT.[5][9] Studies have shown the co-expression of AADC and INMT mRNA in various regions of the rat brain, including the cerebral cortex, pineal gland, and choroid plexus, supporting the brain's capacity for DMT synthesis.[10][11]

Quantitative Data on DMT Biosynthesis

The following tables summarize the available quantitative data on the enzymes and products involved in the primary DMT biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateOrganism/TissueKmVmaxReference
INMTTryptamineRabbit Lung499 ± 68 µM2.47 ± 1.22 µmol/min[1]
INMTTryptamineRat Brain28 µM-[9]
INMTTryptamineHuman (recombinant, 254F SNP)2,920 µM-[12]
INMTTryptamineHuman (recombinant, 254C SNP)2,920 µM-[12]
AADCL-TryptophanBacillus atrophaeus C890.35 mM-[13]
AADCL-DOPAHuman Plasma (Control)0.71 mM39.1 pmol/min/ml[14]

Note: Enzyme kinetic data can vary significantly based on experimental conditions, such as pH, temperature, and the presence of cofactors.

Table 2: In Vivo DMT Synthesis Rates and Concentrations
MeasurementOrganism/TissueValueReference
Rate of DMT synthesis from TryptamineRat Brain Homogenate350 pmol/g/hr[9]
Rate of DMT synthesis from TryptamineHuman Brain Homogenate450 pmol/g/hr[9]
Rate of DMT synthesis from NMTRat Brain Homogenate250 pmol/g/hr[9]
Rate of DMT synthesis from NMTHuman Brain Homogenate360 pmol/g/hr[9]
Extracellular DMT Concentration (baseline)Rat Cerebral Cortex0.56 nM (range: 0.05–1.8 nM)[15]
Extracellular DMT Concentration (post-cardiac arrest)Rat Visual Cortex1.35 nM (max: 5.01 nM)[15]

Regulation of DMT Biosynthesis

The in vivo synthesis of DMT is a tightly regulated process. One of the key regulatory mechanisms is product inhibition, where DMT itself can inhibit the activity of INMT.[16] Kinetic studies have shown that DMT acts as a mixed competitive and noncompetitive inhibitor of rabbit lung INMT with respect to tryptamine.[1] This suggests the presence of an allosteric binding site on the INMT enzyme, allowing for feedback regulation of DMT production.[1]

Furthermore, the availability of precursors, particularly tryptamine, is a crucial rate-limiting factor. The rapid metabolism of tryptamine by monoamine oxidase (MAO) can limit its availability for DMT synthesis.[5] Therefore, the interplay between the synthetic enzymes (AADC and INMT) and metabolic enzymes (MAO) is critical in determining the endogenous levels of DMT.

Alternative Biosynthetic Pathways

While the AADC-INMT pathway is considered the primary route for DMT biosynthesis, emerging evidence suggests the existence of alternative pathways. Recent studies in rats have indicated that INMT may not be essential for the production of DMT, implying that other enzymes could be involved in the N-methylation of tryptamine.[3] The precise nature of these alternative pathways is an active area of research and may involve different methyltransferase enzymes or even entirely different enzymatic cascades.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of DMT biosynthesis.

Quantification of DMT and its Metabolites by LC-MS/MS

Objective: To accurately measure the concentration of DMT and its major metabolites, DMT-N-oxide (DMT-NO) and indole-3-acetic acid (IAA), in biological samples such as plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add an internal standard (e.g., ¹³C₆-IAA for IAA quantification) to correct for matrix effects and variations in extraction efficiency.

    • Add 500 µL of a protein precipitation solvent, such as methanol (B129727) or acetonitrile, and vortex for 30 seconds to precipitate proteins.[2][6]

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[2]

  • Liquid Chromatography (LC):

    • Separate the analytes using a high-performance liquid chromatography (HPLC) system.

    • A pentafluorophenyl (PFP) column is often used for the separation of these compounds.[6]

    • Employ a gradient elution with a mobile phase consisting of a mixture of methanol and water containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[4][6]

  • Mass Spectrometry (MS):

    • Detect the separated analytes using a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source in positive mode.[6]

    • Use multiple reaction monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each analyte and one or more of its characteristic product ions. The transition from the precursor to the product ion is highly specific and provides excellent sensitivity and selectivity.

    • The calibration range for this method is typically 0.25–250 ng/mL for DMT and 0.1–100 ng/mL for DMT-NO in human plasma.[4][6]

In Situ Hybridization for INMT and AADC mRNA Localization

Objective: To visualize the cellular location of INMT and AADC mRNA within tissue sections, providing evidence for the co-localization of the enzymes required for DMT synthesis.

Methodology:

  • Tissue Preparation:

    • Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde) to preserve tissue integrity and prevent RNA degradation.

    • Dissect the tissue of interest (e.g., brain) and postfix it in the same fixative.

    • Cryoprotect the tissue by immersing it in a sucrose (B13894) solution.

    • Section the tissue into thin slices (e.g., 14-20 µm) using a cryostat.

  • Probe Synthesis:

    • Synthesize antisense RNA probes labeled with a detectable marker, such as digoxigenin (B1670575) (DIG), that are complementary to the target mRNA sequences of INMT and AADC.

  • Hybridization:

    • Pre-treat the tissue sections to increase probe accessibility (e.g., with proteinase K).

    • Incubate the sections with the labeled probes in a hybridization buffer at an elevated temperature (e.g., 65°C) overnight. This allows the probes to bind specifically to their target mRNA molecules.

  • Washing and Detection:

    • Wash the sections stringently to remove any unbound or non-specifically bound probes.

    • Incubate the sections with an antibody that specifically recognizes the probe label (e.g., anti-DIG antibody) and is conjugated to an enzyme, such as alkaline phosphatase (AP).

    • Add a chromogenic substrate (e.g., NBT/BCIP) that is converted by the enzyme into a colored precipitate. The location of the colored precipitate indicates the cellular location of the target mRNA.

In Vivo Microdialysis for Measuring Extracellular DMT

Objective: To sample and quantify the concentration of DMT in the extracellular fluid of a specific brain region in a living, behaving animal.

Methodology:

  • Probe Implantation:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using stereotaxic coordinates.

    • The probe consists of a semi-permeable membrane at its tip.

  • Perfusion:

    • Continuously perfuse the probe with a sterile physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).

  • Dialysate Collection:

    • As the perfusion fluid flows through the probe, small molecules in the extracellular fluid, including DMT, diffuse across the semi-permeable membrane into the perfusion fluid down their concentration gradient.

    • Collect the resulting fluid (dialysate) at regular intervals.

  • Analysis:

    • Analyze the collected dialysate samples for DMT concentration using a highly sensitive analytical technique, such as LC-MS/MS.

    • The concentration of DMT in the dialysate is proportional to its concentration in the extracellular fluid. The recovery rate of the probe needs to be determined to estimate the absolute extracellular concentration.

Signaling Pathways and Experimental Workflows

Diagrams

DMT_Biosynthesis_Pathway Tryptophan L-Tryptophan AADC AADC Tryptophan->AADC Tryptamine Tryptamine INMT1 INMT Tryptamine->INMT1 NMT N-Methyltryptamine INMT2 INMT NMT->INMT2 DMT N,N-Dimethyltryptamine AADC->Tryptamine CO2 CO₂ AADC->CO2 + INMT1->NMT SAH1 SAH INMT1->SAH1 + INMT2->DMT SAH2 SAH INMT2->SAH2 + SAM1 SAM SAM1->INMT1 SAM2 SAM SAM2->INMT2

Caption: The primary biosynthetic pathway of N,N-Dimethyltryptamine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol/Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (PFP Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: Experimental workflow for DMT quantification by LC-MS/MS.

InSitu_Hybridization_Workflow Tissue Tissue Fixation and Sectioning Hybridization Hybridization of Probe to mRNA Tissue->Hybridization Probe Labeled RNA Probe Synthesis Probe->Hybridization Washing Stringent Washes Hybridization->Washing Antibody Enzyme-linked Antibody Incubation Washing->Antibody Detection Chromogenic Substrate Detection Antibody->Detection Visualization Microscopic Visualization Detection->Visualization

Caption: Experimental workflow for in situ hybridization.

Conclusion

The in vivo biosynthesis of N,N-Dimethyltryptamine is a complex and highly regulated process with the primary pathway originating from L-tryptophan. The enzymes AADC and INMT play a central role in this conversion, and their co-localization is a key determinant of endogenous DMT production. While significant progress has been made in elucidating this pathway, the existence of alternative routes and the full extent of its regulatory mechanisms are still under investigation. The experimental techniques outlined in this guide, particularly LC-MS/MS, in situ hybridization, and in vivo microdialysis, are indispensable tools for advancing our understanding of the physiological and potential pathophysiological roles of endogenous DMT. Further research in this area holds the promise of not only unraveling the mysteries of this unique neuromodulator but also paving the way for novel therapeutic interventions in a range of neuropsychiatric disorders.

References

The Pharmacological Profile of Dimethyltryptamine Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound with a rich history of ritualistic use and growing interest in its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of its fumarate (B1241708) salt, focusing on its receptor binding, pharmacokinetics, pharmacodynamics, and metabolic pathways. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug development.

Receptor Binding Affinity and Functional Activity

DMT exhibits a broad binding profile, with its primary psychedelic effects attributed to its interaction with serotonin (B10506) receptors. It also shows affinity for other receptor systems, including the sigma-1 receptor. The following tables summarize the binding affinities (Ki) and functional activities (EC50) of DMT at various receptors.

Table 1: Receptor Binding Affinities (Ki) of Dimethyltryptamine

Receptor SubtypeKi (nM)SpeciesReference
5-HT1A38 - 183Human/Rat[3][4][5]
5-HT1B39 - 2100Human[3]
5-HT1D39 - 2100Human[3]
5-HT2A39 - 1985Human/Rat[3][4][6]
5-HT2B39 - 2100Human[3]
5-HT2C211 - 2630Human/Rat[4][5][7]
5-HT5A39 - 2100Human[3]
5-HT639 - 2100Human[3]
5-HT739 - 2100Human[3]
Sigma-114,750Rat[8][9][10]
SERT4,000Rat[3]
VMAT293,000Rat[3]

Table 2: Functional Activity (EC50) of Dimethyltryptamine

Receptor SubtypeAssayEC50 (nM)Emax (%)SpeciesReference
5-HT2APhosphoinositide Hydrolysis527 - 223916 - 41Rat/Human[5][7][11]
5-HT2ACalcium Flux2021>80Human[12]
5-HT2CPhosphoinositide Hydrolysis-Partial AgonistRat[7]

Pharmacokinetics

DMT fumarate is characterized by rapid onset and short duration of action, primarily due to its efficient metabolism. Intravenous administration leads to peak plasma concentrations within minutes, followed by a swift decline.

Table 3: Pharmacokinetic Parameters of Intravenous Dimethyltryptamine Fumarate in Humans

ParameterValueUnitReference
Time to Peak Plasma Concentration (Tmax)~2 - 10minutes[13][14]
Elimination Half-Life (t1/2)5 - 16minutes[13][14]
Clearance (CL)8.1 - 46.8L/min[15]
Volume of Distribution (Vd)123 - 1084L[15]

Metabolism

The primary metabolic pathway for DMT is oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of indole-3-acetic acid (IAA).[1][16] In environments where MAO-A is inhibited, cytochrome P450 (CYP) enzymes, particularly CYP2D6 and to a lesser extent CYP2C19, play a role in its metabolism.[14][17][18]

Signaling Pathways

The psychedelic effects of DMT are largely mediated through its agonist activity at the 5-HT2A receptor. Activation of this G-protein coupled receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling cascades.[11][19]

5-HT2A_Signaling_Pathway DMT DMT HT2AR 5-HT2A Receptor DMT->HT2AR Binds to Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects (Psychedelic Experience) Ca_release->Downstream PKC_activation->Downstream

5-HT2A Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a high-throughput method for determining the binding affinity of DMT for the 5-HT2A receptor using rat frontal cortex homogenates.[6]

  • Tissue Preparation: Homogenize rat frontal cortex tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well microfilter plate, incubate the tissue homogenate with a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of DMT.

  • Filtration and Washing: After incubation, rapidly filter the contents of each well and wash with cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plates and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of DMT that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Intravenous Administration of DMT Fumarate in Humans

Clinical studies investigating the pharmacokinetics and pharmacodynamics of DMT often employ intravenous administration.[13][14][20][21][22]

  • Participant Screening: Recruit healthy volunteers with prior experience with psychedelic substances and conduct thorough medical and psychological screening.

  • Drug Preparation: Prepare sterile solutions of DMT fumarate in saline for intravenous infusion.

  • Administration: Administer DMT fumarate intravenously over a defined period (e.g., 30 seconds to 10 minutes) via an indwelling catheter. A placebo (saline) is used as a control.

  • Blood Sampling: Collect serial blood samples at predetermined time points before, during, and after drug administration.

  • Pharmacokinetic Analysis: Analyze plasma samples for DMT concentrations using a validated analytical method (e.g., LC-MS/MS). Calculate pharmacokinetic parameters such as Tmax, t1/2, CL, and Vd.

  • Pharmacodynamic Assessments: Concurrently, assess subjective effects using validated rating scales and monitor physiological parameters (e.g., heart rate, blood pressure).

IV_DMT_Workflow cluster_0 Pre-Administration cluster_1 Administration cluster_2 Data Collection cluster_3 Analysis Screening Participant Screening Consent Informed Consent Screening->Consent Baseline Baseline Assessments (Physiological & Subjective) Consent->Baseline IV_Setup Intravenous Catheter Placement Baseline->IV_Setup Infusion DMT Fumarate or Placebo Infusion IV_Setup->Infusion Blood_Sampling Serial Blood Sampling Infusion->Blood_Sampling PD_Assessments Pharmacodynamic Assessments Infusion->PD_Assessments PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis PD_Assessments->PD_Analysis Data_Integration PK/PD Modeling PK_Analysis->Data_Integration PD_Analysis->Data_Integration

Workflow for Intravenous DMT Study
In Vivo Microdialysis

In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[23][24][25][26][27]

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex) of an anesthetized animal.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals to establish a baseline.

  • Drug Administration: Administer DMT systemically (e.g., intraperitoneally) or locally through the probe.

  • Post-Treatment Sampling: Continue collecting dialysate samples to measure changes in neurotransmitter levels.

  • Analysis: Analyze the dialysate samples for neurotransmitter concentrations using a sensitive analytical method such as HPLC with electrochemical detection.

Adverse Effects

Intravenous administration of DMT is generally well-tolerated in controlled clinical settings. Common transient adverse effects include increased heart rate and blood pressure.[13][28] Subjective adverse effects can include anxiety and disorientation, particularly with rapid bolus injections.[13][29] Headaches have been reported within 48 hours after a session.[13] A potentially serious but rare risk is serotonin syndrome, especially when DMT is combined with other serotonergic drugs.[2]

Conclusion

This compound is a potent, short-acting psychedelic with a primary mechanism of action involving agonism at serotonin 5-HT2A receptors. Its rapid pharmacokinetics are driven by efficient metabolism, primarily by MAO-A. Further research into its complex pharmacology and therapeutic potential is warranted. This guide provides a foundational understanding of the pharmacological profile of DMT fumarate to aid in the design and interpretation of future studies.

DMT_Metabolism_Pathway DMT Dimethyltryptamine (DMT) MAO_A MAO-A DMT->MAO_A Primary Pathway CYP2D6 CYP2D6 DMT->CYP2D6 Secondary Pathway CYP2C19 CYP2C19 DMT->CYP2C19 Minor Pathway IAA Indole-3-acetic acid (IAA) DMT_NO DMT-N-oxide Oxygenated_Metabolites Oxygenated Metabolites MAO_A->IAA CYP2D6->Oxygenated_Metabolites CYP2C19->DMT_NO

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of Dimethyltryptamine Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dimethyltryptamine (DMT) Fumarate (B1241708) purity. The described protocol is designed for accuracy, precision, and specificity, enabling the separation of DMT from potential impurities and degradation products. This document provides comprehensive experimental procedures, data presentation guidelines, and a visual representation of the analytical workflow to support research, development, and quality control of DMT Fumarate. A 2020 study highlighted the synthesis and characterization of DMT hemifumarate with a purity of at least 99.9%, underscoring the importance of precise analytical methods for clinical applications.[1][2][3]

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound of significant interest in neuropharmacological research and clinical investigations for various mental health conditions. For use in research and pharmaceutical development, the fumarate salt of DMT is often preferred due to its stability and solubility. Ensuring the purity of Dimethyltryptamine Fumarate is a critical aspect of quality control, directly impacting the safety and efficacy of the substance in clinical trials and other research applications.

This application note presents a stability-indicating HPLC method capable of separating DMT from its potential impurities, including precursors, byproducts of synthesis, and degradation products. The primary metabolites of DMT include N-methyltryptamine (NMT), 6-hydroxy-DMT (6-OH-DMT), DMT-N-oxide (DMT-NO), and indole-3-acetic acid (IAA).[4]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of DMT and its related impurities:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 5% B, 2-15 min: 5-95% B, 15-18 min: 95% B, 18-18.1 min: 95-5% B, 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm and 288 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

Data Presentation

The following table summarizes the expected retention times and resolution for Dimethyltryptamine and its potential impurities based on the described HPLC method.

CompoundExpected Retention Time (min)Resolution (Rs)
Indole-3-acetic acid (IAA)~ 4.5> 2.0
6-hydroxy-DMT (6-OH-DMT)~ 6.2> 2.0
DMT-N-oxide (DMT-NO)~ 7.8> 2.0
N-methyltryptamine (NMT)~ 8.5> 2.0
Dimethyltryptamine (DMT) ~ 9.1 -

Note: The exact retention times may vary depending on the specific HPLC system and column used.

Visualization of Experimental Workflow

The logical flow of the HPLC analysis of this compound purity is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_standard Weigh DMT Fumarate Reference Standard dissolve_standard Dissolve in 50:50 Mobile Phase A:B weigh_standard->dissolve_standard inject_sample Inject Sample and Standard into HPLC System dissolve_standard->inject_sample weigh_sample Weigh DMT Fumarate Sample dissolve_sample Dissolve in 50:50 Mobile Phase A:B weigh_sample->dissolve_sample dissolve_sample->inject_sample separation Chromatographic Separation (C18 Column, Gradient Elution) inject_sample->separation detection UV Detection (280 nm, 288 nm) separation->detection integrate_peaks Peak Integration detection->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis of this compound.

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis. The acceptance criteria are as follows:

  • Tailing Factor (T): ≤ 2.0 for the Dimethyltryptamine peak.

  • Theoretical Plates (N): ≥ 2000 for the Dimethyltryptamine peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the standard solution.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The detailed protocol and clear data presentation guidelines are intended to assist researchers and scientists in obtaining accurate and reproducible results, which are essential for the advancement of research and development involving this compound.

References

Application Notes and Protocols for the Analysis of N,N-Dimethyltryptamine (DMT) Fumarate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound found in various plants and animals. As interest in its therapeutic potential grows, robust and reliable analytical methods for its quantification and characterization are crucial. This document provides detailed application notes and protocols for the analysis of DMT fumarate (B1241708) using Gas Chromatography-Mass Spectrometry (GC-MS), a widely employed technique for the separation and identification of volatile and semi-volatile compounds. While DMT is often analyzed in its freebase form, these protocols are specifically tailored for the analysis of its fumarate salt, which is often used in clinical and research settings for improved stability and handling.

Experimental Protocols

Sample Preparation

The fumarate salt of DMT is non-volatile and must be converted to its freebase form prior to GC-MS analysis. This is typically achieved through a liquid-liquid extraction following basification.

Materials:

  • DMT Fumarate sample

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Organic solvent (e.g., dichloromethane, ethyl acetate, or hexane)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Protocol:

  • Dissolution: Accurately weigh a known amount of DMT fumarate and dissolve it in a minimal amount of deionized water in a suitable glass tube.

  • Basification: Add the NaOH solution dropwise while vortexing until the pH of the solution is basic (pH > 9). This will convert the DMT fumarate to its freebase form, which is less water-soluble.

  • Extraction: Add a measured volume of the organic solvent to the aqueous solution. Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the DMT freebase into the organic layer.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Transfer: Transfer the dried organic extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of DMT. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250 - 280 °C
Injection ModeSplitless
Oven Temperature ProgramInitial temperature: 100-150 °C, hold for 1-2 minRamp: 10-25 °C/min to 280-300 °CFinal hold: 2-5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Range40 - 500 amu
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Derivatization

DMT is a tertiary amine and is generally sufficiently volatile for GC-MS analysis without the need for derivatization. The protocols provided in this document do not require a derivatization step. Chemical derivatization is a technique used to modify analytes to make them more suitable for analysis[1][2].

Data Presentation

Mass Spectrum of DMT

Under Electron Ionization (EI), DMT produces a characteristic fragmentation pattern. The molecular ion ([M]⁺) is observed at m/z 188. The most abundant fragment ion, which is the base peak, is typically observed at m/z 58. This fragment corresponds to the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain. Another significant fragment is observed at m/z 130.[3]

Table 1: Characteristic Mass Fragments of DMT

m/zIon IdentityRelative Abundance
188[M]⁺Low
130[M - C₂H₆N]⁺Moderate
58[CH₂=N(CH₃)₂]⁺High (Base Peak)
Quantitative Data

The following table summarizes typical quantitative data for the GC-MS analysis of DMT, synthesized from various studies.[4][5][6]

Table 2: Summary of Quantitative GC-MS Data for DMT Analysis

ParameterTypical ValueReference
Retention Time (RT)Varies with column and temperature program[6]
Linearity Range0.016 - 10 µg/mL[6]
Limit of Detection (LOD)~0.016 µg/mL[6]
Limit of Quantification (LOQ)~0.016 µg/mL[6]
Correlation Coefficient (r²)> 0.99[4][6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolve DMT Fumarate in Water basification Basify with NaOH (pH > 9) dissolution->basification extraction Liquid-Liquid Extraction with Organic Solvent basification->extraction drying Dry Organic Layer (Anhydrous Na₂SO₄) extraction->drying injection Inject into GC-MS drying->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Qualitative Analysis (Mass Spectrum) detection->identification quantification Quantitative Analysis (Peak Area) detection->quantification

Caption: Experimental workflow for GC-MS analysis of DMT fumarate.

DMT Signaling Pathways

DMT primarily exerts its psychoactive effects through its interaction with the serotonin (B10506) system, particularly the 5-HT₂A receptor. It also interacts with other receptors, such as the sigma-1 receptor, which may contribute to its neuroprotective and neuroplastic effects.

dmt_signaling cluster_serotonin Serotonergic Pathway cluster_sigma Sigma-1 Pathway DMT DMT HT2A 5-HT2A Receptor (Gq-coupled) DMT->HT2A Agonist PLC Phospholipase C (PLC) HT2A->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_5HT Psychoactive Effects Neuroplasticity Ca_PKC->Cellular_Response_5HT DMT_sigma DMT Sigma1R Sigma-1 Receptor (σ₁R) DMT_sigma->Sigma1R Agonist ER_Stress Modulation of ER Stress Sigma1R->ER_Stress Ion_Channel Ion Channel Regulation Sigma1R->Ion_Channel Cellular_Response_Sigma Neuroprotection Neuroplasticity ER_Stress->Cellular_Response_Sigma Ion_Channel->Cellular_Response_Sigma

Caption: Simplified signaling pathways of DMT.

References

Application Notes and Protocols for Intravenous Administration of DMT Fumarate in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for the intravenous (IV) administration of N,N-Dimethyltryptamine (DMT) fumarate (B1241708) in a clinical research setting. The information is synthesized from various clinical trials to guide the design and execution of future studies.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials involving the intravenous administration of DMT fumarate.

Table 1: Dosage and Administration Regimens

Study/Trial IdentifierPopulationDosing RegimenDosage (DMT Freebase Equivalent)Reference
Strassman et al. (1994)Psychedelic-Experienced VolunteersIV Bolus0.05, 0.1, 0.2, 0.4 mg/kg[1][2]
Small Pharma (SPL026) - Phase I/IIa (NCT04673383)Psychedelic-Naïve Healthy Adults10-minute IV Infusion9, 12, 17, 21.5 mg[1][3][4]
Algernon Pharmaceuticals (NCT05559931)Healthy Volunteers (Psychedelic-Experienced and Naïve)30-second IV Bolus + 6-hour InfusionLow: 1.5 mg bolus + 0.105 mg/minMedium: 7.5 mg bolus + 0.525 mg/minHigh: 5.0 mg bolus + 0.7875 mg/min[5][6][7][8]
Dean et al. (2022)Healthy Controls & MDD PatientsIV Injection0.1 and 0.3 mg/kg[9]
MindMed Phase 1Healthy SubjectsIV Infusion (details not fully public)Dose-response assessment[10]

Table 2: Pharmacokinetic Parameters of Intravenous DMT

ParameterValueStudy ContextReference
Time to Peak Plasma Concentration (Tmax) ~2 minutesIV Bolus[2][4]
Rapid10-minute IV Infusion[3][4]
Elimination Half-Life (t½) 9-12 minutes10-minute IV Infusion (9-21.5 mg)[3][4]
4.8 - 19.0 minutesGeneral IV administration[11][12]
Clearance (CL) 7.5 L/min (IM) to 46.8 L/min (IV)Systematic Review[11]
Metabolism Primarily by Monoamine Oxidase-A (MAO-A) to Indole-3-acetic acid (IAA).[3][4] CYP2D6 and CYP2C19 also contribute.[3][4]In vitro and clinical studies[3][4]
Dose Proportionality Dose-proportional increase in Cmax and AUC observed in most studies.Systematic Review[11]

Experimental Protocols

The following protocols are generalized from methodologies reported in published clinical trials. Specific details should be adapted based on the study design and institutional guidelines.

Participant Screening and Preparation
  • Inclusion/Exclusion Criteria:

    • Inclusion: Healthy adults (age typically 18-65), sufficient understanding of the study, willingness to adhere to the protocol, and use of contraception.[13][14] Body Mass Index (BMI) typically between 18-29 kg/m ².[14] Some studies recruit psychedelic-naïve participants, while others recruit those with prior experience.[1][15]

    • Exclusion: History of major psychiatric disorders (other than the indication being studied), cardiovascular conditions, pregnancy, and use of psychoactive medications or illicit substances within a specified timeframe (e.g., 14-30 days).[13]

  • Pre-study Preparation:

    • Participants should refrain from consuming alcohol for at least 24 hours before dosing.[13]

    • Abstinence from xanthine-based beverages (e.g., coffee, tea) is often required on the evening before and the day of the study.[14]

    • A standardized meal schedule is typically implemented before dosing.

    • Comprehensive psychological preparation and support are provided to the participants before, during, and after the DMT administration session.[1]

DMT Fumarate Formulation and Preparation
  • Material: DMT fumarate (e.g., SPL026) for clinical use, sterile saline (0.9% sodium chloride) for injection.

  • Preparation:

    • DMT fumarate is dissolved in sterile saline to the desired concentration. The preparation must be performed under aseptic conditions by a qualified pharmacist or technician.

    • The final solution should be sterile-filtered before administration.

    • Dosages are often calculated based on the DMT freebase equivalent.[3][4]

Administration Protocols

Protocol A: Intravenous Bolus Injection

This method is used for rapid administration to achieve peak effects quickly.

  • Equipment: Syringe, needle, indwelling forearm intravenous catheter.

  • Procedure:

    • Establish IV access using an indwelling catheter.

    • The calculated dose of DMT fumarate solution is drawn into a syringe.

    • The dose is administered over a short period, for example, 30 seconds.[16][17]

    • The injection is followed by a flush of sterile saline (e.g., 15-second flush) to ensure the full dose is delivered.[16][17]

Protocol B: Slow Intravenous Infusion

This method allows for a more gradual onset of effects.

  • Equipment: Infusion pump, infusion set, indwelling forearm intravenous catheter.

  • Procedure:

    • Establish IV access.

    • The DMT fumarate solution is loaded into the infusion pump.

    • The infusion is administered over a defined period, such as 10 minutes.[3][4]

    • The infusion may be split into two phases to provide a gentler onset of the psychedelic experience.[4]

Protocol C: Prolonged Intravenous Infusion (with Loading Dose)

This protocol is designed to achieve and maintain a stable and prolonged DMT experience.[7][10]

  • Equipment: Infusion pump, infusion set, indwelling forearm intravenous catheter.

  • Procedure:

    • Establish IV access.

    • Administer an initial IV bolus (loading dose) over a short period (e.g., 30 seconds) to rapidly achieve the target plasma concentration.[7][8]

    • Immediately following the bolus, begin a continuous maintenance infusion at a fixed rate for an extended duration (e.g., 6 hours).[5][7][8]

    • The infusion rates are predetermined based on pharmacokinetic modeling to maintain a stable plasma concentration.[7]

Monitoring and Data Collection
  • Safety Monitoring:

    • Continuous monitoring of vital signs (heart rate, blood pressure) and oxygen saturation is crucial throughout the session.[18]

    • Electrocardiogram (ECG) and electroencephalogram (EEG) monitoring may be employed.[6][7]

    • Adverse events are systematically recorded.

  • Pharmacokinetic Sampling:

    • Blood samples are collected at predefined time points before, during, and after DMT administration (e.g., 2, 5, 10, 15, 30, and 60 minutes post-infusion) to determine plasma DMT concentrations.[16][17]

  • Pharmacodynamic Assessments:

    • Subjective effects are measured using validated rating scales such as the Mystical Experience Questionnaire (MEQ), Ego Dissolution Inventory (EDI), and Visual Analogue Scales (VAS) for drug intensity.[1]

    • Neuroendocrine markers (e.g., cortisol, prolactin) may be assessed from blood samples.[2]

    • Cognitive and behavioral tests can be administered at various time points.[6]

Visualizations

Experimental Workflow

G cluster_pre_trial Pre-Trial Phase cluster_trial_day Trial Day cluster_post_trial Post-Trial Phase screening Participant Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent preparation Participant Preparation (Psychological & Physical) consent->preparation baseline Baseline Assessments (Vitals, Questionnaires) preparation->baseline iv_setup IV Catheter Placement baseline->iv_setup dmt_admin DMT Fumarate Administration (Bolus / Infusion) iv_setup->dmt_admin monitoring Intensive Monitoring (Safety & Pharmacodynamics) dmt_admin->monitoring pk_sampling Pharmacokinetic Blood Sampling dmt_admin->pk_sampling post_monitoring Post-Infusion Monitoring monitoring->post_monitoring analysis Data Analysis pk_sampling->analysis integration Psychological Integration post_monitoring->integration follow_up Follow-up Assessments (Safety & Wellbeing) integration->follow_up follow_up->analysis

Caption: Experimental workflow for a clinical trial of intravenous DMT fumarate.

Simplified Signaling Pathway

G DMT DMT Fumarate (IV) Receptor Serotonin 2A Receptor (5-HT2A) & Sigma-1 Receptor DMT->Receptor Agonist Signaling Intracellular Signaling Cascades (e.g., PLC, ERK) Receptor->Signaling Activation Plasticity Increased Neuroplasticity (e.g., BDNF, Synaptogenesis) Signaling->Plasticity Stimulation Network Altered Brain Network Connectivity (e.g., Default Mode Network) Plasticity->Network Modulation Effects Psychedelic & Therapeutic Effects Network->Effects Leads to

Caption: Simplified signaling pathway for DMT's proposed mechanism of action.

References

Application Notes and Protocols for In Vitro Neurogenesis Studies with Dimethyltryptamine Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the neurogenic effects of Dimethyltryptamine (DMT) fumarate (B1241708) in vitro. The information is based on findings that demonstrate DMT's ability to promote the proliferation and differentiation of neural stem cells (NSCs), primarily through the Sigma-1 Receptor (S1R).

Introduction

N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound that has shown potential for stimulating neurogenesis.[1][2][3] In vitro studies have revealed that DMT can activate neural stem cells, leading to their proliferation and differentiation into various neural cell types, including neurons, astrocytes, and oligodendrocytes.[1] This pro-neurogenic activity is particularly relevant for the development of novel therapeutics for psychiatric and neurodegenerative disorders.[1] Notably, the neurogenic effects of DMT are mediated by the Sigma-1 Receptor (S1R), not the 5-HT2A receptor associated with its hallucinogenic properties.[1][2][3] This distinction opens up the possibility of harnessing DMT's therapeutic potential while mitigating its psychedelic effects.

Data Presentation

The following tables summarize the quantitative effects of DMT on the proliferation and differentiation of murine adult hippocampal neural stem cells in vitro.

Table 1: Effect of DMT on Neurosphere Proliferation

TreatmentAverage Number of NeurospheresAverage Diameter of Neurospheres (µm)
Control (Vehicle)100 ± 1285 ± 9
DMT (1µM)180 ± 21140 ± 15

Data are presented as mean ± standard deviation.

Table 2: Effect of DMT on Neural Stem Cell Differentiation

MarkerCell TypeTreatmentRelative Protein Expression (Fold Change vs. Control)
β-III-TubulinNeuronsDMT (1µM)2.5 ± 0.3
MAP-2Mature NeuronsDMT (1µM)2.1 ± 0.2
GFAPAstrocytesDMT (1µM)1.8 ± 0.2
CNPaseOligodendrocytesDMT (1µM)1.6 ± 0.1

Data are presented as mean ± standard deviation.

Signaling Pathway

The neurogenic effects of DMT are primarily mediated through the activation of the Sigma-1 Receptor (S1R).

DMT_Neurogenesis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMT Dimethyltryptamine (DMT) S1R Sigma-1 Receptor (S1R) DMT->S1R Binds and Activates Proliferation NSC Proliferation S1R->Proliferation Promotes Differentiation NSC Differentiation (Neurons, Astrocytes, Oligodendrocytes) S1R->Differentiation Promotes

DMT activates S1R to promote neurogenesis.

Experimental Protocols

The following are detailed protocols for the in vitro study of DMT-induced neurogenesis.

Protocol 1: Isolation and Culture of Adult Murine Hippocampal Neural Stem Cells

This protocol describes the isolation of NSCs from the subgranular zone (SGZ) of the adult mouse hippocampus.

Materials:

  • Adult C57BL/6 mice (8-10 weeks old)

  • DMEM/F12 medium

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.05%)

  • DNAse I

  • Epidermal Growth Factor (EGF)

  • Fibroblast Growth Factor (FGF)

  • N2 supplement

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize mice according to approved institutional animal care and use committee protocols.

  • Dissect the hippocampi from the brains in ice-cold DMEM/F12 medium.

  • Isolate the dentate gyrus containing the SGZ under a dissecting microscope.

  • Mince the tissue and incubate in Trypsin-EDTA with DNAse I for 15 minutes at 37°C.

  • Mechanically dissociate the tissue into a single-cell suspension by gentle trituration.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in NSC culture medium (DMEM/F12, Penicillin-Streptomycin, N2 supplement, 20 ng/mL EGF, and 20 ng/mL FGF).

  • Plate the cells in non-adherent culture flasks.

  • Incubate at 37°C in a 5% CO2 incubator. Neurospheres will form within 7-10 days.

Protocol 2: In Vitro Neurosphere Proliferation Assay

This assay is used to quantify the effect of DMT on the proliferation of NSCs.

Materials:

  • Cultured neurospheres (from Protocol 1)

  • NSC culture medium

  • Dimethyltryptamine (DMT) fumarate stock solution

  • Vehicle control (e.g., sterile water or DMSO)

  • 24-well non-adherent culture plates

  • Inverted microscope with a camera and measurement software

Procedure:

  • Dissociate primary neurospheres into single cells using Trypsin-EDTA.

  • Plate the single cells at a density of 10,000 cells/well in a 24-well non-adherent plate.

  • Treat the cells with either vehicle control or DMT fumarate at the desired concentration (e.g., 1 µM).

  • Incubate the plates for 7 days, allowing for the formation of secondary neurospheres.

  • On day 7, capture images of the neurospheres in each well.

  • Quantify the number and measure the diameter of the neurospheres using image analysis software.

Protocol 3: In Vitro Neural Stem Cell Differentiation Assay

This protocol is for assessing the differentiation of NSCs into neurons, astrocytes, and oligodendrocytes following DMT treatment.

Materials:

  • Cultured neurospheres

  • Poly-L-ornithine and laminin-coated coverslips in 24-well plates

  • Differentiation medium (NSC culture medium without EGF and FGF, and with 1% fetal bovine serum)

  • DMT fumarate stock solution

  • Vehicle control

  • Fixation solution (4% paraformaldehyde)

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-β-III-Tubulin for neurons, anti-GFAP for astrocytes, anti-CNPase for oligodendrocytes)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Plate dissociated neurospheres onto poly-L-ornithine and laminin-coated coverslips.

  • Allow cells to adhere for 24 hours in NSC culture medium.

  • Replace the medium with differentiation medium containing either vehicle control or DMT fumarate (e.g., 1 µM).

  • Incubate for 5-7 days to allow for differentiation.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% normal goat serum for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the percentage of cells positive for each lineage-specific marker.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the in vitro neurogenesis studies with DMT.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis A Isolate Hippocampal NSCs B Culture Neurospheres A->B C Dissociate Neurospheres B->C D Plate Single Cells C->D E Treat with DMT Fumarate D->E F Proliferation Assay (7 days) E->F G Differentiation Assay (5-7 days) E->G H Quantify Neurosphere Number and Size F->H I Immunocytochemistry G->I J Quantify Differentiated Cell Lineages I->J

Workflow for in vitro DMT neurogenesis studies.

References

Application Notes and Protocols: Receptor Binding Affinity Assay for N,N-Dimethyltryptamine (DMT) Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound with significant interest in neuroscience and drug development for its potential therapeutic applications. Understanding its pharmacological profile is crucial, and a key aspect of this is determining its binding affinity for various neurotransmitter receptors. This document provides detailed application notes and protocols for conducting receptor binding affinity assays for DMT fumarate (B1241708), with a focus on its primary targets: serotonin (B10506) (5-HT) receptors and the sigma-1 (σ1) receptor.

Data Presentation: Receptor Binding Affinity of DMT

The following table summarizes the binding affinities (Ki or IC50) of DMT for various human receptors, compiled from published scientific literature. These values represent the concentration of DMT required to inhibit 50% of radioligand binding, providing a quantitative measure of its binding potency.

Receptor SubtypeRadioligandTest SystemBinding Affinity (Ki/IC50 in nM)Reference
Serotonin Receptors
5-HT1A[3H]8-OH-DPATHuman recombinant6.5 - 2100[1][2]
5-HT1B[3H]GR125743Human recombinant39 - 2100[2]
5-HT1D[3H]GR125743Human recombinant39 - 2100[2]
5-HT2A[3H]KetanserinHuman recombinant39 - 1200[1][2]
5-HT2A[3H]KetanserinRat Cortex75 ± 1[2][3]
5-HT2B[3H]LSDHuman recombinant39 - 2100[2]
5-HT2C[3H]MesulergineHuman recombinant190 - 2100[1]
5-HT5A[3H]LSDHuman recombinant39 - 2100[2]
5-HT6[3H]LSDHuman recombinant39 - 2100[2]
5-HT7[3H]LSDHuman recombinant39 - 2100[2]
Sigma Receptors
Sigma-1 (σ1)--INVALID-LINK---PentazocineRat Liver Membranes14,750 (14.75 µM)[4][5]
Monoamine Transporters
SERT[3H]ParoxetineHuman recombinant1210[1]
SERTRadiolabeled 5-HT-4000[2]
VMAT2Radiolabeled 5-HT-93000[2]

Experimental Protocols

This section provides detailed methodologies for performing competitive radioligand binding assays to determine the affinity of DMT fumarate for the 5-HT2A and sigma-1 receptors.

Protocol 1: 5-HT2A Receptor Binding Affinity Assay

Objective: To determine the inhibition constant (Ki) of DMT fumarate for the human 5-HT2A receptor using a competitive radioligand binding assay with [3H]Ketanserin.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (specific activity ~70-90 Ci/mmol).

  • Test Compound: DMT fumarate, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Non-specific Binding Control: Mianserin (10 µM) or unlabeled Ketanserin (1 µM).

  • Scintillation Cocktail.

  • 96-well microfilter plates with glass fiber filters (GF/B or GF/C).

  • Vacuum manifold.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of DMT fumarate in assay buffer. The final concentrations should typically span a range from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [3H]Ketanserin in assay buffer to a final concentration of approximately 0.5 nM.

    • Thaw the receptor membranes on ice and dilute in assay buffer to a final concentration of 5-10 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of [3H]Ketanserin, and 25 µL of receptor membrane suspension to designated wells.

    • Non-specific Binding: Add 25 µL of the non-specific binding control, 25 µL of [3H]Ketanserin, and 25 µL of receptor membrane suspension to designated wells.

    • Competitive Binding: Add 25 µL of each DMT fumarate dilution, 25 µL of [3H]Ketanserin, and 50 µL of receptor membrane suspension to the remaining wells.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the DMT fumarate concentration.

    • Determine the IC50 value (the concentration of DMT fumarate that inhibits 50% of the specific binding of [3H]Ketanserin) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Sigma-1 Receptor Binding Affinity Assay

Objective: To determine the inhibition constant (Ki) of DMT fumarate for the sigma-1 receptor using a competitive radioligand binding assay with --INVALID-LINK---Pentazocine.

Materials:

  • Receptor Source: Rat liver or brain membrane preparations, or commercially available membranes from cells expressing the sigma-1 receptor.

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-50 Ci/mmol).

  • Test Compound: DMT fumarate, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Scintillation Cocktail.

  • 96-well microfilter plates with glass fiber filters (GF/B).

  • Vacuum manifold.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of DMT fumarate in assay buffer, typically ranging from 10⁻⁹ M to 10⁻³ M.

    • Dilute --INVALID-LINK---Pentazocine in assay buffer to a final concentration of approximately 5 nM.

    • Prepare the membrane suspension in assay buffer to a final protein concentration of 100-200 µg per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer, 25 µL --INVALID-LINK---Pentazocine, 25 µL membrane suspension.

    • Non-specific Binding: 25 µL haloperidol, 25 µL --INVALID-LINK---Pentazocine, 25 µL membrane suspension.

    • Competitive Binding: 25 µL of each DMT fumarate dilution, 25 µL --INVALID-LINK---Pentazocine, 50 µL membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents through the GF/B filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail, and measure CPM using a microplate scintillation counter.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1 to determine the IC50 and Ki values for DMT fumarate at the sigma-1 receptor.

Visualizations

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol DMT DMT Receptor 5-HT2A Receptor (GPCR) DMT->Receptor Binds Gq_alpha_GDP Gαq-GDP Receptor->Gq_alpha_GDP Activates Gq_alpha_GTP Gαq-GTP Gq_alpha_GDP->Gq_alpha_GTP GTP replaces GDP G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor signaling cascade upon DMT binding.

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Reagents: - DMT Fumarate Dilutions - Radioligand Solution - Receptor Membranes B Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate at Specified Temperature B->C D Vacuum Filtration to Separate Bound and Free Ligand C->D E Wash Filters to Remove Unbound Radioligand D->E F Add Scintillation Cocktail & Measure CPM E->F G Calculate Specific Binding F->G H Generate Inhibition Curve (IC50 Determination) G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Preparing N,N-Dimethyltryptamine (DMT) Fumarate Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is an endogenous psychedelic compound that has garnered significant interest for its potential therapeutic applications, particularly in the fields of neuroscience and psychiatry. As a potent agonist of serotonin (B10506) 5-HT2A and sigma-1 receptors, DMT modulates key signaling pathways involved in neuroplasticity, neurogenesis, and cellular protection.[1][2][3] To facilitate reproducible and reliable in vitro research, this document provides a detailed protocol for the preparation, handling, and application of DMT fumarate (B1241708) solutions in cell culture experiments.

Data Presentation

The following tables summarize quantitative data from published studies on the effects of DMT in various cell culture models.

Table 1: Solubility of Fumarate Salts in Common Solvents

CompoundSolventSolubilityReference
Dimethyl FumarateDMSO~5 mg/mL[4]
Dimethyl FumarateEthanol (B145695)~2 mg/mL[4]
Dimethyl FumarateDMF:PBS (1:1, pH 7.2)~0.5 mg/mL[4]
DMT FumarateWaterSoluble[5]
Tryptamine (B22526) FumaratesAcetoneInsoluble[5]

Table 2: Effective Concentrations of DMT in Cell Culture Models

Cell TypeConcentration RangeIncubation TimeObserved EffectsReference
Human iPSC-derived Cortical Neurons10 - 200 µM6 hoursIncreased cell survival under hypoxic conditions.[2]
Human Monocyte-derived Macrophages (moMACs)50 - 200 µM6 hoursIncreased cell survival under hypoxic conditions.[2]
Human Monocyte-derived Dendritic Cells (moDCs)50 - 200 µM6 hoursIncreased cell survival under hypoxic conditions.[2]
Adult Mouse Neural Stem Cells1 µM7 daysStimulated proliferation and differentiation into neurons, astrocytes, and oligodendrocytes.[6]
Rat Primary Cortical NeuronsNot specified (low dose)1 - 6 hours>40% increase in mean total length of processes and branches per cell.[7]
Human SH-SY5Y Neuroblastoma Cells1.5 - 2.5 µg/mL (Ayahuasca extract)48 hoursIncreased cell viability compared to non-stressed controls.[6]
Human SH-SY5Y Neuroblastoma Cells10 µM48 hoursNo significant toxic effects observed.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMT Fumarate Stock Solution in DMSO

This protocol is based on methods described for preparing stock solutions of tryptamine derivatives for in vitro assays.[9]

Materials:

  • N,N-Dimethyltryptamine (DMT) Fumarate (ensure high purity)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable syringe filters (0.22 µm), compatible with DMSO

Procedure:

  • Calculate the required mass: The molecular weight of DMT fumarate (2:1 DMT to fumaric acid) is approximately 492.6 g/mol . To prepare a 10 mM stock solution, weigh out 4.926 mg of DMT fumarate for every 1 mL of DMSO.

  • Dissolution:

    • Aseptically weigh the calculated amount of DMT fumarate and transfer it to a sterile amber microcentrifuge tube or glass vial.

    • Add the desired volume of sterile DMSO to the tube.

  • Mixing:

    • Tightly cap the tube and vortex thoroughly until the DMT fumarate is completely dissolved.

    • If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Recommended):

    • To ensure sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, amber tube. This step is crucial for long-term storage and to prevent contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and exposure to light.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Treatment of Cells with DMT Fumarate

This protocol provides a general workflow for treating adherent cells in a 96-well plate format.

Materials:

  • 10 mM DMT fumarate stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line

  • Adherent cells seeded in a 96-well plate

  • Sterile microcentrifuge tubes

  • Micropipettes and sterile tips

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM DMT fumarate stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accurate pipetting.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of DMT fumarate used in the experiment.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the prepared working solutions (including the vehicle control and a media-only control) to the respective wells.

    • Gently swirl the plate to ensure even distribution of the compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assessment of Cellular Response: Following incubation, the effects of DMT fumarate can be assessed using various assays, such as:

    • Cell Viability/Cytotoxicity Assays: MTT, MTS, or LDH assays.

    • Neurogenesis/Neurite Outgrowth Assays: Immunofluorescence staining for neuronal markers (e.g., β-III-tubulin, MAP2) followed by morphological analysis.

    • Signaling Pathway Analysis: Western blotting, ELISA, or reporter assays to measure the activation of target proteins.

Mandatory Visualization

Signaling Pathways

DMT_Signaling_Pathways DMT DMT Fumarate Sigma1R Sigma-1 Receptor (σ1R) DMT->Sigma1R activates HT2AR 5-HT2A Receptor DMT->HT2AR activates Neuroprotection Neuroprotection & Cell Survival Sigma1R->Neuroprotection Neuroplasticity Neuroplasticity & Neurogenesis Sigma1R->Neuroplasticity PLC Phospholipase C (PLC) HT2AR->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->Neuroplasticity PKC->Neuroplasticity

Caption: Overview of DMT's primary signaling pathways.

Experimental Workflow

DMT_Preparation_Workflow start Start: Weigh DMT Fumarate dissolve Dissolve in Sterile DMSO start->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Cryovials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Prepare Working Dilutions in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for preparing DMT fumarate solutions.

References

Application Notes: N,N-Dimethyltryptamine (DMT) Fumarate as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound found in various plants and animals and is of significant interest in neuropharmacology and forensic analysis.[1][2][3] Accurate and reliable quantification of DMT in various matrices is crucial for research and drug development. DMT fumarate (B1241708) is a stable salt form of DMT, making it an ideal candidate for use as an analytical reference standard.[4][5] The fumarate salt is generally a stable, crystalline solid that is easier to handle and store compared to the freebase, which can be an oil or a less stable solid.[4][5] This document provides detailed application notes and protocols for the use of DMT fumarate as an analytical reference standard for the qualitative and quantitative analysis of DMT.

1. Properties of DMT Fumarate Reference Standard

A thorough understanding of the physicochemical properties of the reference standard is essential for its proper handling, storage, and use in analytical procedures.

PropertyValueReference
Chemical Name N,N-dimethyl-1H-indole-3-ethanamine, (2E)-2-butenedioate[6][7]
Molecular Formula C₁₂H₁₆N₂ • C₄H₄O₄[6][7]
Molecular Weight 304.3 g/mol [6][7]
Purity ≥98%[6]
Appearance White solid[8]
Solubility DMF: 30 mg/mL, DMSO: 15 mg/mL, PBS (pH 7.2): 10 mg/mL[6][9]
Storage -20°C, protected from light[4]
Stability ≥ 5 years under proper storage conditions[6]

2. Handling and Storage of DMT Fumarate Reference Standard

Proper handling and storage are critical to maintain the integrity and purity of the DMT fumarate reference standard.

  • Storage: The reference standard should be stored in its original, tightly sealed container at -20°C.[4] It should be protected from light and moisture.

  • Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Use calibrated analytical balances for accurate weighing.

  • Solution Preparation: Standard solutions should be freshly prepared.[4] If storage of solutions is necessary, they should be stored in tightly sealed, light-protected containers at low temperatures, and their stability should be verified.

Experimental Protocols

The following sections provide detailed protocols for the preparation of standard solutions and the analysis of DMT using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for generating reliable calibration curves and quantitative results.

Objective: To prepare a primary stock solution of DMT fumarate and subsequent working solutions for calibration.

Materials:

  • DMT Fumarate Analytical Reference Standard

  • Volumetric flasks (Class A)

  • Analytical balance

  • Methanol (B129727) (HPLC grade) or other suitable solvent

Procedure:

  • Stock Solution (e.g., 1 mg/mL of DMT freebase):

    • Accurately weigh approximately 16.15 mg of DMT fumarate reference standard. (Note: The molecular weight of DMT freebase is 188.27 g/mol , and DMT fumarate is 304.3 g/mol . The conversion factor is 188.27 / 304.3 = 0.6187).

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

    • Stopper the flask and mix thoroughly by inversion. This solution has a nominal concentration of 1 mg/mL of DMT.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase or a suitable solvent to cover the desired concentration range for the calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).

2. HPLC Method for the Quantification of DMT

This protocol describes a reverse-phase HPLC method suitable for the quantification of DMT.

Objective: To provide a validated HPLC method for the determination of DMT concentration in a sample.

Instrumentation and Conditions:

ParameterConditionReference
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[10]
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or phosphoric acid)[10][11]
Gradient A typical gradient would start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase.[11]
Flow Rate 1.0 mL/min[11]
Column Temperature Ambient or controlled (e.g., 30°C)[11]
Detection UV at 220 nm or 280 nm[6][12]
Injection Volume 10-20 µL

Procedure:

  • System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times (e.g., n=6). The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically <2%).

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot the peak area versus the concentration of DMT and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the sample solutions and determine the peak area for DMT.

  • Quantification: Calculate the concentration of DMT in the sample using the linear regression equation obtained from the calibration curve.

3. GC-MS Method for the Identification and Quantification of DMT

This protocol provides a general procedure for the analysis of DMT by GC-MS.

Objective: To identify and quantify DMT in a sample using GC-MS.

Instrumentation and Conditions:

ParameterConditionReference
GC Column Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250-280°C
Oven Temperature Program Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for 5-10 minutes.
MS Interface Temperature 280-300°C
Ionization Mode Electron Ionization (EI) at 70 eV[13]
Mass Scan Range 40-550 amu[1]
Selected Ion Monitoring (SIM) For quantification, monitor characteristic ions of DMT (e.g., m/z 58, 130).[13]

Procedure:

  • Sample Preparation: Samples may require derivatization to improve chromatographic performance, although it is not always necessary for DMT.

  • Calibration: Prepare a calibration curve by injecting standard solutions of DMT at different concentrations.

  • Sample Analysis: Inject the prepared sample into the GC-MS system.

  • Identification: The identification of DMT is confirmed by comparing the retention time and the mass spectrum of the peak in the sample with that of the reference standard.

  • Quantification: The quantification of DMT is performed by comparing the peak area of the characteristic ion in the sample to the calibration curve.

Method Validation Protocol

A comprehensive validation of the analytical method is required to ensure its suitability for the intended purpose.[14][15][16]

Objective: To validate the analytical method for the quantification of DMT using DMT fumarate as a reference standard.

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of DMT in blank and placebo samples.[17]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.[16]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Typically 80-120% of the target concentration for assays.[17]
Accuracy The closeness of the test results to the true value.Mean recovery of 98-102% for spiked samples at different concentration levels.[17]
Precision (Repeatability and Intermediate) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).[15][17]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of ≥ 3:1.[17]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10:1 and acceptable precision and accuracy (e.g., RSD ≤ 20%).[17]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant effect on results when parameters (e.g., pH, temperature, flow rate) are slightly varied.[17]

Visualizations

Experimental_Workflow cluster_prep Standard Preparation cluster_validation Method Validation weigh Weigh DMT Fumarate Reference Standard dissolve Dissolve and Dilute to Stock Concentration weigh->dissolve serial_dilute Perform Serial Dilutions to Working Concentrations dissolve->serial_dilute system_suitability System Suitability Test serial_dilute->system_suitability calibration Generate Calibration Curve system_suitability->calibration sample_analysis Analyze Samples calibration->sample_analysis quantification Quantify DMT Concentration sample_analysis->quantification specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness

Figure 1. Experimental workflow for quantitative analysis using a reference standard.

Method_Validation_Process start Analytical Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity, Range, LOD, LOQ protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report robustness->report end Validated Method report->end

References

Application Notes and Protocols for the Quantification of DMT Fumarate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and precise quantification of N,N-Dimethyltryptamine (DMT) from DMT fumarate (B1241708) in plasma samples. The protocols are intended for use by professionals in research, clinical, and drug development settings. The primary analytical technique detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and selectivity.[1][2][3][4] Alternative methods including Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed.

While the methods described focus on the quantification of the DMT molecule, they are directly applicable to plasma samples obtained after the administration of DMT fumarate, as the salt dissociates in biological fluids, leaving the DMT molecule to be measured.

Table of Contents

  • Introduction to DMT Quantification in Plasma

  • Quantitative Data Summary

  • Experimental Protocols

    • Protocol 1: LC-MS/MS Method with Protein Precipitation

    • Protocol 2: LC-MS/MS Method with Liquid-Liquid Extraction

    • Protocol 3: GC-MS Method with Liquid-Liquid Extraction

  • Diagrams

    • Experimental Workflow for LC-MS/MS with Protein Precipitation

    • General Workflow for Liquid-Liquid Extraction

Introduction to DMT Quantification in Plasma

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound under investigation for various therapeutic applications. Accurate quantification of DMT in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[2][5]

Several analytical methods have been developed and validated for the determination of DMT in biological matrices. Historically, techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Gas Chromatography (GC) with nitrogen-phosphorus detection (NPD) were employed.[1][6][7] However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method due to its superior sensitivity, specificity, and high-throughput capabilities.[2][3][4]

This document outlines validated protocols for sample preparation and analysis, providing researchers with the necessary tools for reliable bioanalysis of DMT.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various published methods for DMT quantification in plasma.

Table 1: LC-MS/MS Methods for DMT Quantification in Plasma

ParameterMethod 1Method 2Method 3Method 4
Linear Range 0.5–500 ng/mL[8][9]0.25–200 nM[10]0.25–250 ng/mL[4][5]0.0619–310 ng/mL[11]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[8][9]0.25 nM[10]0.25 ng/mL[4][5]0.0619 ng/mL[11]
Sample Preparation Protein Precipitation[8][9]Protein Precipitation[10]Protein Precipitation[4][5]Not Specified
Internal Standard Deuterated DMT[10]Deuterated DMT[10]¹³C₆-IAA for metabolite[4][5]Not Specified
Recovery ≥91%[8][9]Not SpecifiedNot SpecifiedNot Specified
Precision (%CV) ≤6.4%[8]<15%[10]≤11%[4][5]Not Specified
Accuracy (Bias %) ±17.5%[8]Within 15%[10]93–113%[4][5]Not Specified

Table 2: GC-MS and Other Methods for DMT Quantification in Plasma

ParameterGC-NPD MethodGC-MS Method
Linear Range 2.5–50 ng/mL[6]5–1000 ng/mL[7]
Lower Limit of Quantification (LLOQ) 1.6 ng/mL[6]5 ng/mL[7]
Limit of Detection (LOD) Not Specified0.5 ng/mL[7]
Sample Preparation Liquid-Liquid Extraction[6]Liquid-Liquid Extraction[7]
Internal Standard Not SpecifiedDiphenhydramine[7]
Recovery 74%[6]Quantitative[7]
Precision (%CV) <9.9%[6]Not Specified
Accuracy <9.9%[6]Not Specified

Experimental Protocols

Protocol 1: LC-MS/MS Method with Protein Precipitation

This protocol is adapted from several validated methods and is suitable for high-throughput analysis.[8][9][10]

Materials:

  • Human plasma (K2EDTA)

  • DMT standard

  • Deuterated DMT (DMT-d6) internal standard (IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (≥98% purity)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of DMT and DMT-d6 in methanol.

    • Prepare working solutions of DMT for calibration curve and quality control (QC) samples by serial dilution of the stock solution.

    • Prepare a working solution of DMT-d6 in methanol.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add the internal standard solution.

    • Add 300 µL of cold acetonitrile (or a 75:25 v/v acetonitrile:methanol mixture) to precipitate proteins.[2][8][9]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2][10]

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: A suitable reversed-phase column (e.g., Diphenyl or C18)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol/acetonitrile

    • Gradient Elution: A gradient program should be optimized to ensure separation of DMT from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5-10 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • DMT: Precursor ion → Product ion (to be optimized for the specific instrument)

      • DMT-d6: Precursor ion → Product ion (to be optimized for the specific instrument)

Protocol 2: LC-MS/MS Method with Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner extract compared to protein precipitation and may be beneficial for reducing matrix effects.

Materials:

  • Same as Protocol 1, with the addition of:

  • An appropriate organic solvent for extraction (e.g., n-pentane, ethyl acetate, or a mixture)

  • A basifying agent (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide)

  • A solvent for reconstitution (e.g., mobile phase)

Procedure:

  • Standard and Internal Standard Preparation: As described in Protocol 1.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or QC sample, add the internal standard solution.

    • Add a basifying agent to raise the pH of the sample, ensuring DMT is in its free base form for efficient extraction.

    • Add 1 mL of the organic extraction solvent.

    • Vortex for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions: As described in Protocol 1.

Protocol 3: GC-MS Method with Liquid-Liquid Extraction

This protocol provides an alternative to LC-MS/MS.

Materials:

  • Same as Protocol 2, with the addition of:

  • A derivatizing agent (optional, but can improve chromatographic properties)

  • An appropriate internal standard for GC-MS (e.g., diphenhydramine).[7]

Procedure:

  • Standard and Internal Standard Preparation: Prepare standards and internal standard in a suitable solvent.

  • Sample Preparation:

    • Follow the Liquid-Liquid Extraction procedure as described in Protocol 2.

    • After evaporation of the organic solvent, derivatization can be performed if necessary.

    • Reconstitute the sample in a solvent suitable for GC injection (e.g., ethyl acetate).

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a suitable capillary column (e.g., HP-5MS).[12]

    • Injection Mode: Splitless

    • Carrier Gas: Helium

    • Temperature Program: An optimized temperature ramp to separate DMT from other components.

    • MS System: Mass spectrometer

    • Ionization Mode: Electron Ionization (EI)

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (DMT-d6) plasma->add_is precipitate Add Cold Acetonitrile (300 µL) to Precipitate Proteins add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for LC-MS/MS with protein precipitation.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify Sample add_is->basify add_solvent Add Organic Solvent basify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate_layer Separate Organic Layer centrifuge->separate_layer evaporate Evaporate to Dryness separate_layer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject for Analysis (LC-MS/MS or GC-MS) reconstitute->inject

Caption: General workflow for liquid-liquid extraction.

References

Application Note: Experimental Design for Studying DMT Fumarate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound with significant therapeutic potential for various psychiatric disorders. The fumarate (B1241708) salt of DMT is often used in clinical and preclinical research due to its stability and defined stoichiometry. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for designing safe and effective therapeutic regimens. This document provides a detailed experimental framework for characterizing the pharmacokinetic properties of DMT fumarate, intended for researchers, scientists, and drug development professionals. The protocols herein describe in vitro characterization and a comprehensive in vivo study in a rodent model, coupled with a robust bioanalytical method.

Core Objectives

  • To determine the key pharmacokinetic parameters of DMT following intravenous (IV) and oral (PO) administration.

  • To establish a sensitive and specific bioanalytical method for the quantification of DMT and its major metabolites in plasma.

  • To evaluate the in vitro metabolic stability and plasma protein binding of DMT.

  • To provide a reproducible and detailed set of protocols to guide preclinical pharmacokinetic studies of DMT fumarate.

In Vitro Characterization Protocols

Protocol: Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of DMT to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[1][2][3]

Methodology:

  • Preparation: Prepare a 1 mg/mL protein concentration of rat liver microsomes in a 100 mM potassium phosphate (B84403) buffer (pH 7.4). Pre-warm the microsomal suspension to 37°C.

  • Reaction Initiation: In triplicate, add DMT fumarate to the pre-warmed microsome suspension to a final concentration of 1 µM. For the cofactor-dependent reaction, add NADPH to a final concentration of 1 mM. A control group without NADPH should be run in parallel.

  • Incubation: Incubate the reaction mixtures in a shaking water bath at 37°C.

  • Sampling: Collect aliquots (50 µL) at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[4]

  • Reaction Quenching: Immediately stop the metabolic reaction in each aliquot by adding 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., DMT-d6).[5]

  • Sample Processing: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.[5]

  • Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS analysis to quantify the remaining parent DMT concentration.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Parameter Condition
Test SystemRat Liver Microsomes
Protein Concentration1.0 mg/mL
Test Compound (DMT)1 µM
Cofactor1 mM NADPH
Incubation Temperature37°C
Time Points0, 5, 15, 30, 60, 120 min
Quenching SolutionAcetonitrile with Internal Standard

Table 1. Conditions for the in vitro metabolic stability assay.

Protocol: Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of DMT bound to plasma proteins, which influences its distribution and availability to target sites.[6][7][8] The equilibrium dialysis method is considered a gold standard.[6][8]

Methodology:

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (MWCO 12-14 kDa).[6]

  • Sample Preparation: Spike rat plasma with DMT fumarate to a final concentration of 2 µM.

  • Dialysis: Add the DMT-spiked plasma to one chamber of the dialysis well and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the corresponding buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of DMT in both plasma and buffer samples using LC-MS/MS.

  • Calculation: Calculate the percentage of plasma protein binding (%PPB) using the concentrations measured.

Parameter Condition
MethodEquilibrium Dialysis
Test SystemRat Plasma
Test Compound (DMT)2 µM
Dialysis BufferPhosphate-Buffered Saline (PBS), pH 7.4
Incubation Temperature37°C
Incubation Time4-6 hours
Analytical MethodLC-MS/MS

Table 2. Conditions for the plasma protein binding assay.

In Vivo Pharmacokinetic Study Protocol

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Formulation: Dissolve DMT fumarate in sterile saline (0.9% NaCl) to the desired concentration. Note: DMT freebase is 61.9% of the fumarate salt weight.[9]

  • Administration:

    • IV Group: Administer a single bolus dose of 1 mg/kg (freebase equivalent) via the lateral tail vein.

    • PO Group: Administer a single dose of 5 mg/kg (freebase equivalent) via oral gavage. A higher dose is used to account for expected first-pass metabolism.[10][11]

Blood Sample Collection
  • Cannulation: For serial sampling, cannulate the jugular vein of the rats one day prior to the study.

  • Sampling Schedule: Collect blood samples (~150 µL) into EDTA-coated tubes at the following time points post-dose:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes.

    • PO Group: 0 (pre-dose), 10, 20, 30, 60, 120, 240, 480, and 720 minutes.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.

  • Storage: Harvest the plasma supernatant and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and robust LC-MS/MS method is required for quantifying DMT and its primary metabolites, DMT-N-oxide (DMT-NO) and indole-3-acetic acid (IAA), in plasma.[12][13][14]

  • Sample Preparation (Protein Precipitation): [5][12]

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., DMT-d6).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

    • Transfer the clear supernatant to an autosampler vial for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • The parameters below provide a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC/HPLC System
ColumnC18 or PFP Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientLinear gradient from 5% to 95% B over 5 minutes
Injection Volume5 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsDMT: m/z 189.1 → 144.1; DMT-d6: m/z 195.1 → 150.1
Source Temperature500°C
IonSpray Voltage5500 V

Table 3. Example LC-MS/MS parameters for DMT quantification.

Data Presentation and Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) software. All quantitative data should be summarized in tables for clarity and comparison.

PK Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg)
Cmax (ng/mL)Value ± SDValue ± SD
Tmax (min)Value ± SDValue ± SD
AUC(0-t) (ngmin/mL)Value ± SDValue ± SD
AUC(0-inf) (ngmin/mL)Value ± SDValue ± SD
(min)Value ± SDValue ± SD
CL (mL/min/kg)Value ± SDN/A
Vd (L/kg)Value ± SDN/A
F (%)N/AValue ± SD

Table 4. Summary of DMT Pharmacokinetic Parameters (Mean ± SD). (Note: Cmax = Maximum concentration, Tmax = Time to Cmax, AUC = Area under the curve, t½ = Half-life, CL = Clearance, Vd = Volume of distribution, F = Bioavailability)

Visualization of Key Processes

Experimental Workflow Diagram

G cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Dosing Dosing (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Extraction Protein Precipitation Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant PK_Calc PK Parameter Calculation Quant->PK_Calc Reporting Data Reporting & Interpretation PK_Calc->Reporting

Caption: Workflow for the in vivo pharmacokinetic study of DMT fumarate.

DMT Signaling Pathway Diagram

DMT's primary psychedelic effects are mediated through its agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[10][15][16][17]

G DMT DMT Receptor 5-HT2A Receptor DMT->Receptor binds & activates Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Signaling & Gene Expression Ca_Release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway activated by DMT.

Conclusion

The experimental design and protocols detailed in this application note provide a robust framework for the preclinical pharmacokinetic evaluation of DMT fumarate. Accurate characterization of its absorption, distribution, metabolism, and excretion profile is a critical step in its journey as a potential therapeutic agent. The successful implementation of these studies will generate essential data to inform dose selection, understand potential drug-drug interactions, and ultimately guide the design of future clinical trials.

References

Troubleshooting & Optimization

Preventing degradation of Dimethyltryptamine fumarate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyltryptamine (DMT) fumarate (B1241708). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DMT fumarate in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of DMT fumarate in solution?

A1: The stability of Dimethyltryptamine (DMT) fumarate in solution is primarily affected by three main factors:

  • Oxidation: The indole (B1671886) ring in the DMT molecule is susceptible to oxidation, which is the principal degradation pathway. Exposure to atmospheric oxygen can lead to the formation of degradation products like DMT N-oxide.[1]

  • Light Exposure: Tryptamines, including DMT, are known to be photosensitive. Exposure to UV and ambient light can provide the energy needed to initiate and accelerate degradation reactions.[1][2]

  • Temperature: Elevated temperatures increase the rate of chemical degradation. Storing solutions at room temperature for extended periods is not recommended, as it can accelerate the degradation process.[1][2]

Q2: What is the ideal solvent for preparing DMT fumarate stock solutions for long-term storage?

A2: For long-term storage, polar aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for preparing stock solutions.[2] These solutions should be stored in small aliquots at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[2] For aqueous applications, it is best to prepare the solution fresh from a solid standard or a frozen stock. If an aqueous solution must be stored, it should be for the shortest time possible, protected from light, and kept at 2-8°C.[1]

Q3: How does pH affect the stability of DMT fumarate in an aqueous solution?

A3: Tryptamines are generally more stable in slightly acidic conditions compared to neutral or alkaline environments.[1] An acidic pH can help to reduce oxidative degradation. For aqueous solutions, using a slightly acidic buffer (e.g., pH 4-6) may enhance stability for short-term experiments.[1] However, it is crucial to note that the stability is highly dependent on the specific experimental conditions.

Q4: What are the visual signs of DMT fumarate degradation in a solution?

A4: A distinct color change is the most common visual indicator of degradation. A freshly prepared solution of high-purity DMT fumarate should be colorless. The appearance of a yellow or brownish tint suggests that oxidation and other degradation processes have occurred.[1]

Q5: Can I use antioxidants to prevent the degradation of my DMT fumarate solution?

A5: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation, particularly in solutions for cell culture or other sensitive applications. Common antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be suitable for chemical solutions.[2] For biological experiments, cell-compatible antioxidants such as N-acetylcysteine could be considered.[2]

Troubleshooting Guides

Problem 1: My DMT fumarate solution has turned yellow/brown.
  • Possible Cause: This is a classic sign of oxidative degradation. The indole nucleus of the DMT molecule has likely been oxidized due to exposure to oxygen, light, or elevated temperatures.[1]

  • Immediate Action: The solution should be considered compromised. For quantitative or sensitive experiments, it is highly recommended to discard the solution and prepare a fresh batch from solid material.

  • Preventative Measures:

    • Use Degassed Solvents: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like argon or nitrogen.[1]

    • Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.[1]

    • Protect from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to block light.[2]

    • Cold Storage: Store solutions at appropriate low temperatures (-20°C or -80°C for long-term).[2]

Problem 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
  • Possible Cause 1: Degradation Products: The additional peaks are likely degradation products of DMT. The most common are DMT N-oxide and Indole-3-acetic acid (IAA), although other minor products can also form.

  • Possible Cause 2: On-Column Degradation: The analytical method itself, particularly the mobile phase's pH or the column's stationary phase, might be causing the compound to degrade during the analysis.[2]

  • Troubleshooting Steps:

    • Analyze a Fresh Standard: Immediately prepare a fresh solution from solid DMT fumarate and analyze it using the same method. If the extra peaks are absent or significantly smaller, your stored solution has degraded.

    • Review Mobile Phase: Ensure the pH of your mobile phase is compatible with tryptamine (B22526) stability. If possible, experiment with a mobile phase in a slightly acidic range.

    • Check Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak shape issues that may be mistaken for impurity peaks. Dissolve your sample in the initial mobile phase whenever possible.[2]

Problem 3: My experimental results are inconsistent or show reduced potency.
  • Possible Cause: This is a likely consequence of using a degraded solution. The concentration of the active parent compound, DMT, has decreased, leading to weaker or more variable effects in your assay.

  • Solution:

    • Quantify Purity: Use a validated analytical method, such as HPLC-UV, to determine the purity of your current solution by comparing it to a freshly prepared standard of known concentration.

    • Implement Strict Storage Protocols: Adhere strictly to the recommended storage conditions (cold, dark, inert atmosphere) for all new solutions.

    • Prepare Fresh for Critical Experiments: For final or critical experiments, always prepare the DMT fumarate solution fresh on the day of use to ensure the highest possible accuracy and reproducibility.

Data Presentation

While specific kinetic data for the degradation of DMT fumarate in various solutions is limited in the public domain, the following tables summarize the established principles of stability for tryptamine compounds.

Table 1: Influence of Environmental Factors on DMT Fumarate Solution Stability

FactorConditionExpected StabilityRationale & Recommendations
Temperature -80°C / -20°CHighRecommended for long-term storage of stock solutions. Minimizes all chemical degradation pathways.[2]
2-8°C (Refrigerated)ModerateSuitable for short-term storage (e.g., a few days) of aqueous solutions.[1]
20-25°C (Room Temp)LowSignificant degradation can occur, especially if exposed to light and oxygen. Avoid for storage.[1]
Light Dark (Amber Vial)HighEssential for preventing photodegradation. Always use amber vials or protect clear vials from light.[1][2]
Ambient LightLowAccelerates degradation. Avoid leaving solutions on the benchtop for extended periods.[1]
Atmosphere Inert (Argon/Nitrogen)HighPrevents oxidation by displacing oxygen. Purge solvent and vial headspace for optimal stability.[1]
Air (Oxygen)LowPrimary cause of oxidative degradation, leading to color change and loss of purity.
pH (Aqueous) Acidic (pH 4-6)Moderate to HighGenerally improves stability by reducing oxidation.[1]
Neutral / AlkalineLowTryptamines are more susceptible to degradation in neutral to alkaline conditions.[1]

Table 2: Recommended Solvents for DMT Fumarate Solutions

SolventApplicationSolubility (approx.)Storage Recommendation
DMSO Stock Solutions15 mg/mLExcellent for long-term storage at -20°C or -80°C. Use anhydrous grade.[3]
DMF Stock Solutions30 mg/mLGood for long-term storage at -20°C or -80°C. Use anhydrous grade.[3]
PBS (pH 7.2) Aqueous Buffers10 mg/mLPrepare fresh before use. Not recommended for storage beyond one day.[3]
Ethanol/Methanol (B129727) Intermediate DilutionsSolubleUse for serial dilutions from stock. Prepare fresh and use promptly.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Materials:

    • N,N-Dimethyltryptamine fumarate (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • 2 mL amber glass vials with PTFE-lined screw caps

    • Argon or Nitrogen gas with a fine-nozzle regulator

    • Analytical balance and appropriate weighing tools

  • Procedure:

    • Accurately weigh the desired amount of DMT fumarate and place it into an amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

    • Gently vortex the vial until the solid is completely dissolved.

    • Carefully flush the headspace of the vial with a gentle stream of argon or nitrogen gas for approximately 15-20 seconds to displace any oxygen.

    • Immediately seal the vial tightly with the screw cap.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the vial upright in a freezer at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is used to understand degradation pathways and validate that an analytical method (like HPLC) is "stability-indicating."

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of DMT fumarate in a suitable solvent like methanol or water.[1]

  • Stress Conditions (apply to separate aliquots of the stock solution):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 4-8 hours. Neutralize with 0.1 M NaOH before analysis.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4-8 hours. Neutralize with 0.1 M HCl before analysis.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours, protected from light.

    • Photolytic Degradation: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) for 24-48 hours.

  • Analysis:

    • Analyze each stressed sample, along with an unstressed control sample (kept at -20°C), by HPLC-UV or LC-MS.

    • Compare the chromatograms to identify degradation peaks and quantify the loss of the parent DMT peak. This confirms the analytical method can separate the parent drug from its degradation products.

Visualizations

Degradation_Troubleshooting Fig. 1: Troubleshooting DMT Fumarate Solution Degradation A Observation: Solution turned yellow/brown or HPLC shows extra peaks B Is the solution old or stored at room temperature? A->B C Was the solution exposed to light for extended periods? B->C No E Conclusion: Degradation Likely B->E Yes D Was the solution prepared with standard (aerated) solvents? C->D No C->E Yes D->E Yes F Action: Discard and prepare fresh solution D->F No (Purity still suspect) E->F G Prevention: Store at -20°C or colder and use promptly F->G H Prevention: Use amber vials and store in the dark F->H I Prevention: Use degassed solvents and purge headspace with N2/Ar F->I Stable_Solution_Workflow Fig. 2: Workflow for Preparing a Stable Stock Solution start Start weigh 1. Weigh solid DMT Fumarate into an amber vial start->weigh solvent 2. Add anhydrous, degassed solvent (e.g., DMSO) weigh->solvent dissolve 3. Vortex until fully dissolved solvent->dissolve purge 4. Purge vial headspace with N2 or Argon gas dissolve->purge seal 5. Seal tightly with PTFE-lined cap purge->seal store 6. Store at -20°C or -80°C seal->store end Stable Solution Stored store->end Degradation_Pathways Fig. 3: Primary Degradation Pathways for DMT DMT DMT Fumarate in Solution (Stable Parent Compound) Degradation Degradation Products (Loss of Potency, Colored Impurities) DMT->Degradation Oxidation Oxidation Oxidation->DMT Light Light (Photodegradation) Light->DMT Heat Heat (Thermal Degradation) Heat->DMT

References

Dimethyl Fumarate (DMF) Technical Support Center: Troubleshooting Precipitation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the precipitation of dimethyl fumarate (B1241708) (DMF) during experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my dimethyl fumarate precipitating out of solution?

A1: Dimethyl fumarate precipitation can occur due to several factors:

  • Low Solubility in Aqueous Buffers: DMF is sparingly soluble in aqueous solutions.[1] Direct dissolution in buffers like PBS can lead to precipitation, especially at higher concentrations.

  • Solvent Selection: The choice of solvent and its concentration can significantly impact solubility.

  • pH Instability: DMF is susceptible to hydrolysis under both acidic and alkaline conditions, which can lead to degradation and precipitation.[2][3] It is most stable at a neutral pH.[2][3]

  • Temperature: Lower temperatures can decrease the solubility of DMF, leading to precipitation.

  • Concentration: Exceeding the solubility limit of DMF in a given solvent or solution will cause it to precipitate.

  • Improper Solution Preparation: The order and method of mixing reagents can affect the final solubility.

  • Storage: Aqueous solutions of DMF are not recommended for storage for more than one day as this can lead to hydrolysis and precipitation.[1]

Q2: What is the best way to prepare a stock solution of dimethyl fumarate?

A2: To ensure maximum solubility and stability, it is recommended to first dissolve dimethyl fumarate in an organic solvent before diluting it with an aqueous buffer. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.

Q3: Can I store my prepared dimethyl fumarate solutions?

A3: It is highly recommended to prepare fresh working solutions of dimethyl fumarate for each experiment. Aqueous solutions of DMF are prone to hydrolysis and should not be stored for more than one day.[1] Stock solutions in anhydrous DMSO can be stored at -20°C for several months, but should be aliquoted to avoid repeated freeze-thaw cycles.

Q4: My dimethyl fumarate precipitated after adding it to my cell culture media. What should I do?

A4: Precipitation in cell culture media can be caused by "solvent shock," where the rapid dilution of the DMSO stock in the aqueous media causes the compound to fall out of solution. Interactions with media components, such as salts and proteins in serum, can also reduce solubility. To avoid this, it is crucial to add the DMF stock solution to the pre-warmed media dropwise while gently vortexing or swirling.

Q5: How does pH affect the stability of dimethyl fumarate in solution?

A5: Dimethyl fumarate is most stable at neutral pH (around 7). It is highly susceptible to hydrolysis in both acidic (pH < 5) and alkaline (pH > 7) conditions.[2][3] This degradation can lead to the formation of monomethyl fumarate and fumaric acid, which may have different solubilities and biological activities.

Data Presentation

Table 1: Solubility of Dimethyl Fumarate in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water1.6[4][5][6]20[4][5]
Ethanol~2[1]Room Temperature
Methanol30-36[4][5][6]Room Temperature
Dimethyl Sulfoxide (DMSO)~5[1]Room Temperature
Dimethylformamide (DMF)~12[1]Room Temperature
1:1 DMF:PBS (pH 7.2)~0.5[1]Room Temperature
PBS2 (with sonication and heating to 60°C)[7]60[7]

Experimental Protocols

Protocol 1: Preparation of a Stable Dimethyl Fumarate Stock Solution (100 mM in DMSO)

Materials:

  • Dimethyl Fumarate (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh the required amount of dimethyl fumarate. For a 100 mM stock solution, this is 14.41 mg per 1 mL of DMSO.

  • Transfer the weighed dimethyl fumarate to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Troubleshooting and Re-dissolving Precipitated Dimethyl Fumarate

Scenario: You observe precipitation in your dimethyl fumarate solution (either stock or working solution).

Methodology:

  • Identify the Cause:

    • Low Temperature: If the solution has been stored at a low temperature, the precipitation may be due to decreased solubility.

    • High Concentration: The intended concentration may have exceeded the solubility limit in the chosen solvent system.

    • pH Shift: For aqueous solutions, a change in pH could have caused hydrolysis and precipitation.

    • Solvent Evaporation: If the solvent has evaporated, the concentration of DMF will have increased, potentially leading to precipitation.

  • Re-dissolving Procedure:

    • Gentle Warming: Warm the solution in a water bath at 37-50°C. Do not overheat, as this can accelerate degradation.

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up the precipitate and facilitate re-dissolution.

    • Solvent Addition: If warming and sonication are ineffective, and the concentration is suspected to be too high, add a small amount of the original solvent to the solution to decrease the overall concentration.

    • pH Adjustment (for aqueous solutions): If a pH shift is suspected, carefully adjust the pH back to neutral (around 7.0) using a dilute acid or base while monitoring with a pH meter.

  • Filtration: If the precipitate cannot be re-dissolved, it may indicate degradation. In this case, it is best to discard the solution and prepare a fresh one. If the experiment must proceed, the solution can be filtered through a 0.22 µm syringe filter to remove the precipitate, but be aware that the final concentration of the soluble DMF will be lower than intended.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Precipitation start Start: Weigh DMF dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex/Sonicate dissolve->vortex check_sol Visually Inspect for Clarity vortex->check_sol aliquot Aliquot and Store at -20°C check_sol->aliquot precipitate Precipitation Observed identify_cause Identify Potential Cause precipitate->identify_cause warm Gentle Warming (37-50°C) identify_cause->warm sonicate Sonication warm->sonicate add_solvent Add More Solvent sonicate->add_solvent check_dissolved Precipitate Dissolved? add_solvent->check_dissolved use_solution Use Solution Cautiously check_dissolved->use_solution Yes discard Discard and Prepare Fresh Solution check_dissolved->discard No

Caption: Experimental workflow for preparing and troubleshooting dimethyl fumarate solutions.

logical_relationship start Start: DMF Precipitation Issue check_solvent Is the solvent appropriate? (e.g., aqueous buffer only) start->check_solvent use_organic Action: Dissolve in organic solvent first (e.g., DMSO) check_solvent->use_organic Yes check_concentration Is the concentration too high? check_solvent->check_concentration No prepare_fresh Final Action: Prepare fresh solution following best practices use_organic->prepare_fresh dilute Action: Dilute the solution check_concentration->dilute Yes check_temp Was the solution stored at a low temperature? check_concentration->check_temp No dilute->prepare_fresh warm_gently Action: Warm gently check_temp->warm_gently Yes check_ph Is the pH of the aqueous solution neutral? check_temp->check_ph No warm_gently->prepare_fresh adjust_ph Action: Adjust pH to ~7.0 check_ph->adjust_ph No check_ph->prepare_fresh Yes adjust_ph->prepare_fresh

References

Technical Support Center: Optimization of DMT Fumarate Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the successful recrystallization of N,N-Dimethyltryptamine (DMT) fumarate (B1241708).

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of DMT fumarate, presented in a question-and-answer format.

Q1: My DMT fumarate is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by a low melting point of the solid or the presence of impurities that dramatically lower the melting point.[1]

  • Solution 1: Add more solvent. The compound may be too concentrated. Return the solution to the heat source and add a small amount of the "soluble solvent" (e.g., more isopropyl alcohol in an IPA/water system) to the hot solution, then allow it to cool slowly again.[1]

  • Solution 2: Slow down the cooling process. Rapid cooling can lead to precipitation rather than crystallization.[2][3] Allow the solution to cool to room temperature on its own before placing it in a colder environment like a freezer. Controlled, gradual cooling is ideal for forming larger, purer crystals.[3]

  • Solution 3: Use a different solvent system. The chosen solvent may not be ideal for your specific purity level. Consider using alternative solvents or solvent mixtures. For instance, recrystallization from isopropyl alcohol can yield white needles.[4] Acetone (B3395972) has also been used effectively.[5][6]

Q2: I am not getting any crystal formation, even after the solution has cooled. What is the problem?

A2: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated without nucleation points.

  • Solution 1: Induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1][7]

    • Seed Crystals: If you have a small amount of pure DMT fumarate, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to form upon.[1]

  • Solution 2: Reduce the solvent volume. If you have used too much solvent, the compound will remain dissolved even at low temperatures.[1][7] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the DMT fumarate, and then allow it to cool again.[1][7]

  • Solution 3: Lower the temperature further. If room temperature cooling is not sufficient, try using an ice bath or a freezer to further decrease the solubility of the DMT fumarate in the solvent.[1]

Q3: My final product has a low yield. What are the possible reasons and how can I improve it?

A3: A poor yield can result from several factors during the recrystallization process.[1]

  • Reason 1: Using excessive solvent. As mentioned previously, too much solvent will keep a significant portion of your product dissolved in the mother liquor.[1] Always use the minimum amount of hot solvent required to fully dissolve the DMT fumarate.

  • Reason 2: Premature crystallization. If the solution cools too quickly during a hot filtration step (if performed), some product may crystallize out along with the impurities being removed. Ensure the filtration apparatus is pre-heated.

  • Reason 3: Incomplete precipitation. Ensure the solution is cooled for a sufficient amount of time at a low enough temperature to maximize the precipitation of the crystals.

  • Troubleshooting Tip: Before discarding the mother liquor (the remaining solution after filtering the crystals), you can test for remaining product by taking a small sample on a glass rod and letting the solvent evaporate. If a significant residue forms, there is more product that could be recovered by further cooling or solvent evaporation.[1]

Q4: The resulting crystals are discolored. How can I improve their purity and appearance?

A4: Discoloration indicates the presence of impurities trapped within the crystal lattice.

  • Solution 1: Perform a second recrystallization. A single recrystallization may not be sufficient to remove all impurities. Redissolving the crystals in a minimal amount of hot solvent and recrystallizing them again can significantly improve purity.

  • Solution 2: Use activated carbon. If the discoloration is due to colored organic impurities, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Solution 3: Wash the crystals. After filtering the crystals from the mother liquor, wash them with a small amount of cold recrystallization solvent to remove any remaining impurities adhering to the crystal surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for DMT fumarate recrystallization?

A1: There is no single "best" solvent, as the choice can depend on the impurities present. However, common and effective solvents include:

  • Isopropyl Alcohol (IPA): Often used to produce white, needle-like crystals.[4]

  • Acetone: Can be used to precipitate the fumarate salt.[5][6]

  • Methanol/Water or Ethanol/Water mixtures: These have also been reported as suitable solvent systems.[8]

  • Heptane: While excellent for recrystallizing DMT freebase due to its low polarity, it is generally not suitable for the highly polar fumarate salt.[2][9]

Q2: What is the expected stoichiometry of DMT to fumaric acid?

A2: The common salt form is a 2:1 ratio of DMT to fumaric acid, also referred to as DMT hemifumarate.[5][10]

Q3: Can I convert DMT freebase to DMT fumarate and recrystallize it in one step?

A3: Yes, this is a common procedure. Typically, the DMT freebase is dissolved in a solvent like acetone or chloroform, and then a hot solution of fumaric acid in a suitable solvent (e.g., acetone or an alcohol) is added.[4][5] The resulting slurry can then be filtered, and the collected solid can be recrystallized from a solvent like isopropyl alcohol.[4]

Q4: At what temperature should I dissolve the DMT fumarate?

A4: The DMT fumarate should be dissolved in the chosen solvent at or near the solvent's boiling point to ensure the minimum amount of solvent is used.[2] This creates a supersaturated solution upon cooling, which is necessary for crystallization.

Q5: How long should I cool the solution to allow for crystallization?

A5: The cooling time can vary depending on the solvent, concentration, and volume. A general guideline is to allow the solution to cool slowly to room temperature over a period of 20 minutes to a few hours, and then transfer it to a colder environment (like a freezer) for several hours to overnight to maximize crystal formation.[11]

Data Presentation

Table 1: Solubility of DMT Fumarate in Various Solvents

Solvent SystemTemperatureSolubilityReference
Methanol + WaterIncreasingIncreases[12]
Ethanol + WaterIncreasingIncreases[12]
1-Propanol + WaterIncreasingIncreases[12]
Isopropyl AlcoholHotSoluble[4]
AcetoneHotSoluble[5][6]
HeptaneRoom TempSparingly Soluble (for freebase)[2]

Table 2: Common Solvents Used in DMT Fumarate Formation and Recrystallization

StepSolvent(s)PurposeReference
Dissolving DMT FreebaseChloroform, Acetone, Isopropyl AlcoholPrepare for salt formation[4]
Dissolving Fumaric AcidAcetone, Isopropyl AlcoholPrepare for reaction[4][5]
RecrystallizationIsopropyl Alcohol, Methanol/Water, Acetone/WaterPurification of DMT Fumarate[4][8]

Experimental Protocols

Protocol 1: Recrystallization of Crude DMT Fumarate from Isopropyl Alcohol (IPA)

  • Dissolution: Place the crude DMT fumarate in a clean Erlenmeyer flask. Add a minimal amount of isopropyl alcohol, just enough to cover the solid.

  • Heating: Gently heat the flask on a hot plate or in a water bath. Swirl the flask continuously. Add small portions of hot IPA until all the DMT fumarate has just dissolved. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin during this stage.

  • Precipitation: Once the flask has reached room temperature, place it in an ice bath or a freezer for at least one hour to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropyl alcohol to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Formation and Recrystallization of DMT Fumarate from DMT Freebase

  • DMT Freebase Solution: Dissolve the crude DMT freebase in a suitable solvent such as acetone.[6]

  • Fumaric Acid Solution: In a separate flask, dissolve a 0.5 molar equivalent of fumaric acid in a minimal amount of hot acetone or isopropyl alcohol.

  • Salt Formation: While stirring, add the hot fumaric acid solution to the DMT freebase solution. A precipitate of DMT fumarate should form.[5][6]

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation, then collect the solid DMT fumarate via vacuum filtration.

  • Recrystallization: Follow Protocol 1 to recrystallize the collected DMT fumarate.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude DMT Fumarate dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Perform Hot Filtration insoluble_impurities->hot_filtration Yes cool Slowly Cool the Solution insoluble_impurities->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form induce Induce Crystallization (Scratch/Seed) crystals_form->induce No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes induce->cool wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure DMT Fumarate dry->end

Caption: General workflow for the recrystallization of DMT fumarate.

References

Technical Support Center: Overcoming Challenges in Dimethyl Fumarate (DMF) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying dimethyl fumarate (B1241708) (DMF) and its active metabolite, monomethyl fumarate (MMF).

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of dimethyl fumarate in biological samples so challenging?

A1: The primary challenges in quantifying DMF in biological matrices stem from its inherent instability. DMF is rapidly hydrolyzed by esterases present in biological fluids, such as plasma, to its active metabolite, monomethyl fumarate (MMF). This rapid conversion makes it difficult to obtain an accurate measurement of the parent drug. Additionally, as a small molecule, DMF can be susceptible to matrix effects during analysis, which can interfere with quantification.

Q2: Should I measure dimethyl fumarate or its metabolite, monomethyl fumarate?

A2: Due to the rapid in-vivo conversion of DMF to MMF, it is often more practical and informative to measure MMF levels in plasma or other biological tissues to assess exposure. However, the choice depends on the specific research question. If the goal is to understand the pharmacokinetics of the parent drug, then measuring DMF is necessary, though it requires special sample handling and analytical techniques.

Q3: What are matrix effects and how can I minimize them in my DMF/MMF analysis?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix, leading to ion suppression or enhancement and, consequently, inaccurate quantification. To minimize matrix effects, consider the following strategies:

  • Efficient Sample Preparation: Employ robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Protein precipitation is a simpler but potentially less clean method.

  • Chromatographic Separation: Optimize your chromatographic method to separate DMF/MMF from matrix components.

  • Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause: Suboptimal mobile phase composition or pH.

  • Troubleshooting Steps:

    • Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. For reversed-phase HPLC, increasing the organic solvent percentage can sometimes improve peak shape for hydrophobic compounds. Different mobile phase compositions have been successfully used, such as acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 6.8) in a 50:50 v/v ratio.

    • pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the ionization state of the analyte and its interaction with the stationary phase. For DMF and MMF, a slightly acidic mobile phase is often used.

    • Column Choice: Ensure you are using an appropriate column. C18 columns are commonly used for DMF and MMF analysis.

Issue 2: Inconsistent or Low Recovery of DMF/MMF
  • Possible Cause 1: Degradation of DMF during sample collection and processing.

  • Troubleshooting Steps:

    • Inhibit Esterase Activity: Collect blood samples in tubes containing esterase inhibitors such as sodium fluoride.

    • Immediate Processing: Process samples as quickly as possible and at low temperatures to minimize enzymatic degradation.

    • Use of a Trapping Reagent: For the quantification of DMF, consider using a trapping reagent like tiopronin (B1683173) to form a stable conjugate, preventing its conversion to MMF and interaction with endogenous thiols.

  • Possible Cause 2: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Method: If using protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) or a combination. For more complex matrices, consider developing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

    • pH Adjustment of Sample: Adjusting the pH of the sample before extraction can improve the recovery of acidic or basic analytes.

Issue 3: High Variability in Quantitative Results
  • Possible Cause: Significant matrix effects.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-extraction addition experiment to determine the extent of ion suppression or enhancement in your samples.

    • Improve Sample Cleanup: As mentioned previously, a more rigorous sample cleanup method like SPE can reduce matrix effects.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for variability caused by matrix effects.

    • Dilution: Diluting the sample with the mobile phase can sometimes mitigate matrix effects, but ensure the analyte concentration remains within the linear range of the assay.

Experimental Workflows and Logic Diagrams

Below are diagrams illustrating key experimental workflows and troubleshooting logic.

Technical Support Center: Dimethyltryptamine Fumarate Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing impurities during the production of Dimethyltryptamine (DMT) fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in DMT fumarate synthesis?

A1: Common impurities can originate from the synthesis process itself or from subsequent degradation. During synthesis via reductive amination of tryptamine (B22526) with formaldehyde (B43269), byproducts can include N-methyltryptamine (NMT) from incomplete methylation, and cyclized products like tetrahydro-β-carboline (THBC) and 2-methyl-tetrahydro-β-carboline (2-Me-THBC) from the Pictet-Spengler reaction.[1][2][3] If sodium cyanoborohydride is used as the reducing agent, N-methyl-N-cyanomethyltryptamine (MCMT) can also form.[1] Degradation products include DMT N-oxide, which can form upon exposure to air and light, and N-chloromethyl-N,N-dimethyltryptamine chloride if dichloromethane (B109758) is used as a solvent under certain conditions.[4][5][6]

Q2: How can I minimize the formation of synthesis-related byproducts?

A2: To minimize byproducts from reductive amination, careful control of reaction conditions is crucial. The formation of Pictet-Spengler byproducts (THBC and 2-Me-THBC) can be reduced by ensuring the rapid reduction of the intermediate iminium ion, which can be achieved by adding the reducing agent promptly.[1] Controlling the stoichiometry of the acid, formaldehyde, and reducing agent is also critical.[7] The presence of NMT indicates an incomplete reaction; ensuring sufficient reaction time and using a slight excess of formaldehyde and the reducing agent can drive the reaction to completion.[1]

Q3: What is the cause of discoloration in my final DMT fumarate product and how can I remove it?

A3: Discoloration (yellow, orange, or pink hues) in the final product is typically due to the presence of impurities.[8] These can be high-molecular-weight byproducts formed during the synthesis or degradation products like DMT N-oxide.[5][9] To remove discoloration, recrystallization is effective. Additionally, a wash with activated carbon in a suitable solvent can be used to adsorb the colored impurities before crystallization.[9]

Q4: My DMT fumarate is precipitating as an oil instead of crystals. What should I do?

A4: The precipitation of an oil or waxy solid instead of crystals can be due to the presence of impurities that inhibit crystallization or the use of an inappropriate solvent.[10] Ensure the DMT freebase is of high purity before attempting to form the fumarate salt. If impurities are suspected, consider an additional purification step of the freebase, such as recrystallization from heptane (B126788).[9] The choice of solvent for fumarate precipitation is also critical. Isopropyl alcohol is commonly used to yield crystalline DMT fumarate.[11] Slow, controlled cooling of the solution promotes the formation of well-defined crystals over rapid precipitation, which can trap impurities.[9][12]

Q5: What analytical methods are recommended for assessing the purity of DMT fumarate?

A5: A comprehensive analysis of DMT fumarate purity involves multiple analytical techniques. High-performance liquid chromatography (HPLC) is suitable for determining the potency and purity.[13] Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify volatile impurities and residual solvents.[13] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure and can reveal impurities.[14][13] Differential scanning calorimetry (DSC) can be used to determine the melting point and identify different polymorphic forms.[13][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during synthesis.Ensure sufficient reaction time and a slight excess of reagents like formaldehyde and the reducing agent.[1]
Loss of product during extraction or washing steps.Optimize extraction parameters and minimize the volume of washing solvents.
Poor precipitation of the fumarate salt.Ensure the concentration of the solution is adequate for precipitation. Slow cooling can improve crystal formation and yield.[12][16]
Discolored Product (Yellow/Brown) Presence of DMT N-oxide due to oxidation.Minimize exposure of the DMT freebase to air and light. Store under an inert atmosphere if possible.[5]
High-molecular-weight synthesis byproducts.Perform a recrystallization of the DMT freebase from a non-polar solvent like heptane before converting to the fumarate salt.[9] Use activated carbon during the recrystallization process to adsorb colored impurities.[9]
Product is an Oil or Wax, Not Crystalline Impurities inhibiting crystallization.Purify the DMT freebase prior to salt formation using recrystallization or column chromatography.[10]
Incorrect solvent used for precipitation.Use a suitable solvent for crystallization, such as isopropyl alcohol.[11]
Rapid precipitation trapping impurities.Employ slow, controlled cooling to encourage the growth of well-defined crystals.[12]
Multiple Melting Points Observed Presence of different polymorphs.The choice of recrystallization solvent can influence the polymorphic form. For example, recrystallization from hexane (B92381) versus acetonitrile (B52724) can produce different polymorphs of DMT with different melting points.[15]
Impurities depressing the melting point.Further purify the product through recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of DMT Fumarate

This protocol is for the purification of crude DMT fumarate.

  • Solvent Selection: Choose a suitable solvent system. Isopropyl alcohol is a common choice.[11] Other options include mixtures of acetone (B3395972) and water, or ethanol (B145695) and water.[17]

  • Dissolution: In a suitable flask, add the crude DMT fumarate and a minimal amount of the chosen solvent. Heat the mixture gently while stirring to dissolve the solid completely. A hot plate with magnetic stirring is recommended.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid rapid cooling.[12] Once at room temperature, the flask can be placed in an ice bath or freezer to maximize crystal precipitation.[16]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 23-27 °C) to remove residual solvent.[17]

Protocol 2: Formation and Purification of DMT Fumarate from DMT Freebase

This protocol describes the conversion of DMT freebase to the fumarate salt, which also serves as a purification step.

  • Preparation of Solutions:

    • Dissolve the crude DMT freebase in a suitable solvent, such as chloroform (B151607) or acetone.[11]

    • Separately, prepare a solution of fumaric acid in a solvent in which it is soluble when heated, such as acetone or isopropyl alcohol.[11] The molar ratio of DMT to fumaric acid is typically 2:1 for the hemifumarate salt.[4]

  • Precipitation:

    • Heat the fumaric acid solution.[11]

    • Add the hot fumaric acid solution to the DMT freebase solution while stirring. A precipitate should form.

  • Digestion and Cooling: Stir the resulting slurry for a period to allow for complete salt formation. Then, allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the DMT fumarate crystals via vacuum filtration and wash with a small amount of cold solvent (e.g., acetone or isopropyl alcohol).

  • Recrystallization (Optional but Recommended): For higher purity, the collected DMT fumarate can be recrystallized following the procedure in Protocol 1. Recrystallization from isopropyl alcohol is reported to yield white needles.[11]

  • Drying: Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_synthesis DMT Freebase Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Reductive Amination of Tryptamine workup Aqueous Workup and Extraction synthesis->workup freebase_recrystallization DMT Freebase Recrystallization (Optional) workup->freebase_recrystallization salt_formation DMT Fumarate Salt Formation workup->salt_formation freebase_recrystallization->salt_formation fumarate_recrystallization DMT Fumarate Recrystallization salt_formation->fumarate_recrystallization drying Drying under Vacuum fumarate_recrystallization->drying hplc HPLC drying->hplc gcms GC-MS drying->gcms nmr NMR drying->nmr dsc DSC drying->dsc troubleshooting_impurities cluster_synthesis_issues Synthesis Issues cluster_impurities Resulting Impurities cluster_solutions Corrective Actions incomplete_reaction Incomplete Reaction nmt NMT incomplete_reaction->nmt side_reaction Pictet-Spengler Side Reaction thbc THBC / 2-Me-THBC side_reaction->thbc adjust_stoichiometry Adjust Stoichiometry / Increase Reaction Time nmt->adjust_stoichiometry rapid_reduction Ensure Rapid Reduction thbc->rapid_reduction adjust_stoichiometry->incomplete_reaction Optimizes rapid_reduction->side_reaction Minimizes

References

Best practices for handling and weighing DMT fumarate

Author: BenchChem Technical Support Team. Date: December 2025

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This center provides best practices, troubleshooting, and frequently asked questions for handling and weighing N,N-Dimethyltryptamine (DMT) fumarate (B1241708) in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is N,N-DMT Fumarate?

A1: N,N-DMT fumarate is the fumarate salt of N,N-Dimethyltryptamine, a naturally occurring psychedelic compound.[1][2] The salt form is often preferred in research settings as it is typically a more stable, crystalline solid compared to the freebase form, which can be an oily or waxy substance.[3] This makes it easier to handle, weigh, and prepare for experiments.[3]

Q2: What are the basic chemical properties of N,N-DMT Fumarate?

A2: Key properties are summarized in the table below.

PropertyValueSource
Formal Name N,N-dimethyl-1H-indole-3-ethanamine, (2E)-2-butenedioate[1]
Molecular Formula C₁₂H₁₆N₂ • C₄H₄O₄[1]
Formula Weight 304.3 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98% (typical)[1]

Q3: What are the recommended storage conditions for N,N-DMT Fumarate?

A3: N,N-DMT fumarate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is often recommended. Studies have shown that DMT is stable for at least 12 months under refrigeration with no significant degradation.[4][5] The fumarate salt form is notably stable and resistant to oxidation and heat compared to its freebase.[3][6]

Q4: What personal protective equipment (PPE) is required when handling DMT Fumarate?

A4: Standard laboratory PPE should be worn at all times. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator or work in a fume hood or ventilated enclosure.[7]

Q5: How soluble is N,N-DMT Fumarate?

A5: The solubility of N,N-DMT Fumarate can vary based on the solvent. It is generally more soluble in polar organic solvents and aqueous buffers than its freebase form is in non-polar solvents.[6]

SolventSolubilitySource
DMF ~30 mg/mL[1]
DMSO ~15 mg/mL[1]
PBS (pH 7.2) ~10 mg/mL[1]
Ethanol Slightly soluble (~5 mg/mL)[8]
Acetone Insoluble[8][9]
Isopropyl Alcohol (IPA) Soluble in boiling IPA, practically insoluble at room temp[8]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Weighing
  • Symptom: The mass reading on the analytical balance fluctuates, or repeated measurements of the same sample are not consistent.

  • Possible Causes & Solutions:

    • Static Electricity: Fine powders like DMT fumarate are prone to static, causing them to adhere to surfaces and repel from the weigh boat, leading to inaccurate readings.

      • Solution: Use an anti-static gun or ionizer to neutralize the sample and weighing vessel before and during weighing. Ensure the balance is properly grounded.

    • Hygroscopicity: Although the fumarate salt is relatively stable, slight moisture absorption from the air can alter its weight.

      • Solution: Minimize the sample's exposure to ambient air. Work quickly and keep the primary container sealed when not in use. Consider weighing in a glove box with controlled humidity for highly sensitive experiments.

    • Balance Instability: Vibrations or air currents can affect the balance.

      • Solution: Ensure the analytical balance is on a stable, vibration-free surface. Keep the draft shield doors closed during measurement.

    • Operator Technique: Inconsistent placement of the sample on the balance pan can lead to errors.

      • Solution: Always place the weighing vessel in the center of the pan. Allow the balance to warm up and calibrate it before use.

Issue 2: Difficulty in Dissolving the Compound
  • Symptom: The DMT fumarate powder does not fully dissolve in the chosen solvent, or particulates are visible in the solution.

  • Possible Causes & Solutions:

    • Incorrect Solvent Choice: DMT fumarate has specific solubility characteristics. It is notably insoluble in acetone.[6][9]

      • Solution: Refer to the solubility table above. For aqueous solutions, first dissolving the compound in a small amount of a compatible organic solvent like DMSO or DMF before diluting with the aqueous buffer can improve solubility.[10]

    • Insufficient Agitation/Energy: The compound may require more energy to dissolve completely.

      • Solution: Use a vortex mixer or sonicator to aid dissolution. Gentle warming of the solution may also help, but be cautious of potential degradation if overheating.

    • Solution is Saturated: The concentration of DMT fumarate exceeds its solubility limit in the chosen solvent volume.

      • Solution: Increase the volume of the solvent or gently warm the solution to increase the solubility limit. Ensure you are operating below the maximum solubility for that solvent.

    • pH of Aqueous Buffer: The pH of the buffer can influence the solubility of the salt.

      • Solution: Ensure the pH of your buffer is appropriate. A pH of 7.2 is commonly cited for PBS.[1]

Experimental Protocols

Protocol: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)

This protocol outlines the steps to prepare a 10 mL stock solution of N,N-DMT Fumarate at a concentration of 10 mg/mL.

Materials:

  • N,N-DMT Fumarate powder

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Analytical balance (readable to 0.1 mg)

  • 15 mL conical tube

  • Micropipettes (P1000, P200)

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 10 mg/mL solution, you need 100 mg of N,N-DMT Fumarate.

  • Weighing:

    • Place a clean, dry weigh boat on the analytical balance and tare it.

    • Carefully weigh out 100 mg of N,N-DMT Fumarate. Use anti-static measures if necessary.

    • Record the exact mass.

  • Initial Dissolution:

    • Transfer the weighed powder into the 15 mL conical tube.

    • Add a small volume of DMSO (e.g., 500 µL) to the tube. This initial step in a highly compatible solvent aids complete dissolution.

    • Vortex the tube for 30-60 seconds until the solid is completely dissolved. A brief sonication can be used if needed.

  • Dilution with Buffer:

    • Add approximately 9 mL of PBS (pH 7.2) to the conical tube.

    • Vortex thoroughly to ensure the solution is homogenous.

  • Final Volume Adjustment:

    • Carefully add PBS to bring the total volume to exactly 10 mL.

    • Invert the tube several times to mix.

  • Storage:

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • For short-term use, store at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage calc 1. Calculate Mass (100 mg for 10mL @ 10mg/mL) weigh 2. Weigh Compound (Use anti-static measures) calc->weigh transfer 3. Transfer to Tube weigh->transfer add_dmso 4. Add DMSO (500 µL) (Initial solvent) transfer->add_dmso vortex1 5. Vortex/Sonicate (Ensure full dissolution) add_dmso->vortex1 add_pbs 6. Add PBS (~9 mL) vortex1->add_pbs vortex2 7. Vortex Again add_pbs->vortex2 adjust_vol 8. Adjust to Final Volume (Total 10 mL) vortex2->adjust_vol store 9. Aliquot & Store (-20°C for long-term) adjust_vol->store

Caption: Workflow for preparing a DMT fumarate stock solution.

troubleshooting_weighing cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate Weighing? static Static Electricity? start->static moisture Moisture Absorption? start->moisture vibration Balance Vibration? start->vibration sol_static Use Anti-Static Device static->sol_static Yes sol_moisture Minimize Air Exposure Work Quickly moisture->sol_moisture Yes sol_vibration Use Stable Surface Close Draft Shield vibration->sol_vibration Yes

Caption: Troubleshooting logic for weighing inaccuracies.

References

Technical Support Center: Enhancing the Long-Term Stability of DMT Fumarate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity and stability of N,N-Dimethyltryptamine (B1679369) (DMT) fumarate (B1241708) samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of DMT fumarate samples.

Issue Possible Cause(s) Recommended Solution(s)
Discoloration of solid DMT fumarate (e.g., yellowing, darkening) 1. Oxidation: Prolonged exposure to air (oxygen) can lead to the formation of colored oxidation byproducts, such as DMT-N-oxide.[1][2] 2. Photodegradation: Exposure to light, particularly UV light, can induce degradation.1. Store the sample in an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed container. 2. Use amber glass vials or wrap containers in aluminum foil to protect from light. 3. For long-term storage, consider placing the container in a freezer.
Sample appears clumpy or sticky 1. Hygroscopicity: The sample may have absorbed moisture from the atmosphere.1. Handle the sample in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). 2. Store the sample in a desiccator or in a sealed container with a desiccant pouch.
Inconsistent analytical results (e.g., varying potency) 1. Sample Degradation: The sample may have degraded due to improper storage or handling. 2. Non-homogeneity: If the sample is a bulk powder, it may not be perfectly uniform.1. Re-evaluate storage conditions (temperature, light, and air exposure). 2. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. 3. Perform a stability check using a validated analytical method (see Experimental Protocols).
Precipitate forms in a stock solution 1. Solvent Evaporation: The concentration of the solution may have increased due to solvent evaporation, leading to precipitation. 2. Temperature Fluctuation: Solubility can be temperature-dependent. A decrease in temperature may cause the compound to precipitate. 3. Degradation: A degradant that is insoluble in the solvent may have formed.1. Ensure solution containers are tightly sealed. Parafilm can be used for extra security. 2. Store solutions at a constant, appropriate temperature. If refrigerated, allow the solution to come to room temperature before use. 3. Analyze the precipitate and the supernatant separately to identify the cause.
DMT fumarate salt will not crystallize during synthesis (FASA method) 1. Solvent Issues: The acetone (B3395972) used may not be anhydrous, or the non-polar solvent (NPS) may be incompatible (e.g., naphtha can cause fumaric acid to precipitate).[3] 2. Incorrect Stoichiometry: The ratio of DMT freebase to fumaric acid may be incorrect.1. Use anhydrous acetone.[3] 2. Avoid using naphtha as the NPS when precipitating the fumarate salt.[3] 3. Ensure the correct 2:1 molar ratio of DMT to fumaric acid is used for the formation of the hemifumarate salt.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of solid DMT fumarate?

A1: For optimal long-term stability, solid DMT fumarate should be stored in a cool, dark, and dry environment.[5] Specifically:

  • Temperature: Refrigeration at 4-8°C (39-46°F) or freezing is recommended.[6]

  • Light: Protect from light by using amber glass vials or by wrapping the container in foil.[5]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Humidity: Keep in a low-humidity environment, using a desiccator or including a desiccant in the storage container.

Q2: How does the stability of DMT fumarate compare to DMT freebase?

A2: DMT fumarate is a salt form which is generally more stable and less prone to oxidation and degradation than DMT freebase.[3][7] The freebase form, an oil or low-melting-point solid, has a higher propensity to degrade, especially when exposed to air and light.[8] Converting DMT to its fumarate salt is a common strategy to enhance its stability for long-term storage.[7]

Q3: My DMT fumarate sample has changed color. Is it still usable?

A3: A color change, typically to yellow or orange, is often an indication of oxidation.[1][2] While this may not always equate to a significant loss of potency, it does indicate that some degradation has occurred.[2] For rigorous quantitative studies, it is advisable to re-purify the sample or use a fresh, un-degraded sample. For other applications, the material may still be usable, but the presence of impurities should be noted.

Q4: What are the main degradation pathways for DMT?

A4: The primary degradation pathways for DMT include:

  • Oxidation: The tertiary amine can be oxidized to form N,N-dimethyltryptamine-N-oxide (DMT-NO).[9][10]

  • Metabolic Degradation (in vivo): In biological systems, DMT is rapidly metabolized by monoamine oxidase (MAO), primarily MAO-A, which deaminates it to indole-3-acetic acid (IAA).[9][10]

  • Reaction with certain solvents: DMT freebase can react with chlorinated solvents like dichloromethane.[11]

Q5: For how long can I expect my DMT fumarate sample to remain stable?

A5: While specific quantitative long-term stability data for pure DMT fumarate is not extensively published, studies on DMT in ayahuasca preparations have shown it to be remarkably stable, with no significant degradation observed after one year of refrigerated storage (4-8°C) or after seven days at 37°C.[12][13][14][15][16] As a salt, DMT fumarate is expected to have comparable or superior stability when stored under ideal conditions (cool, dark, dry, and airtight).

Data on DMT Stability

While specific quantitative forced degradation data for DMT fumarate is limited in the available literature, the following table summarizes qualitative findings from studies on DMT and related compounds. These findings can help inform handling and storage protocols.

Stress Condition Compound Observation Reference
Long-Term Storage (1 year at 4-8°C) DMT in Ayahuasca TeaNo significant degradation of DMT concentration observed.[13][16]
High Temperature (7 days at 37°C) DMT in Ayahuasca TeaNo significant degradation of DMT concentration observed.[13][16]
Freeze-Thaw Cycles (3 cycles) DMT in Ayahuasca TeaNo significant degradation of DMT concentration observed.[13][16]
Exposure to Air/Oxygen DMT FumarateAnecdotal reports of darkening/discoloration over several months, presumed to be oxidation.[1]
Acidic Hydrolysis (e.g., 0.1 N HCl) Dimethyl Fumarate (as an analog)Significant degradation observed.[11][17][18][19]
Alkaline Hydrolysis (e.g., 0.01 N NaOH) Dimethyl Fumarate (as an analog)Significant degradation observed.[11][17]
Oxidative (e.g., H₂O₂) Dimethyl Fumarate (as an analog)Stable.[18][19]
Thermal (e.g., 80°C) Dimethyl Fumarate (as an analog)Stable.[18][19]
Photolytic (UV light) Dimethyl Fumarate (as an analog)Some degradation may occur.[11][17]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for DMT Fumarate

This method is adapted from validated stability-indicating methods for analogous compounds and can be used to assess the purity and degradation of DMT fumarate samples.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~2.6) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a 40:60 or similar ratio.[11][17]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.[17]

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve DMT fumarate reference standard in the mobile phase or a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare sample solutions similarly, ensuring the final concentration falls within the linear range of the method.

3. Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to ensure no interference at the retention time of DMT.

  • Linearity: Prepare a series of at least five concentrations of the standard solution and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Forced Degradation Study

To establish the stability-indicating nature of the HPLC method and to understand the degradation pathways, forced degradation studies should be performed.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for a specified period (e.g., 6 hours). Neutralize before injection.[11]

  • Base Hydrolysis: Treat the sample solution with 0.01 N NaOH at room temperature for a specified period (e.g., 2 hours). Neutralize before injection.[11]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified period, then dissolve and analyze.

  • Photodegradation: Expose the solid sample or a solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep Prepare DMT Fumarate Stock Solution stress Aliquot for Stress Conditions prep->stress control Prepare Control Sample (No Stress) prep->control acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxide Oxidation stress->oxide heat Thermal stress->heat photo Photolytic stress->photo hplc RP-HPLC Analysis control->hplc acid->hplc base->hplc oxide->hplc heat->hplc photo->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data compare Compare Stressed Samples to Control data->compare report Report % Degradation and Purity compare->report

Caption: Workflow for conducting forced degradation studies of DMT fumarate.

Primary Signaling Pathway of DMT

G DMT DMT Receptor 5-HT2A Receptor DMT->Receptor Agonist Sigma1 Sigma-1 Receptor DMT->Sigma1 Agonist G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Response Altered Neuronal Excitability & Psychedelic Effects Ca_PKC->Neuronal_Response

Caption: Simplified signaling pathway of DMT at the 5-HT2A and Sigma-1 receptors.

References

Technical Support Center: N,N-Dimethyltryptamine (DMT) Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyltryptamine (DMT) fumarate (B1241708), with a specific focus on addressing solubility challenges in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is DMT fumarate and why is it used in research?

A1: N,N-Dimethyltryptamine (DMT) fumarate is the salt form of DMT, a potent psychedelic compound, and fumaric acid. In research settings, the fumarate salt is often preferred over the freebase form due to its increased stability, resistance to oxidation, and higher water solubility, which makes it more suitable for preparing aqueous solutions for in vitro and in vivo experiments.[1][2]

Q2: What is the solubility of DMT fumarate in PBS?

A2: The solubility of N,N-DMT fumarate in PBS (pH 7.2) is approximately 10 mg/mL.[3] However, the pH of the solution can influence both solubility and stability.

Q3: How stable is DMT fumarate in aqueous solutions?

A3: DMT fumarate is more stable in solution than its freebase counterpart.[1][2] However, the stability of aqueous solutions can be affected by factors such as pH, light exposure, and temperature. For injectable formulations, a pH range of 3.5 to 6.5 has been explored to enhance stability. It is generally recommended to use freshly prepared solutions for experiments. Anecdotal evidence suggests that aqueous solutions may degrade over a period of weeks, so long-term storage of solutions is not advised.[4]

Q4: What are the primary cellular targets of DMT?

A4: DMT's primary psychoactive effects are mediated through its interaction with the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR).[5] It also shows affinity for other serotonin receptors, including 5-HT1A and 5-HT2C, as well as the Sigma-1 receptor, which may contribute to its complex pharmacological profile.[5][6]

Troubleshooting Guide: Solubility Issues

Issue 1: DMT fumarate does not fully dissolve in PBS at the desired concentration.

  • Possible Cause: The concentration may exceed the solubility limit at the given temperature and pH.

    • Troubleshooting:

      • Verify Concentration: Double-check calculations to ensure the target concentration does not exceed 10 mg/mL.

      • Gentle Heating: Warm the PBS solution to 37-40°C. This can increase the dissolution rate. Do not boil the solution, as this may degrade the compound.

      • Sonication: Use a bath sonicator to aid in the dissolution process. Sonicate in short bursts to avoid excessive heating.

      • pH Adjustment: While PBS is typically at pH 7.2-7.4, the solubility and stability of DMT fumarate can be pH-dependent. If complete dissolution is not achieved, consider preparing a buffer with a slightly lower pH (e.g., pH 6.0-6.5), but be mindful of the pH constraints of your experimental system.

  • Possible Cause: The DMT fumarate may be of poor quality or contain impurities.

    • Troubleshooting:

      • Source Verification: Ensure the DMT fumarate is from a reputable supplier and has a high purity level (≥98%).

      • Visual Inspection: High-quality DMT fumarate should be a crystalline solid. Gummy or oily textures may indicate the presence of impurities that can hinder solubility.

Issue 2: The prepared DMT fumarate solution is cloudy or contains precipitates after cooling.

  • Possible Cause: The solution was supersaturated at a higher temperature and the compound is precipitating out as it cools.

    • Troubleshooting:

      • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the precipitate and then dilute it to a lower concentration that remains stable at room temperature.

      • Sterile Filtration: If a small amount of particulate matter remains, it may be due to minor impurities. For cell culture experiments, it is advisable to sterile filter the final solution through a 0.22 µm filter. This will remove any undissolved particles and ensure sterility.

Issue 3: Inconsistent experimental results using the prepared DMT fumarate solution.

  • Possible Cause: Degradation of the DMT fumarate in the aqueous solution.

    • Troubleshooting:

      • Prepare Fresh Solutions: Always prepare DMT fumarate solutions fresh on the day of the experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.

      • Protect from Light: Store the stock powder and any prepared solutions in amber vials or protect them from light to prevent photodegradation.

      • Vehicle Control: Always include a vehicle control (PBS with the same final pH) in your experiments to ensure that the observed effects are due to the DMT fumarate and not the solvent or any pH changes.

Data Presentation

Table 1: Solubility of N,N-DMT Fumarate in Various Solvents

SolventSolubilityNotes
PBS (pH 7.2)10 mg/mL[3]
WaterVery solubleQualitative data, specific concentration not provided.[3]
Methanol~10 mg/mL[3]
Ethanol~5 mg/mL[3]
Isopropyl Alcohol (IPA)~1 mg/mL (room temp)Soluble in boiling IPA.[3]
AcetoneInsoluble (cold)[3]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL DMT Fumarate Stock Solution in PBS

  • Materials:

    • N,N-DMT fumarate (crystalline solid, ≥98% purity)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile 15 mL conical tube

    • Vortex mixer

    • Water bath sonicator (optional)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh out 10 mg of N,N-DMT fumarate and place it into the sterile 15 mL conical tube.

    • Add 10 mL of sterile PBS (pH 7.2) to the tube.

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, place the tube in a water bath sonicator for 5-10 minutes, or until the solid is fully dissolved. Gentle warming to 37°C can also be applied.

    • For cell culture applications, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Use the solution immediately for experiments. Do not store for more than 24 hours at 4°C. For longer-term storage, it is recommended to prepare fresh solutions.

Visualizations

experimental_workflow Experimental Workflow: Preparing DMT Fumarate in PBS start Start weigh Weigh N,N-DMT Fumarate start->weigh add_pbs Add Sterile PBS (pH 7.2) weigh->add_pbs dissolve Vortex / Sonicate add_pbs->dissolve check Visually Inspect for Complete Dissolution dissolve->check filter Sterile Filter (0.22 µm) check->filter Yes troubleshoot Troubleshoot: Gentle Heat / Check Concentration check->troubleshoot No use Use Immediately in Experiment filter->use troubleshoot->dissolve

Workflow for DMT Fumarate Solution Preparation.

signaling_pathway Primary Signaling Pathway of DMT cluster_membrane Cell Membrane cluster_cytosol Cytosol DMT DMT Receptor 5-HT2A Receptor (GPCR) DMT->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC response Downstream Cellular Responses Ca_release->response PKC->response

DMT's Primary 5-HT2A Receptor Signaling Cascade.

logical_relationship Factors Influencing Successful Dissolution success Complete Dissolution of DMT Fumarate concentration Concentration ≤ 10 mg/mL concentration->success purity High Purity (≥98%) purity->success pH Appropriate pH (e.g., 7.2) pH->success agitation Sufficient Agitation (Vortexing/Sonication) agitation->success temperature Optimal Temperature (Room Temp to 37°C) temperature->success

References

Technical Support Center: Refining Extraction Methods for DMT Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N,N-Dimethyltryptamine (DMT) and its metabolites from biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of DMT and its metabolites.

Question ID Question Answer/Troubleshooting Steps
EXT-001 What are the primary metabolites of DMT I should be targeting? The main metabolites are Indole-3-acetic acid (IAA) produced by oxidative deamination, and N,N-dimethyltryptamine-N-oxide (DMT-NO) from N-oxidation.[1][2][3] IAA is the predominant metabolite, but its high endogenous levels can complicate analysis.[1][2][3] Therefore, DMT and DMT-NO are often considered more reliable biomarkers for exogenous DMT consumption.[1][2]
EXT-002 I am seeing low recovery of my analytes. What are the likely causes? Low recovery can stem from several factors: • Suboptimal Extraction Method: Traditional liquid-liquid extraction (LLE) can have lower recovery rates compared to solid-phase extraction (SPE).[4][5] Consider switching to an optimized SPE protocol. • Incorrect Solvent Selection: The choice of organic solvent in LLE or the elution solvent in SPE is critical. Ensure the solvent is appropriate for the polarity of DMT and its metabolites.[6] • Analyte Degradation: DMT and its metabolites can be unstable. The N-oxide is a known degradation product that can also form during storage and analysis.[7] Minimize sample processing time and keep samples at low temperatures.[8][9] • Incomplete Hydrolysis (for urine): If analyzing for total DMT after conjugation, incomplete enzymatic hydrolysis of glucuronide conjugates will lead to low recovery. Optimize enzyme concentration, incubation time, and temperature.[10][11][12][13]
EXT-003 My results show high variability between replicate samples. What should I investigate? High variability often points to inconsistencies in the sample preparation process.[6] • Inconsistent pH: Ensure the pH of the sample is consistent before extraction, as this can affect the ionization state and solubility of the analytes. • Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in LC-MS/MS analysis.[6] Using a stable isotope-labeled internal standard is crucial to correct for these effects.[14][15] Consider a more rigorous cleanup step, such as SPE, to reduce matrix interferences.[4] • Manual Extraction Inconsistencies: If performing manual LLE or SPE, ensure consistent vortexing times, phase separation, and elution volumes. Automated systems can improve reproducibility.
EXT-004 Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)? Both methods can be effective, but SPE generally offers several advantages: • Higher Recovery & Cleaner Extracts: SPE can provide higher and more consistent recoveries with fewer matrix effects compared to LLE.[4][5] • Automation: SPE is more easily automated, which can increase throughput and reproducibility. • Solvent Consumption: Modern SPE methods often use less organic solvent than traditional LLE. However, LLE can be more cost-effective for smaller sample numbers if optimized correctly.[16]
EXT-005 What are the best practices for analyzing urine samples containing conjugated metabolites? Many drugs and their metabolites are excreted in urine as glucuronide conjugates.[11] To measure the total concentration, an enzymatic hydrolysis step is required to cleave the glucuronide moiety.[12] • Enzyme Selection: Recombinant β-glucuronidases (e.g., from E. coli) can be more efficient and require shorter incubation times than those from other sources like Helix pomatia.[10][13][17] • Optimization: The efficiency of hydrolysis depends on pH, temperature, and incubation time.[11][12] These parameters should be optimized for your specific analytes and enzyme. For some compounds, acid hydrolysis might be an alternative, but it can be harsher and may degrade the target analytes.[17]
ANAL-001 I am having trouble quantifying IAA due to high background levels. What can I do? IAA is an endogenous compound, which complicates the quantification of its fraction derived from DMT metabolism.[1][3] • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled IAA (e.g., ¹³C₆-IAA) to accurately differentiate and quantify the endogenous and exogenous levels.[2] • Calibration Curve: Construct a calibration curve by measuring the increase in signal response from a blank matrix sample.[2][14]
ANAL-002 Which analytical technique is more suitable, GC-MS or LC-MS/MS? For DMT and its polar metabolites, LC-MS/MS is generally the preferred method.[18] • Sensitivity and Specificity: LC-MS/MS offers high sensitivity and specificity, allowing for the detection of low concentrations of analytes in complex matrices.[1][2][14][18] • Derivatization: GC-MS often requires a derivatization step to make the polar metabolites volatile enough for analysis, which adds complexity to the sample preparation. LC-MS/MS can analyze these compounds directly.

Data Summary Tables

Table 1: Comparison of Extraction Techniques for DMT and Metabolites

Parameter Protein Precipitation Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Primary Use Plasma/SerumPlasma, UrinePlasma, Urine
Analyte Recovery Good (≥91% for DMT, DMT-NO, IAA in plasma/urine with ACN:MeOH).[1][2][3]Variable (can be lower than 80%).[4]Excellent and consistent (average 98±8%).[4]
Matrix Effects Can be significant.Moderate, but can be variable.[4]Low (average magnitude of 6%).[4]
Processing Time Fast.[18][19]Longest.[4]Faster than LLE, especially with modern formats.[4]
Cost Low.Low to moderate.[16]Higher.[5]
Protocol Simplicity Very simple.Moderately complex, requires careful phase separation.Simple with modern cartridges (e.g., 3-step protocol).[4]

Table 2: Typical LC-MS/MS Method Parameters for DMT and Metabolites in Human Plasma

Analyte Linear Range (ng/mL) Precision (%CV) Reference
DMT0.5 - 500≤6.4%[1][2]
DMT-NO0.25 - 125≤6.4%[1][2]
IAA240 - 6000≤6.4%[1][2]

Note: The high linear range for IAA is due to its significant endogenous presence.

Visual Diagrams

DMT_Metabolism DMT DMT (N,N-Dimethyltryptamine) MAO Monoamine Oxidase (MAO) DMT->MAO Oxidative Deamination N_Oxidation N-Oxidation DMT->N_Oxidation Intermediate Indole-3-acetaldehyde MAO->Intermediate DMT_NO DMT-NO (DMT-N-oxide) N_Oxidation->DMT_NO IAA IAA (Indole-3-acetic acid) Intermediate->IAA Aldehyde Dehydrogenase

Caption: Metabolic pathways of DMT.

Extraction_Workflow Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Pretreatment Pre-treatment (e.g., Hydrolysis for Urine) Spike->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Option 2 PP Protein Precipitation (PP) Pretreatment->PP Option 3 Evaporation Evaporation SPE->Evaporation LLE->Evaporation PP->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for DMT metabolite extraction.

Detailed Experimental Protocols

Protocol 1: Extraction of DMT, DMT-NO, and IAA from Human Plasma via Protein Precipitation

This protocol is adapted from validated LC-MS/MS methods.[1][2][3]

1. Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., deuterated DMT, ¹³C₆-IAA)

  • Precipitation solvent: Acetonitrile:Methanol (B129727) (75:25, v/v)

  • Centrifuge capable of >10,000 rpm

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., aqueous mobile phase)

  • LC-MS/MS system

2. Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold precipitation solvent (Acetonitrile:Methanol, 75:25).

  • Vortex vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[18]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[14]

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Urine with Enzymatic Hydrolysis for Total DMT

This protocol includes an enzymatic step to deconjugate glucuronidated metabolites.

1. Materials:

  • Human urine samples

  • Internal Standard (IS) solution

  • β-glucuronidase enzyme (e.g., from E. coli)

  • Buffer solution (e.g., pH 6.0 phosphate (B84403) buffer)[10]

  • Solid-Phase Extraction (SPE) cartridges (e.g., reversed-phase polymer)

  • SPE manifold

  • Wash and elution solvents for SPE

2. Procedure: a. Enzymatic Hydrolysis:

  • To 500 µL of urine, add 50 µL of IS solution.
  • Add 500 µL of buffer to adjust the pH to the optimal range for the enzyme (typically pH 6-7).[10]
  • Add a specified amount of β-glucuronidase (e.g., 5000 units/mL of urine).[10] The exact amount should be optimized.
  • Vortex and incubate the mixture. Optimized conditions are crucial; for example, 37°C for 2 hours.[10] Some modern recombinant enzymes can achieve complete hydrolysis in minutes at room temperature.[12][13] b. Solid-Phase Extraction (SPE):
  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
  • Load the entire hydrolyzed urine sample onto the SPE cartridge.
  • Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).
  • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness.
  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative In Vitro Analysis of DMT Fumarate and Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of N,N-Dimethyltryptamine (DMT) fumarate (B1241708) and psilocybin. Psilocybin is rapidly dephosphorylated to its active metabolite, psilocin, which is responsible for its psychoactive effects. Therefore, this guide focuses on the comparison between DMT and psilocin. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in understanding the distinct and overlapping pharmacological profiles of these two prominent psychedelic compounds.

Executive Summary

Both DMT and psilocin are classic serotonergic psychedelics that exert their primary effects through the serotonin (B10506) 2A (5-HT2A) receptor. In vitro studies reveal that both compounds are potent agonists at this receptor, initiating downstream signaling cascades believed to be responsible for their psychoactive and therapeutic effects. While they share a primary target, subtle differences in their receptor affinity profiles and functional activity may contribute to their distinct subjective effects and duration of action. Furthermore, both compounds have been shown to promote neuronal plasticity in vitro, suggesting a common mechanism for their potential therapeutic benefits in neuropsychiatric disorders.

Data Presentation

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of DMT and psilocin for various serotonin (5-HT) receptors. Lower Ki values indicate a higher binding affinity. It is important to note that these values are compiled from multiple studies and experimental conditions may vary.

ReceptorDMT (Ki, nM)Psilocin (Ki, nM)
5-HT1A~100 - 200[1]~100 - 250[1]
5-HT2A~39 - 1985[1]~10 - 50[1]
5-HT2B--
5-HT2C--
SERTHigh Affinity[2]-

Data not available is indicated by a dash.

Functional Activity at the 5-HT2A Receptor

The functional activity of DMT and psilocin at the human 5-HT2A receptor is detailed below. The data includes potency (EC50) and efficacy (Emax) for Gq protein activation and β-arrestin 2 recruitment, two key signaling pathways engaged by 5-HT2A receptor agonists. Lower EC50 values indicate greater potency, while Emax values represent the maximal response relative to the endogenous ligand serotonin (5-HT).

AssayParameterDMTPsilocin
Gq DissociationEC50 (nM)1308.8
Emax (% 5-HT)10096
β-arrestin 2 RecruitmentEC50 (nM)21017
Emax (% 5-HT)8980

Source: Kim et al. (2021), Nature.[3]

Effects on Neuronal Plasticity

Both DMT and psilocin have been demonstrated to promote structural and functional neural plasticity in vitro.

EffectDMTPsilocin
NeuritogenesisIncreased dendritic arbor complexity[3]Increased dendritic arbor complexity[3]
SpinogenesisIncreased dendritic spine density[3]Increased dendritic spine density[3]
SynaptogenesisIncreased synapse number and function[3]Increased synapse number and function[3]
Effects on Microglial Immunological Phenotype

In vitro studies on primary microglia have shown that both DMT and psilocin can modulate the expression of key immunological proteins.

Protein MarkerDMT EffectPsilocin Effect
TLR4No significant change in VEH group; significant decrease in LPS-stimulated groupNo significant change in VEH group; significant decrease in LPS-stimulated group
CD80Decrease in VEH group (not statistically significant); significant decrease in LPS-stimulated groupSignificant decrease in VEH group; significant decrease in LPS-stimulated group
TREM2No significant change in VEH group; significant decrease in LPS-stimulated groupSignificant increase in VEH group; increase in LPS-stimulated group

VEH: Vehicle-treated group; LPS: Lipopolysaccharide-stimulated group.

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of DMT and psilocin for various serotonin receptors.

Materials:

  • Cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).

  • Test compounds: DMT fumarate and psilocin.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (DMT or psilocin).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assay (Gq-Mediated Calcium Flux)

This assay measures the functional potency and efficacy of an agonist at a G protein-coupled receptor (GPCR) that signals through the Gq pathway, leading to the release of intracellular calcium.

Objective: To determine the EC50 and Emax of DMT and psilocin for Gq activation at the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: DMT fumarate and psilocin.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the HEK293-5-HT2A cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader and add varying concentrations of the test compound (DMT or psilocin).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. Determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response) from this curve.

Neurite Outgrowth Assay

This assay is used to assess the effects of compounds on the structural plasticity of neurons.

Objective: To evaluate the ability of DMT and psilocin to promote the growth of neurites in cultured neurons.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat pups).

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

  • Poly-D-lysine coated culture plates.

  • Test compounds: DMT fumarate and psilocin.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS).

  • Blocking buffer (e.g., 10% goat serum in PBS).

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system.

Procedure:

  • Cell Plating: Plate the primary cortical neurons on poly-D-lysine coated plates and culture for a few days to allow them to adhere and extend initial processes.

  • Compound Treatment: Treat the neurons with varying concentrations of DMT or psilocin for a specified duration (e.g., 24-72 hours).

  • Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them, and then stain with the primary and secondary antibodies to visualize the neurons and their processes. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images of the stained neurons using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the number of neurites, total neurite length, and number of branch points per neuron.

Mandatory Visualization

G cluster_0 DMT / Psilocin Signaling at 5-HT2A Receptor cluster_1 Gq Pathway cluster_2 β-arrestin Pathway ligand DMT / Psilocin receptor 5-HT2A Receptor ligand->receptor gq Gq receptor->gq Activation barrestin β-arrestin 2 receptor->barrestin Recruitment plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 ca2 Ca²⁺ Release ip3->ca2 internalization Receptor Internalization barrestin->internalization mapk MAPK Signaling barrestin->mapk

Caption: Signaling pathways activated by DMT and psilocin at the 5-HT2A receptor.

G start Start plate_cells Plate HEK293-5-HT2A cells in 96-well plate start->plate_cells load_dye Load cells with Fluo-4 AM calcium dye plate_cells->load_dye add_compound Add varying concentrations of DMT or psilocin load_dye->add_compound measure_fluorescence Measure fluorescence change (intracellular Ca²⁺ release) add_compound->measure_fluorescence analyze_data Analyze data to determine EC50 and Emax measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Gq-mediated calcium flux assay.

G start Start plate_neurons Plate primary cortical neurons on coated plates start->plate_neurons treat_neurons Treat neurons with DMT or psilocin plate_neurons->treat_neurons fix_stain Fix and stain neurons for β-III tubulin and DAPI treat_neurons->fix_stain acquire_images Acquire images using high-content imaging system fix_stain->acquire_images analyze_images Analyze images to quantify neurite outgrowth acquire_images->analyze_images end End analyze_images->end

Caption: Experimental workflow for the neurite outgrowth assay.

References

A Comparative Guide to Analytical Methods for the Quantification of N,N-Dimethyltryptamine (DMT) Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of N,N-dimethyltryptamine (DMT), often analyzed from its fumarate (B1241708) salt form. The accurate and precise measurement of DMT is critical for research in pharmacology, toxicology, and clinical development. This document outlines the performance of common analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), with supporting data from published studies.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for DMT quantification is dependent on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the quantitative performance of different validated methods.

MethodMatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (% Bias)Precision (% RSD)Reference
LC-MS/MS Human Plasma0.5 - 500 ng/mL0.5 ng/mLWithin ±17.5%≤6.4%[1]
Human Urine2.5 - 250 ng/mL2.5 ng/mLWithin ±17.5%≤6.4%[1]
Human Plasma0.25 - 200 nM0.25 nM--[2]
Human Plasma0.25 - 250 ng/mL0.25 ng/mL93-113%≤11%[3]
GC-MS Synthetic Route20.8 - 980 µg/mL88.3 µg/mL (for DMT)--[4]
GC-NPD Human Plasma2.5 - 50 ng/mL1.6 ng/mL<9.9%<9.9%[5]
GC-SID Human Blood/Urine1.25 - 20 ng/mL~0.5 ng/mL--[6]
HPLC-Fluorescence Human Plasma0.3 - 100 ng/mL (for β-carbolines)0.3 - 1.0 ng/mL (for β-carbolines)<13.4%<13.4%[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of DMT using LC-MS/MS and GC-MS.

LC-MS/MS Method for DMT in Human Plasma[1][2][3]
  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., deuterated DMT).

    • Add 300 µL of cold acetonitrile (B52724) (or a 75:25 v/v acetonitrile:methanol (B129727) mixture) to precipitate proteins.[1]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A diphenyl or a pentafluorophenyl column is commonly used.[2][3]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for DMT and its internal standard are monitored. For DMT, a common transition is m/z 189.1 → 144.1.

GC-MS Method for DMT Analysis[4]
  • Sample Preparation (for synthetic reaction mixtures):

    • Dilute an aliquot of the reaction mixture in a suitable solvent, such as methanol.

    • Add an appropriate internal standard.

    • The sample is then ready for direct injection into the GC-MS system. For biological matrices, a liquid-liquid extraction with a non-polar solvent like n-pentane is often employed.[5]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).[7]

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Mass Range: Typically from m/z 40 to 500.

Mandatory Visualization

ValidationWorkflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Application Application & Reporting Define_Purpose Define Analytical Purpose (e.g., Pharmacokinetics, Forensics) Select_Method Select Method (LC-MS/MS, GC-MS, etc.) Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol (Sample Prep, Chromatography, Detection) Select_Method->Develop_Protocol Specificity Specificity & Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Stability Stability (Freeze-Thaw, Bench-Top, etc.) LOQ_LOD->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks Report Final Report QC_Checks->Report

Analytical Method Validation Workflow for DMT Quantification.

MethodSelection Start Start: Need to Quantify DMT Matrix What is the sample matrix? Start->Matrix Sensitivity High sensitivity required? (e.g., low pg/mL) Matrix->Sensitivity Biological (Plasma, Urine) HPLC HPLC-UV/Fluorescence Matrix->HPLC Bulk/Pharmaceutical Formulation Instrumentation Available Instrumentation? Sensitivity->Instrumentation No LCMSMS LC-MS/MS Sensitivity->LCMSMS Yes GCMS GC-MS Instrumentation->GCMS GC-MS Available Instrumentation->HPLC HPLC Available

Decision Tree for Selecting a DMT Quantification Method.

References

A Comparative Guide to DMT Fumarate and DMT Hemifumarate for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resurgence of clinical research into psychedelic compounds has brought N,N-Dimethyltryptamine (DMT) to the forefront of therapeutic investigation. As a short-acting and potent psychedelic, the choice of its salt form is a critical consideration for formulation, stability, and clinical administration. This guide provides an objective comparison of two commonly used salt forms: DMT fumarate (B1241708) and DMT hemifumarate, supported by available data and experimental methodologies.

Executive Summary

For clinical research, particularly for intravenous administration, DMT hemifumarate has emerged as a preferred choice due to its high purity and suitability for aqueous formulations. While both fumarate and hemifumarate salts offer improved stability and solubility over DMT freebase, the hemifumarate form has been specifically synthesized and characterized to meet regulatory standards for human clinical trials. A key differentiator is the higher percentage of active freebase DMT in the hemifumarate salt, which has implications for dosing calculations.

Quantitative Data Comparison

The selection of a salt form for clinical trials is heavily influenced by its physicochemical properties. The following table summarizes the key quantitative data for DMT fumarate and DMT hemifumarate based on available literature.

PropertyDMT FumarateDMT HemifumarateData Source(s)
Molecular Formula C₁₂H₁₆N₂ • C₄H₄O₄(C₁₂H₁₆N₂)₂ • C₄H₄O₄N/A
Molecular Weight ~304.3 g/mol ~492.6 g/mol N/A
Percentage of Freebase DMT 61.9%76.4%[1]
Solubility in PBS (pH 7.2) 10 mg/mLData not available (noted to be highly water-soluble)[2]
Purity for Clinical Trials Not specified≥99.9%[3][4][5][6]

Experimental Protocols

The characterization of DMT salts for clinical use involves a range of analytical techniques to ensure purity, stability, and identity. Based on the methods used for the qualification of DMT hemifumarate for clinical trials, the following experimental protocols are recommended.[3][4][5][6]

Purity and Identity Confirmation
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the salt form and quantify any impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) formate) is typically employed. Detection is performed using a UV detector at a wavelength of approximately 220 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the DMT molecule and to detect any volatile impurities. The sample is typically derivatized before injection into the GC. The mass spectrometer provides a fragmentation pattern that is unique to the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the DMT salt, including the stoichiometry of the DMT to fumaric acid ratio.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the salt, which are indicative of its crystalline form and purity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and identify the presence of any residual solvents or water.

Stability Testing

A formal stability testing program should be established according to ICH guidelines. This involves storing the DMT salt under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for extended periods. At specified time points, the samples are analyzed using the purity-indicating HPLC method to assess for any degradation.

Mandatory Visualizations

Signaling Pathway of DMT

DMT's primary psychedelic effects are mediated through the serotonin (B10506) 2A (5-HT2A) receptor. The following diagram illustrates the main intracellular signaling cascade initiated upon DMT binding.

DMT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMT DMT Receptor 5-HT2A Receptor DMT->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG Diacylglycerol (DAG) PLC->DAG produces PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (Psychedelic Effects) Ca_release->Cellular_Response PKC->Cellular_Response

DMT 5-HT2A Receptor Signaling Pathway
Experimental Workflow for Clinical Trial Material Preparation

The preparation of a DMT salt form for clinical trials involves several key stages, from synthesis to sterile filtration, to ensure a safe and effective product.

Clinical_Trial_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_formulation Formulation & QC cluster_final Final Product Start Starting Materials (e.g., Indole) Synthesis Chemical Synthesis of DMT Freebase Start->Synthesis Purification Purification of DMT Freebase Synthesis->Purification Salt_Formation Salt Formation (with Fumaric Acid) Purification->Salt_Formation Crystallization Crystallization of DMT Salt Salt_Formation->Crystallization QC1 Analytical QC (Purity, Identity) Crystallization->QC1 Formulation Formulation in Sterile Water for Injection QC1->Formulation Sterile_Filtration Sterile Filtration Formulation->Sterile_Filtration QC2 Final Product QC (Sterility, Endotoxin) Sterile_Filtration->QC2 Final_Product Sterile DMT Salt Solution for IV Administration QC2->Final_Product

Workflow for Clinical Trial Material Preparation

Discussion and Conclusion

The primary advantage of using a salt form of DMT for clinical research is the significant improvement in stability and aqueous solubility compared to the freebase. This is particularly crucial for developing formulations for intravenous administration, which is a common route in clinical trials to ensure precise dosing and rapid onset of effects.

DMT hemifumarate has been explicitly synthesized and characterized for use in human clinical trials, with studies demonstrating its high purity (≥99.9%) and suitability for creating water-soluble formulations.[3][4][5][6] This makes it a well-documented and reliable choice for researchers seeking to meet stringent regulatory requirements. The higher percentage of freebase DMT (76.4%) in the hemifumarate salt compared to the fumarate salt (61.9%) means that a smaller total mass of the hemifumarate salt is required to achieve the same dose of the active moiety.[1] This can be advantageous in formulation development, potentially allowing for more concentrated solutions.

DMT fumarate is also a viable option and has been used in clinical research.[1] It is known to be more stable and water-soluble than the freebase. However, the level of characterization and documentation specifically for clinical trial use appears to be more extensive for the hemifumarate form in recently published literature.

References

Cross-Validation of DMT Fumarate Purity: A Comparative Guide to DSC and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development and quality control of active pharmaceutical ingredients (APIs), ensuring high purity is paramount. For N,N-Dimethyltryptamine (DMT) fumarate (B1241708), a compound of significant interest in clinical research, orthogonal analytical methods are crucial for an unambiguous assessment of its purity. This guide provides a comparative overview of two powerful analytical techniques: Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC). By presenting detailed experimental protocols and comparative data, this document serves as a resource for researchers to effectively implement these methods for the cross-validation of DMT fumarate purity. A recent study on the synthesis of high-purity DMT hemifumarate for clinical trials confirmed a purity of at least 99.9% using a combination of analytical techniques, including DSC and HPLC, underscoring the utility of these methods in quality assessment.[1][2]

Principles of Purity Determination

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] For purity analysis of crystalline substances like DMT fumarate, DSC relies on the principle of melting point depression. Impurities in a crystalline solid cause a broadening of the melting endotherm and a decrease in the melting point.[4] The Van't Hoff equation can be applied to the shape of the melting peak to quantify the mole percentage of impurities.[5] This method is particularly valuable as it provides a measure of the total molar purity of the main component.

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For purity analysis, a reversed-phase HPLC method is typically employed, where the sample is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the two phases. The area of the peak corresponding to DMT fumarate relative to the total area of all peaks in the chromatogram is used to determine its purity. This technique is highly sensitive and specific for separating and quantifying individual impurities.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol

A precise and accurate determination of purity by DSC requires careful attention to experimental parameters.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system is required.

Sample Preparation:

  • Accurately weigh 1-3 mg of DMT fumarate into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation.

DSC Method:

  • Equilibrate the DSC cell at a temperature well below the expected melting point of DMT fumarate (e.g., 100 °C).

  • Heat the sample at a slow, constant rate, typically between 0.5 °C/min and 2 °C/min, to ensure thermal equilibrium.

  • The heating range should encompass the entire melting transition of the sample (e.g., up to 200 °C).

  • A high-purity indium standard should be used for temperature and enthalpy calibration of the instrument.

Data Analysis:

  • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

  • Utilize the instrument's software to perform a purity calculation based on the Van't Hoff equation, which analyzes the shape of the leading edge of the melting peak.

High-Performance Liquid Chromatography (HPLC) Protocol

A validated stability-indicating RP-HPLC method is essential for the reliable quantification of DMT fumarate and its potential impurities. The following is a typical method that can be adapted and validated.

Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector and a data acquisition system.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 55:45 (v/v) mixture of the aqueous and organic phases.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm[7][8]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of DMT fumarate in a suitable diluent (e.g., a mixture of the mobile phase components) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration (e.g., 0.24 mg/mL).[7]

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of DMT fumarate using the area percent method: Purity (%) = (Area of DMT Fumarate Peak / Total Area of All Peaks) x 100

Data Presentation: A Comparative Summary

The following table presents a hypothetical but representative comparison of purity data for a single batch of DMT fumarate, as determined by DSC and HPLC.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Purity (%) 99.92 mol%99.95% (Area Percent)
Melting Point (°C) Onset: 165.8 °C, Peak: 168.2 °CNot Applicable
Retention Time (min) Not Applicable3.4 min
Limit of Detection Dependent on impurity type and interaction with the main componentTypically in the range of 0.01-0.05% for known impurities
Principle of Measurement Melting point depression due to total molar impuritiesSeparation and quantification of individual components
Strengths - Provides a measure of absolute molar purity.- Fast screening method.- High sensitivity and specificity for individual impurities.- Can identify and quantify known and unknown impurities.
Limitations - Not suitable for amorphous or decomposing compounds.- Less sensitive to impurities that are structurally very similar to the API.- Requires reference standards for the identification and absolute quantification of impurities.- Method development and validation can be time-consuming.

Cross-Validation Workflow

The cross-validation of DMT fumarate purity using DSC and HPLC is a logical process that enhances the confidence in the quality of the material. The workflow ensures that the purity is assessed from two different analytical perspectives, providing a more complete picture.

CrossValidationWorkflow Cross-Validation Workflow for DMT Fumarate Purity cluster_dmt DMT Fumarate Sample cluster_dsc DSC Analysis cluster_hplc HPLC Analysis cluster_comparison Data Comparison and Validation dmt_sample High-Purity DMT Fumarate dsc_protocol DSC Experimental Protocol dmt_sample->dsc_protocol hplc_protocol HPLC Experimental Protocol dmt_sample->hplc_protocol dsc_data DSC Thermogram dsc_protocol->dsc_data dsc_purity Purity Calculation (Van't Hoff) dsc_data->dsc_purity compare_data Compare Purity Results dsc_purity->compare_data hplc_data HPLC Chromatogram hplc_protocol->hplc_data hplc_purity Purity Calculation (Area %) hplc_data->hplc_purity hplc_purity->compare_data validation_report Final Purity Validation Report compare_data->validation_report

Caption: Workflow for the cross-validation of DMT fumarate purity.

Conclusion

The cross-validation of DMT fumarate purity using both DSC and HPLC provides a robust and comprehensive assessment of its quality. While DSC offers a rapid determination of the total molar purity based on thermodynamic principles, HPLC provides a detailed profile of individual impurities with high sensitivity. The combination of these orthogonal techniques is highly recommended for the definitive purity determination of DMT fumarate, ensuring its suitability for research and clinical applications. Researchers and drug development professionals can utilize the protocols and comparative data in this guide to establish a rigorous quality control framework for this important compound.

References

A Comparative Analysis of DMT Fumarate and 5-MeO-DMT for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N,N-Dimethyltryptamine (DMT) fumarate (B1241708) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.

Both DMT and 5-MeO-DMT are tryptamine (B22526) psychedelics known for their potent and short-acting effects. While structurally similar, a key distinction lies in the addition of a methoxy (B1213986) group at the 5-position of the indole (B1671886) ring in 5-MeO-DMT.[1] This seemingly minor chemical modification results in significant differences in their pharmacological profiles, receptor interactions, and subjective effects.

Chemical Structures

The foundational difference between these two compounds is their chemical structure. DMT is N,N-Dimethyltryptamine, while 5-MeO-DNT is 5-Methoxy-N,N-Dimethyltryptamine.[1][2]

DMT

  • Chemical Formula: C12H16N2

  • Molar Mass: 188.27 g/mol

5-MeO-DMT

  • Chemical Formula: C13H18N2O

  • Molar Mass: 218.3 g/mol

DMT fumarate is a salt form of DMT that is often used in clinical studies due to its stability and solubility.[3][4]

Pharmacological Profile: A Tale of Two Receptors

The primary mechanism of action for both DMT and 5-MeO-DMT involves their interaction with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT1A subtypes.[5][6][7] However, their affinity and functional activity at these receptors differ significantly, which is believed to underlie their distinct psychoactive effects.

DMT's psychedelic effects are primarily mediated by its agonist activity at the 5-HT2A receptor.[7] In contrast, 5-MeO-DMT exhibits a more complex pharmacological profile with high affinity for both 5-HT1A and 5-HT2A receptors.[5][6] Notably, 5-MeO-DMT has a significantly higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor, a characteristic that distinguishes it from most other classic psychedelics.[5]

The activation of 5-HT1A receptors is thought to contribute to the unique subjective effects of 5-MeO-DMT, which are often described as being less visual and more characterized by ego dissolution and mystical-type experiences compared to the highly visual and immersive experiences of DMT.[5][8]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for DMT and 5-MeO-DMT at human serotonin 5-HT1A and 5-HT2A receptors. This data highlights the higher potency of 5-MeO-DMT, particularly at the 5-HT1A receptor.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
DMT 5-HT1A>10,000>10,000
5-HT2A1,98538.3
5-MeO-DMT 5-HT1A3 ± 0.23.92 - 1,060
5-HT2A907 ± 1701.80 - 3.87

Signaling Pathways

The differential activation of 5-HT1A and 5-HT2A receptors by DMT and 5-MeO-DMT leads to distinct downstream signaling cascades. The following diagrams illustrate the primary signaling pathways associated with these receptors.

5-HT2A_Signaling_Pathway cluster_receptor 5-HT2A Receptor Activation cluster_downstream Downstream Signaling cluster_effects Cellular Response DMT DMT / 5-MeO-DMT Receptor 5-HT2A Receptor DMT->Receptor Agonist Binding Gq_G11 Gq/G11 Receptor->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Psychedelic Effects Ca_release->Cellular_Response PKC->Cellular_Response 5-HT1A_Signaling_Pathway cluster_receptor 5-HT1A Receptor Activation cluster_downstream Downstream Signaling cluster_effects Cellular Response FiveMeODMT 5-MeO-DMT Receptor 5-HT1A Receptor FiveMeODMT->Receptor Agonist Binding Gi_Go Gi/Go Receptor->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition (Anxiolytic/Antidepressant-like Effects) PKA->Neuronal_Inhibition K_efflux ↑ K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neuronal_Inhibition Experimental_Workflow cluster_preparation 1. Preparation cluster_assays 2. In Vitro Assays cluster_data_analysis 3. Data Analysis cluster_comparison 4. Comparative Analysis Compound_Prep Compound Preparation (DMT Fumarate & 5-MeO-DMT) Binding_Assay Radioligand Binding Assay Compound_Prep->Binding_Assay Functional_Assay Calcium Flux Assay Compound_Prep->Functional_Assay Cell_Culture Cell Culture (HEK293 with 5-HT1A/2A) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Ki_Calc Ki Determination Binding_Assay->Ki_Calc EC50_Calc EC50 & Emax Determination Functional_Assay->EC50_Calc Profile_Comparison Pharmacological Profile Comparison Ki_Calc->Profile_Comparison EC50_Calc->Profile_Comparison SAR_Analysis Structure-Activity Relationship Profile_Comparison->SAR_Analysis

References

The Neurogenic Potential of Dimethyltryptamine Fumarate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurogenic effects of Dimethyltryptamine (DMT) fumarate (B1241708), with a focus on its reproducibility and a comparison with other psychedelic compounds. The information presented is collated from preclinical studies and aims to serve as a resource for researchers investigating the therapeutic potential of psychedelics in neurodegenerative and psychiatric disorders.

Abstract

Recent preclinical evidence suggests that N,N-Dimethyltryptamine (DMT), a naturally occurring psychedelic compound, promotes neurogenesis in the adult brain.[1][2][3] This pro-neurogenic effect is primarily mediated by the sigma-1 receptor (S1R), an intracellular chaperone protein, rather than the 5-HT2A receptor responsible for its hallucinogenic properties.[1] This distinction opens a potential therapeutic window for harnessing the neuroplastic effects of DMT without inducing profound psychoactive experiences. This guide summarizes the available quantitative data on DMT-induced neurogenesis, provides detailed experimental protocols for its assessment, and compares its effects with other classic psychedelics like psilocybin and lysergic acid diethylamide (LSD).

Comparative Analysis of Neurogenic Effects

The neurogenic effects of DMT have been investigated in various in vitro and in vivo models. Studies consistently demonstrate its ability to promote the proliferation of neural stem cells (NSCs), enhance the survival of newly formed neurons, and stimulate their differentiation into mature neuronal phenotypes.

In Vitro Neurogenic Effects
CompoundModel SystemConcentrationOutcome MeasureResultCitation
DMT Adult Mouse Hippocampal NSCs1µMProliferation (Neurosphere size)Increased neurosphere diameter[1]
1µMDifferentiation (% of NeuN+ cells)Increased percentage of mature neurons[1]
5-MeO-DMT Adult Mouse Ventral Dentate Gyrus100 µg (ICV injection)Proliferation (BrdU+ cells)Significant increase in BrdU+ cells
LSD Human Neural Stem CellsNot specifiedProliferationDid not promote NSC proliferation
Psilocybin Mouse HippocampusLow doseProliferationTendency towards increased neurogenesis
High doseProliferationDecreased neurogenesis
In Vivo Neurogenic Effects
CompoundAnimal ModelDosagePrimary OutcomeResultCitation
DMT Adult Mice2 mg/kg (i.p. for 21 days)Newborn Neuron Survival (BrdU+/NeuN+ cells)Significant increase in surviving newborn neurons[1]
Adult Mice (Stress Model)Single doseNewborn Granule Cells (DCX-TOM+ cells)~Two-fold increase in ventral hippocampus[2]
5-MeO-DMT Adult Mice100 µg (ICV injection)Newborn Granule Cells (DCX::tdTom+ cells)Significant increase in newborn granule cells

Signaling Pathways in DMT-Induced Neurogenesis

The neurogenic effects of DMT are primarily mediated through the activation of the Sigma-1 Receptor (S1R). This intracellular chaperone protein, located at the endoplasmic reticulum-mitochondria interface, modulates a range of cellular processes crucial for neuronal health and plasticity.

Sigma-1 Receptor Signaling Cascade

Activation of S1R by DMT initiates a complex signaling cascade that promotes neurogenesis through multiple downstream pathways:

  • BDNF/TrkB Signaling: S1R activation can enhance the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates its receptor, TrkB.[4] This pathway is a well-established regulator of neuronal survival, differentiation, and synaptic plasticity.

  • PI3K/Akt/mTOR Pathway: The BDNF/TrkB signaling can subsequently activate the PI3K/Akt/mTOR pathway, which is critically involved in cell growth, proliferation, and survival.[5]

  • Calcium Homeostasis and NMDA Receptor Modulation: S1R plays a role in regulating intracellular calcium levels and can modulate the function of N-methyl-D-aspartate (NMDA) receptors, both of which are important for neuronal excitability and plasticity.[5]

  • ER Stress Regulation: As a chaperone protein, S1R helps to mitigate endoplasmic reticulum (ER) stress, a condition that can be detrimental to cell survival and function.[6][7]

DMT_Neurogenesis_Pathway cluster_extracellular Extracellular cluster_cell Neural Stem Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMT DMT S1R Sigma-1 Receptor (S1R) (ER Membrane) DMT->S1R Activates TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Ca_NMDAR Ca2+ Homeostasis & NMDA Receptor Modulation S1R->Ca_NMDAR Modulates BDNF BDNF S1R->BDNF Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neurogenesis Neurogenesis (Proliferation, Survival, Differentiation) mTOR->Neurogenesis Ca_NMDAR->Neurogenesis BDNF->TrkB Binds & Activates

DMT-induced neurogenesis signaling pathway.

Experimental Workflows

Reproducible assessment of neurogenesis is critical for evaluating the therapeutic potential of compounds like DMT. The following workflows outline standard methodologies used in preclinical studies.

Neurogenesis_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment animal_treatment Animal Treatment (e.g., DMT fumarate i.p.) brdu_injection BrdU Injection (Labels proliferating cells) animal_treatment->brdu_injection perfusion_fixation Perfusion & Tissue Fixation brdu_injection->perfusion_fixation sectioning Brain Sectioning (Cryostat/Vibratome) perfusion_fixation->sectioning ihc Immunohistochemistry (BrdU, DCX, NeuN, Ki67) sectioning->ihc imaging Confocal Microscopy ihc->imaging quantification Stereological Cell Counting imaging->quantification nsc_isolation Neural Stem Cell Isolation (e.g., from adult hippocampus) nsc_culture Neurosphere Culture nsc_isolation->nsc_culture compound_treatment Compound Treatment (DMT fumarate) nsc_culture->compound_treatment proliferation_assay Proliferation Assay (Neurosphere size, Ki67 staining) compound_treatment->proliferation_assay differentiation_assay Differentiation Assay (Immunocytochemistry for NeuN, GFAP, etc.) compound_treatment->differentiation_assay imaging_vitro Fluorescence Microscopy proliferation_assay->imaging_vitro differentiation_assay->imaging_vitro quantification_vitro Image Analysis imaging_vitro->quantification_vitro

References

A Comparative Analysis of the Oral Activity of DMT Fumarate With and Without a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral activity of N,N-Dimethyltryptamine (DMT) fumarate (B1241708) when administered with and without a mono-amine oxidase inhibitor (MAOI). The information presented herein is intended for a scientific audience and is based on available experimental data.

Introduction

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound. When administered parenterally, it elicits profound, short-lasting psychoactive effects. However, the oral bioavailability of DMT is negligible due to rapid metabolism by monoamine oxidase A (MAO-A) in the gastrointestinal tract and liver.[1][2][3] Co-administration with a monoamine oxidase inhibitor (MAOI) prevents this first-pass metabolism, rendering DMT orally active and significantly extending the duration of its effects.[1][2][3] This principle is the basis for the traditional Amazonian psychedelic brew, ayahuasca, which combines a DMT-containing plant with a plant containing β-carboline MAOIs.[4][5]

Pharmacokinetic Comparison

The following table summarizes the key pharmacokinetic parameters of orally administered DMT fumarate with and without an MAOI. It is important to note that dedicated pharmacokinetic studies of orally administered DMT fumarate without an MAOI are scarce in humans, as its lack of bioavailability is well-established. One study reported no psychoactive effects and no recovery of DMT in the urine after oral administration of pure DMT.[2][3]

Pharmacokinetic ParameterOral DMT Fumarate without MAOIOral DMT Fumarate with MAOI (Harmine)
Bioavailability Negligible[1][2][3]Significantly Increased[1][4]
Peak Plasma Concentration (Cmax) Not Detected[2]~12-17 ng/mL[6]
Time to Peak Plasma Concentration (Tmax) Not Applicable~1.5 hours[6]
Area Under the Curve (AUC) Not DetectedData not readily available in comparative studies
Duration of Psychoactive Effects None[2][3]3 hours or more[1]

Metabolic Pathways

The metabolic fate of DMT is significantly altered by the presence of an MAOI. The following diagrams illustrate the primary metabolic pathway of DMT and the mechanism of action of an MAOI.

DMT Oral DMT Fumarate MAO_A Monoamine Oxidase A (MAO-A) in GI Tract and Liver DMT->MAO_A Rapid Metabolism Systemic_Circulation Systemic Circulation DMT->Systemic_Circulation Negligible Bioavailability Inactive_Metabolites Inactive Metabolites (e.g., Indole-3-acetic acid) MAO_A->Inactive_Metabolites No_Psychoactive_Effect No Psychoactive Effect Systemic_Circulation->No_Psychoactive_Effect Oral_DMT Oral DMT Fumarate MAO_A Monoamine Oxidase A (MAO-A) Oral_DMT->MAO_A Metabolism Blocked Systemic_Circulation Systemic Circulation Oral_DMT->Systemic_Circulation Increased Bioavailability MAOI MAO Inhibitor (e.g., Harmine) MAOI->MAO_A Inhibition Psychoactive_Effect Psychoactive Effect Systemic_Circulation->Psychoactive_Effect cluster_screening Screening Phase cluster_session Experimental Session cluster_analysis Data Analysis Informed_Consent Informed Consent Medical_History Medical & Psychiatric History Informed_Consent->Medical_History Physical_Exam Physical Examination & ECG Medical_History->Physical_Exam Lab_Tests Blood & Urine Analysis Physical_Exam->Lab_Tests Fasting Overnight Fasting Lab_Tests->Fasting Baseline_Measures Baseline Physiological & Subjective Measures Fasting->Baseline_Measures MAOI_Admin MAOI Administration (e.g., Harmine) Baseline_Measures->MAOI_Admin DMT_Admin DMT Fumarate Administration MAOI_Admin->DMT_Admin Data_Collection Pharmacokinetic & Pharmacodynamic Data Collection DMT_Admin->Data_Collection Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Data_Collection->Plasma_Analysis PD_Analysis Pharmacodynamic Analysis Data_Collection->PD_Analysis PK_Modeling Pharmacokinetic Modeling Plasma_Analysis->PK_Modeling

References

A Comparative Guide to the In Vivo Efficacy of DMT Fumarate and Freebase DMT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo characteristics of different salt and freebase forms of a compound is critical for selecting the appropriate candidate for clinical advancement. This guide provides an objective comparison of the in vivo efficacy of N,N-Dimethyltryptamine (DMT) fumarate (B1241708) and freebase DMT, supported by available experimental data from human studies.

Physicochemical Properties and Formulation Considerations

N,N-Dimethyltryptamine (DMT) is an alkaloid that can exist in a freebase form or as a salt when reacted with an acid.[1][2] The choice between the freebase and a salt form, such as DMT fumarate, is primarily dictated by the intended route of administration and desired pharmacokinetic profile.[3]

  • DMT Freebase: This form is non-polar and soluble in non-polar solvents.[1][2] Its lower boiling point makes it suitable for vaporization and inhalation.[1][3] However, it is not readily soluble in water, making it unsuitable for aqueous formulations for injection.[3]

  • DMT Fumarate: As a salt, DMT fumarate is more polar and water-soluble, which is ideal for creating aqueous solutions for intravenous (IV) or intramuscular (IM) injection.[1][3] It is a stable, crystalline solid.[3] It's important to note that the fumarate salt form is heavier than the freebase due to the addition of fumaric acid.[2] DMT fumarate consists of two DMT molecules and one fumaric acid molecule.[4] When calculating dosages, it is crucial to consider the percentage of freebase DMT in the salt form. DMT fumarate contains approximately 61.9% freebase DMT.[5]

In Vivo Efficacy and Pharmacokinetics: A Comparative Overview

Direct comparative in vivo efficacy studies between DMT fumarate and freebase DMT are limited. However, a comparison can be synthesized from separate studies investigating different routes of administration appropriate for each form. The primary routes studied in humans are intravenous injection for DMT fumarate and inhalation for freebase DMT.

Onset and Duration of Subjective Effects

The onset of subjective effects for both intravenously administered DMT fumarate and inhaled freebase DMT is remarkably rapid, typically occurring within minutes.[6][7] However, the duration of these effects can differ.

FormRoute of AdministrationOnset of EffectsDuration of Effects
DMT Fumarate Intravenous (IV)~2 minutes[7][8]Negligible at 30 minutes[8]
DMT Fumarate Intramuscular (IM)2-5 minutes[9]30-60 minutes[6][9]
Freebase DMT Inhalation (Vaporized)Rapid, similar to IV[8][9]Less than 30 minutes[8][9]

Table 1: Comparison of Onset and Duration of Subjective Effects.

Pharmacokinetic Parameters

Pharmacokinetic data from various studies highlight the rapid absorption and clearance of DMT, regardless of the form and route of administration (when effective).

FormRoute of AdministrationDoseTmax (Time to Peak Plasma Concentration)Cmax (Peak Plasma Concentration)
DMT Fumarate Intravenous (IV) Bolus0.2 - 0.4 mg/kg~2 minutes[8]Dose-dependent
DMT Fumarate Intramuscular (IM)0.7 mg/kg (approx.)10-15 minutes[8]Not specified
Freebase DMT Inhalation (Vaporized)~40 mgNot specifiedNot specified

Table 2: Comparative Pharmacokinetic Parameters. Note: Direct comparative Cmax and Tmax data for inhaled freebase DMT from controlled clinical studies are not as readily available as for IV DMT fumarate.

Experimental Protocols

Below are generalized methodologies from key human studies that form the basis of our understanding of the in vivo effects of DMT fumarate and freebase DMT.

Intravenous Administration of DMT Fumarate

A common experimental design for assessing the effects of intravenous DMT fumarate involves a placebo-controlled, dose-escalation study in healthy volunteers.

  • Subjects: Healthy adult volunteers, often with prior experience with hallucinogens, are recruited.

  • Drug Formulation: DMT fumarate is dissolved in a sterile saline solution for intravenous administration.[10]

  • Administration: The drug is administered as a bolus injection over a short period (e.g., 30-60 seconds) through an indwelling forearm catheter.[10][11]

  • Data Collection: Blood samples are collected at various time points before and after administration to determine plasma DMT concentrations.[10] Subjective effects are assessed using validated rating scales, and physiological parameters (heart rate, blood pressure) are monitored continuously.[8][11]

G cluster_prep Preparation cluster_admin Administration cluster_data Data Collection cluster_analysis Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Catheter Placement Catheter Placement Baseline Assessments->Catheter Placement IV Bolus Administration IV Bolus Administration Catheter Placement->IV Bolus Administration DMT Fumarate Formulation DMT Fumarate in Saline DMT Fumarate Formulation->IV Bolus Administration Blood Sampling Blood Sampling IV Bolus Administration->Blood Sampling Physiological Monitoring Physiological Monitoring IV Bolus Administration->Physiological Monitoring Subjective Effects Rating Subjective Effects Rating IV Bolus Administration->Subjective Effects Rating Pharmacokinetic Analysis Pharmacokinetic Analysis Blood Sampling->Pharmacokinetic Analysis Safety Assessment Safety Assessment Physiological Monitoring->Safety Assessment Pharmacodynamic Analysis Pharmacodynamic Analysis Subjective Effects Rating->Pharmacodynamic Analysis

Experimental Workflow for IV DMT Fumarate Administration.
Inhalation of Freebase DMT

Studies involving inhaled freebase DMT often take place in naturalistic settings, which can present different methodological considerations.

  • Subjects: Experienced DMT users are often recruited for studies in natural settings.[12]

  • Drug Formulation: Freebase DMT is typically vaporized in a pipe.[12] The exact dosage can be more challenging to control compared to intravenous administration.[12]

  • Administration: Subjects inhale the vaporized DMT.

  • Data Collection: In field studies, data collection may involve portable EEG to measure neural activity and psychometric questionnaires to assess subjective effects immediately following the experience.[12]

G cluster_prep Preparation cluster_admin Administration cluster_data Data Collection cluster_analysis Analysis Participant Recruitment Participant Recruitment Informed Consent Informed Consent Participant Recruitment->Informed Consent Baseline Questionnaires Baseline Questionnaires Informed Consent->Baseline Questionnaires EEG Setup EEG Setup Baseline Questionnaires->EEG Setup Inhalation Inhalation EEG Setup->Inhalation Freebase DMT Freebase DMT Vaporization Vaporization Freebase DMT->Vaporization Vaporization->Inhalation EEG Recording EEG Recording Inhalation->EEG Recording Post-Experience Questionnaires Post-Experience Questionnaires Inhalation->Post-Experience Questionnaires Neural Data Analysis Neural Data Analysis EEG Recording->Neural Data Analysis Subjective Effects Analysis Subjective Effects Analysis Post-Experience Questionnaires->Subjective Effects Analysis

Experimental Workflow for Inhaled Freebase DMT.

Discussion and Conclusion

The choice between DMT fumarate and freebase DMT for in vivo research is fundamentally linked to the intended route of administration. DMT fumarate's water solubility makes it the only viable option for parenteral routes (IV, IM), allowing for precise dose control and rapid systemic delivery, which is advantageous for clinical and research settings.[3] Conversely, freebase DMT is the preferred form for inhalation, which also results in a rapid onset of effects, though precise dose administration can be more challenging.[3]

Both forms, when administered via their respective optimal routes, produce a rapid onset, short-acting psychedelic experience. The intramuscular administration of DMT fumarate appears to have a slightly slower onset and longer duration compared to intravenous administration.[6][9] The subjective effects of inhaled freebase DMT are often described as being as rapid in onset as IV administration but may be of a shorter duration.[8][9]

For future clinical development, particularly for therapeutic applications requiring a controlled and reproducible pharmacokinetic and pharmacodynamic profile, DMT fumarate administered intravenously offers significant advantages. Further head-to-head studies would be beneficial to fully elucidate the comparative in vivo efficacy and safety profiles of these two forms of DMT.

References

Unveiling the Molecular Mechanisms of DMT: A Comparative Guide to the Role of the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyltryptamine (DMT), a potent psychedelic compound, has garnered significant interest for its profound effects on consciousness and its potential therapeutic applications. While the serotonin (B10506) 2A (5-HT2A) receptor is widely recognized as a primary target for DMT's hallucinogenic effects, a growing body of evidence highlights the crucial involvement of the sigma-1 receptor (S1R). This guide provides a comprehensive comparison of the experimental data validating the role of the sigma-1 receptor in DMT's actions, contrasted with the established 5-HT2A receptor pathway.

Quantitative Comparison of DMT Receptor Interactions

To objectively assess the contribution of the sigma-1 and 5-HT2A receptors to the pharmacological profile of DMT, it is essential to compare their binding affinities and the functional consequences of these interactions. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of DMT
ReceptorLigandAssay TypePreparationKd (μM)Ki (nM)IC50 (nM)Reference
Sigma-1 DMTCompetitive Binding vs. (+)-[3H]-pentazocineGuinea Pig Brain Membranes14.75--[1]
5-HT2A DMT--0.130127-120075-360[1][2]

Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are also measures of binding affinity derived from competition assays. The data indicates that DMT has a significantly higher affinity for the 5-HT2A receptor compared to the sigma-1 receptor.

Table 2: In Vivo Behavioral Effects of DMT in Rodent Models
ExperimentAnimal ModelTreatment GroupsKey FindingReference
DMT-Induced Hypermobility Wild-Type (WT) and Sigma-1 Receptor Knockout (S1R KO) Mice1. WT + Vehicle2. WT + DMT (2 mg/kg)3. S1R KO + Vehicle4. S1R KO + DMT (2 mg/kg)DMT induced significant hypermobility in WT mice (7025 ± 524.1 cm traveled) but not in S1R KO mice (2328 ± 322.9 cm traveled).[3]
Head-Twitch Response (HTR) Wild-Type (WT) and 5-HT2A Receptor Knockout (5-HT2A KO) Mice1. WT + DMT2. 5-HT2A KO + DMTDMT-induced head-twitch response, a behavioral proxy for hallucinogenic effects, was present in WT mice but absent in 5-HT2A KO mice.[4]

These behavioral studies provide strong evidence for the involvement of both receptors in mediating distinct effects of DMT. The hyperlocomotor activity appears to be dependent on the sigma-1 receptor, while the classic psychedelic-like head-twitch response is mediated by the 5-HT2A receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summarized protocols for key experiments used to validate the role of the sigma-1 and 5-HT2A receptors in DMT's effects.

Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of DMT for the sigma-1 receptor.[5]

  • Materials:

    • Guinea pig brain membranes (as a source of sigma-1 receptors)

    • [3H]-(+)-pentazocine (radioligand)

    • DMT fumarate (B1241708) (test ligand)

    • Haloperidol (B65202) (for determining non-specific binding)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare guinea pig brain membrane homogenates.

    • In a series of tubes, add a fixed concentration of [3H]-(+)-pentazocine.

    • Add increasing concentrations of DMT fumarate to competitively displace the radioligand.

    • A separate set of tubes containing a high concentration of haloperidol is used to determine non-specific binding.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value for DMT.

DMT-Induced Hypermobility Assay in Mice

This in vivo assay assesses the effect of DMT on locomotor activity and the role of the sigma-1 receptor.[3][6]

  • Animal Model: Adult male wild-type and sigma-1 receptor knockout mice.

  • Drug Administration:

    • Administer a monoamine oxidase inhibitor (MAOI), such as pargyline (B1678468) (75 mg/kg, i.p.), 2 hours prior to DMT to prevent its rapid metabolism.

    • Administer DMT fumarate (2 mg/kg, i.p.) or vehicle.

  • Apparatus: Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).

  • Procedure:

    • Habituate the mice to the open-field arena for a set period before drug administration.

    • Following DMT or vehicle injection, place the mice individually into the center of the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for a defined duration (e.g., 30-60 minutes).

    • Compare the locomotor activity between the different treatment groups (WT vs. S1R KO, DMT vs. vehicle).

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental designs can aid in understanding the complex pharmacology of DMT. The following diagrams were generated using Graphviz (DOT language).

Sigma-1 Receptor Signaling Pathway

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mam Mitochondria-Associated Membrane (MAM) S1R Sigma-1 Receptor (Chaperone) BiP BiP (Chaperone) S1R->BiP Inactive State IP3R IP3 Receptor S1R->IP3R Translocates & Chaperones Ca_release Ca²⁺ Release from ER IP3R->Ca_release DMT DMT DMT->S1R Binds Mito_uptake Mitochondrial Ca²⁺ Uptake Ca_release->Mito_uptake ATP_prod Increased ATP Production Mito_uptake->ATP_prod Cell_survival Enhanced Cell Survival & Neuroprotection ATP_prod->Cell_survival

Caption: DMT binding to the sigma-1 receptor leads to its dissociation from BiP and translocation to the MAM, where it chaperones the IP3 receptor, enhancing Ca²⁺ signaling to the mitochondria and promoting cell survival.

5-HT2A Receptor Signaling Pathway

fht2a_pathway DMT DMT HT2A 5-HT2A Receptor (GPCR) DMT->HT2A Binds Gq11 Gq/11 Protein HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Psychedelic_effects Psychedelic Effects Ca_release->Psychedelic_effects PKC->Psychedelic_effects

Caption: DMT activates the 5-HT2A receptor, a G-protein coupled receptor, leading to the activation of phospholipase C and the subsequent production of IP3 and DAG, which are key mediators of its psychedelic effects.[7]

Experimental Workflow for Validating Sigma-1 Receptor Involvement

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (DMT vs. [³H]-(+)-pentazocine) behavioral_study Behavioral Assay (Hypermobility in WT vs. S1R KO mice) binding_assay->behavioral_study functional_assay Functional Assay (e.g., Ca²⁺ imaging, electrophysiology) functional_assay->behavioral_study antagonist_study Pharmacological Challenge (DMT + S1R antagonist BD1063) behavioral_study->antagonist_study conclusion Conclusion: Sigma-1 receptor plays a significant role in specific behavioral effects of DMT antagonist_study->conclusion hypothesis Hypothesis: DMT's effects are mediated by the Sigma-1 Receptor hypothesis->binding_assay hypothesis->functional_assay

Caption: A logical workflow for validating the role of the sigma-1 receptor in DMT's effects, progressing from in vitro binding and functional assays to in vivo behavioral and pharmacological studies.

Conclusion

The evidence presented in this guide clearly demonstrates that while the 5-HT2A receptor is a high-affinity target for DMT and crucial for its hallucinogenic effects, the sigma-1 receptor plays a significant and distinct role in mediating some of its other behavioral and physiological actions. The lower affinity of DMT for the sigma-1 receptor suggests that its effects through this pathway may become more prominent at higher concentrations.

For researchers and drug development professionals, understanding this dual pharmacology is paramount. Targeting the sigma-1 receptor, either alone or in conjunction with the 5-HT2A receptor, could open new avenues for the development of therapeutics that harness the neuroprotective and plasticity-promoting effects of DMT-like compounds while potentially modulating their psychoactive properties. Future research should continue to dissect the intricate interplay between these two receptor systems to fully elucidate the therapeutic potential of DMT and related molecules.

References

Safety Operating Guide

Proper Disposal of Dimethyltryptamine (DMT) Fumarate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dimethyltryptamine (DMT) is classified as a Schedule I controlled substance by the U.S. Drug Enforcement Administration (DEA). Its handling and disposal are subject to stringent federal, state, and local regulations. This guide provides essential safety and logistical information for research professionals. Always consult with your institution's Environmental Health & Safety (EHS) department and adhere to all legal requirements.

The proper disposal of DMT fumarate (B1241708) is a critical procedure that ensures laboratory safety, regulatory compliance, and environmental protection. Due to its status as a Schedule I controlled substance, standard chemical waste protocols are insufficient and illegal. The primary regulatory principle is that the substance must be rendered "non-retrievable," a process that requires strict oversight and documentation.[1] Flushing or disposal in regular trash is strictly prohibited.[2][3]

Core Disposal Protocol: A Step-by-Step Guide

The required method for disposing of any expired, unwanted, or non-returnable DMT fumarate inventory is through a DEA-registered reverse distributor, a process coordinated by your institution's EHS office.[4]

  • Initial Identification and Secure Segregation:

    • Identify all DMT fumarate materials designated for disposal, including expired bulk containers, unwanted research samples, and recoverable residues.

    • Segregate these materials from all other chemical, radioactive, and general waste streams to prevent cross-contamination and diversion.[5]

    • Clearly label the container with its contents and status (e.g., "EXPIRED - DMT FUMARATE FOR DISPOSAL").

    • Immediately secure the segregated waste within the laboratory's designated and approved controlled substance storage unit (e.g., a locked safe or steel cabinet).[6][7]

  • Contact Environmental Health & Safety (EHS):

    • Do not attempt to dispose of the substance independently. This is the most crucial step in the process.

    • Contact your institution's EHS department to initiate the disposal process.[8][9][10]

    • Provide EHS with a complete inventory of the materials to be disposed of, including the chemical name, quantity, and form.

  • Transfer to a DEA-Registered Reverse Distributor:

    • EHS will coordinate with a DEA-registered reverse distributor authorized to handle and destroy Schedule I substances.[11][12][13] This is the only legally accepted pathway for the disposal of controlled substance inventory.[4]

    • The transfer of Schedule I substances like DMT requires specific DEA documentation to maintain the chain of custody. The reverse distributor must issue an official DEA Form 222 to the registrant (the Principal Investigator) before the material can be transferred.[13][14]

    • Upon destruction of the substance, the reverse distributor will complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered."[11] The registrant must be provided with a copy of this form for their records.

  • Documentation and Record-Keeping:

    • The registrant must maintain meticulous records of all disposed controlled substances.

    • Copies of the executed DEA Form 222 and the completed DEA Form 41 from the reverse distributor must be kept on file for a minimum of two years and be available for inspection by the DEA.[15][16]

Data Presentation: DMT Fumarate Waste Disposal Pathways

The following table summarizes the appropriate disposal streams for different types of DMT fumarate waste generated in a research setting.

Waste TypeDisposal PathwayRequired Documentation
Expired/Unwanted Bulk DMT FumarateVia Institutional EHS to a DEA-Registered Reverse Distributor.[4]DEA Form 222 (for transfer), DEA Form 41 (completed by reverse distributor).[11][14]
Recoverable Residue / SpillageCollect, secure in a sealed container, and manage as bulk waste.[12]Same as bulk material.
Non-Recoverable Trace Residue in "RCRA Empty" ContainersDispose of the empty container in the appropriate laboratory waste stream (e.g., sharps, glass waste) as directed by EHS.[3]Update the controlled substance usage log to reflect a zero balance for the container.
Contaminated Labware & PPEManage as a hazardous chemical waste stream through EHS.[12]Standard hazardous waste manifest via EHS.

Procedural Methodology for Disposal

This section outlines the formal protocol for the disposal of bulk or recoverable quantities of DMT fumarate.

Objective: To safely and compliantly dispose of unwanted DMT fumarate inventory in accordance with DEA and EPA regulations.

Personnel: Disposal procedures must be managed by the DEA registrant or a formally authorized agent.

Procedure:

  • Inventory and Segregation: 1.1. Conduct an inventory of all DMT fumarate materials requiring disposal. 1.2. Segregate these materials into a clearly labeled, sealed, and appropriate container. 1.3. Secure the container within the primary controlled substance storage location. Update inventory logs to reflect that the material is awaiting disposal.

  • Initiate EHS Request: 2.1. Contact the institutional EHS office via their designated communication channel (e.g., email, online request form).[9] 2.2. Submit a formal request for controlled substance disposal, providing the substance name, schedule (Schedule I), quantity, and the registrant's DEA number.

  • Prepare for Transfer to Reverse Distributor: 3.1. Await contact from EHS, who will coordinate the pickup with a licensed reverse distributor. 3.2. Upon instruction, complete the necessary sections of the DEA Form 222 provided by the reverse distributor for the transfer of the material.[13] Do not ship or hand over any material without this official form. 3.3. At the scheduled time, be present to transfer the material to the EHS representative or the reverse distributor's agent. 3.4. Sign the chain-of-custody documents provided during the pickup.

  • Finalize Records: 4.1. Retain copies of all transfer paperwork, including the executed DEA Form 222. 4.2. Upon receipt, file the completed DEA Form 41 from the reverse distributor as the official record of destruction. 4.3. Ensure all records are maintained for a minimum of two years.[15]

Disposal Workflow Diagram

G cluster_0 Initiation & Assessment cluster_1 Disposal Pathway cluster_2 Action & Compliance start Identify DMT Fumarate Waste (Expired, Unwanted, Residue) assess Assess Recoverability start->assess bulk Bulk / Recoverable Waste assess->bulk Yes trace Non-Recoverable Trace Waste ('RCRA Empty' Container) assess->trace No secure 1. Secure in CS Lockbox 2. Segregate & Label bulk->secure dispose_container Dispose of Container per EHS Lab Waste Policy (e.g., Sharps Box) trace->dispose_container contact_ehs 3. Contact Institutional EHS secure->contact_ehs transfer 4. Transfer to DEA Reverse Distributor (via EHS) contact_ehs->transfer document 5. Document on DEA Forms 222 & 41 6. Retain Records for 2+ Years transfer->document update_log Update Usage Log to Zero Balance dispose_container->update_log

Caption: Workflow for the compliant disposal of DMT fumarate waste in a research laboratory.

References

Essential Safety and Operational Protocols for Handling Dimethyltryptamine Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Dimethyltryptamine (DMT) fumarate (B1241708). Adherence to these procedural steps is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the final and most critical barrier against accidental exposure. The following table summarizes the recommended PPE for handling Dimethyltryptamine fumarate.

Protection Type Recommended Equipment Key Considerations
Eye and Face Protection Chemical protective goggles with a full seal or a face shield in combination with goggles.[1][2]Standard eyeglasses or safety glasses with side shields do not offer adequate protection from splashes.[2] Contact lenses can absorb and concentrate irritants and should be avoided.[1]
Hand Protection Nitrile or low-protein, powder-free latex gloves. Double gloving is recommended.[1]The exact breakthrough time of glove materials should be obtained from the manufacturer.[1] Gloves should be inspected before use and changed regularly, typically every 30 to 60 minutes, or immediately if contaminated or damaged.[3]
Respiratory Protection A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[2][3] In situations with inadequate ventilation or the potential for higher exposure, a chemical cartridge-type respirator may be necessary.[3][4]A respiratory protection program, including fit-testing, should be in place.[2] Surgical masks offer little to no protection from chemical exposure.[3]
Body Protection A lab coat or gown should be worn. For tasks with a higher risk of splashes, a disposable gown made of a material resistant to chemical permeation is recommended.Long-cuffed gloves can be worn over the gown's cuffs to protect the wrists and forearms.[3]

Safe Handling and Operational Procedures

Engineering Controls:

  • Ventilation: Use in a well-ventilated area.[1] For procedures with the potential for aerosolization, such as vortexing or pumping solutions, work should be conducted within a containment system or with local exhaust ventilation.[1]

Work Practices:

  • Personnel: Only trained personnel should be allowed to handle or use this product.[1]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[1] Wash hands thoroughly after handling.[5] Do not pipette by mouth.[1]

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

  • Storage: Store in original, tightly closed containers in a cool, well-ventilated, and locked-up place.[1][6]

Emergency and Disposal Plans

First Aid Measures:

  • Eye Contact: Immediately flush the eye with running water for at least 15 minutes, holding the eyelids apart.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[7]

  • In all cases of exposure, seek immediate medical attention.[5][7]

Spill Cleanup:

  • Remove all ignition sources.[1]

  • Wear appropriate PPE, including respiratory protection.

  • For minor spills, clean up immediately. For major spills, control personal contact with the substance.[1]

  • Absorb the spill with an inert, non-combustible material such as sand or diatomaceous earth.[8]

  • Place the absorbed material into a suitable, sealed container for disposal.[7][8]

  • Ventilate the affected area.[8]

Disposal Plan:

  • Dispose of this compound waste at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]

  • For small quantities of non-hazardous, neutralized waste, disposal in the sewer system may be an option, but this should be done with caution and in accordance with local regulations.[9]

  • Alternatively, for non-regulated medicines, mix the substance with an unappealing material like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

start Start: Planning Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection handling_prep Prepare Handling Area (Ventilation, Spill Kit) ppe_selection->handling_prep weighing Weighing and Preparation handling_prep->weighing experiment Conduct Experiment weighing->experiment decontamination Decontaminate Work Area experiment->decontamination waste_disposal Dispose of Waste (Chemical & Contaminated PPE) decontamination->waste_disposal end End waste_disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.